Product packaging for 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide(Cat. No.:CAS No. 144432-72-4)

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B133679
CAS No.: 144432-72-4
M. Wt: 212.27 g/mol
InChI Key: RJTRRBSRESVPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a sulfur-nitrogen heterocyclic compound featuring a benzyl substituent. The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is of significant interest in medicinal chemistry and materials science. In medicinal chemistry, this core structure has been identified as a versatile platform for the design of mechanism-based inhibitors of serine proteinases, such as human leukocyte elastase, cathepsin G, and proteinase 3, which are targets in inflammatory diseases . The scaffold allows for the strategic appendage of various recognition elements to optimize interactions with enzyme active sites. In the field of materials science, the 1,2,5-thiadiazole 1,1-dioxide motif and its derivatives are recognized for their strong electron-withdrawing properties and rich electrochemistry . These characteristics make them valuable building blocks for developing advanced molecular materials, including organic radicals for molecular magnetism and components for electroactive systems. Researchers value this scaffold for its potential in creating novel therapeutic agents and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2S B133679 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 144432-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-14(13)10-6-7-11(14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTRRBSRESVPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438916
Record name 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144432-72-4
Record name 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited in-depth technical information regarding 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide. This guide synthesizes the available data and provides context based on related compounds within the 1,2,5-thiadiazolidine 1,1-dioxide class. The experimental protocols and mechanistic discussions are presented as generalized examples and may require significant adaptation for this specific molecule.

Core Compound Identification

This compound is a heterocyclic organic compound. Its core structure consists of a five-membered thiadiazolidine ring with a benzyl group attached to one of the nitrogen atoms and two oxygen atoms double-bonded to the sulfur atom.

Identifier Value
CAS Number 144432-72-4[1]
Molecular Formula C₉H₁₂N₂O₂S[1]
Molecular Weight 212.27 g/mol [1]
Purity (Typical) 95%[1][2]
InChI Key RJTRRBSRESVPKI-UHFFFAOYSA-N[2]

Physicochemical Properties

Property Predicted Value/Characteristic
Physical State Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.
Stability The thiadiazolidine 1,1-dioxide ring is generally stable under mild conditions.

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound has not been published in peer-reviewed literature. However, a general approach to the synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides can be adapted. One plausible synthetic route involves the cyclization of a corresponding sulfamide with a suitable dielectrophile.

A related synthesis of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide was achieved through an oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one using meta-chloroperoxybenzoic acid (m-CPBA)[3]. This suggests that ring transformation strategies could also be a viable, though more complex, route.

Generalized Experimental Protocol for Synthesis:

Reaction: N-benzyl-N'-(2-chloroethyl)sulfamide cyclization

  • Reactant Preparation: N-benzylsulfamide is prepared by reacting benzylamine with sulfuryl chloride. The resulting product is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to yield N-benzyl-N'-(2-chloroethyl)sulfamide.

  • Cyclization: The N-benzyl-N'-(2-chloroethyl)sulfamide is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF).

  • Base Addition: A strong, non-nucleophilic base, such as sodium hydride, is added portion-wise to the solution at 0 °C to facilitate intramolecular cyclization.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) on silica gel plates[4].

  • Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Applications

There is no specific information on the biological activity or mechanism of action for this compound in the current scientific literature. However, the broader class of 1,2,5-thiadiazole derivatives has been investigated for various therapeutic applications.

S-oxidized 1,2,5-thiadiazole 1,1-dioxides have been explored as:

  • pan-Kras inhibitors[3]

  • Indoleamine 2,3-dioxygenase inhibitors[3]

  • Histamine H2-receptor antagonists[3]

Additionally, various substituted 1,2,5-thiadiazolidine 1,1-dioxides have been evaluated for their antimicrobial properties[4]. The thiazolidine ring, a related five-membered heterocycle, is a core component in a wide range of pharmacologically active compounds with activities including anticancer, antimicrobial, and antidiabetic effects[5][6].

Given these precedents, it is plausible that this compound could be investigated for similar biological activities.

Spectroscopic Data

While specific spectra for this compound are not publicly available, researchers can expect to find characteristic peaks in NMR and IR spectroscopy that would confirm its structure.

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, and the methylene protons of the thiadiazolidine ring.
¹³C NMR Resonances for the carbon atoms of the benzyl group and the thiadiazolidine ring.
IR Strong absorption bands characteristic of the SO₂ group (typically in the regions of 1380-1300 cm⁻¹ and 1170-1120 cm⁻¹)[4].
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (212.27 g/mol ).

Visualizations

As there are no described signaling pathways or detailed experimental workflows for this compound, a diagram illustrating a generalized synthetic workflow is provided below.

G Generalized Synthetic Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification Benzylamine Benzylamine Step1 Formation of N-Benzylsulfamide Benzylamine->Step1 Sulfuryl_Chloride Sulfuryl Chloride Sulfuryl_Chloride->Step1 Chloroethylamine 2-Chloroethylamine HCl Step2 Addition of Chloroethylamine Moiety Chloroethylamine->Step2 Step1->Step2 Intermediate 1 Step3 Intramolecular Cyclization Step2->Step3 Intermediate 2 Workup Aqueous Work-up & Extraction Step3->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide Chromatography->Final_Product

Caption: Generalized synthetic workflow for this compound.

Conclusion

This compound is a chemical compound for which detailed technical information is sparse in the public domain. While its basic chemical identifiers are known, its synthesis, specific properties, and biological activities have not been extensively reported. The information provided in this guide is based on established chemical principles and data from structurally related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in research and drug development.

References

Elucidation of the Chemical Structure of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide. The document details the probable synthetic route, expected analytical and spectroscopic data based on analogous compounds, and the experimental protocols for key analytical techniques. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a saturated five-membered thiadiazolidine ring with a sulfone group and a benzyl substituent on one of the nitrogen atoms. Its chemical formula is C₉H₁₂N₂O₂S, and it has a molecular weight of 212.27 g/mol .[1][2] The structural formula is presented below.

Figure 1: 2D Structure of this compound

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from N-benzylethylenediamine. The first step is the formation of the 1,2,5-thiadiazolidine ring, followed by oxidation of the sulfur atom to a sulfone.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Benzyl-1,2,5-thiadiazolidine

  • To a stirred solution of N-benzylethylenediamine (1 equivalent) in an appropriate solvent such as dichloromethane or toluene, cooled to 0 °C, add sulfuryl chloride (SO₂Cl₂) (1 equivalent) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Benzyl-1,2,5-thiadiazolidine.

Step 2: Synthesis of this compound

  • Dissolve 2-Benzyl-1,2,5-thiadiazolidine (1 equivalent) in a suitable solvent like dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise at 0 °C.[3][4]

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to afford this compound.

G cluster_0 Synthesis Workflow A N-Benzylethylenediamine B 2-Benzyl-1,2,5-thiadiazolidine A->B SO2Cl2 C This compound B->C m-CPBA (Oxidation)

Figure 2: Synthetic Workflow

Spectroscopic Data and Structural Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.40m5HAromatic protons (C₆H₅)
~4.50s2HBenzylic protons (N-CH₂-Ph)
~3.60-3.70t2HMethylene protons (ring, adjacent to NH)
~3.40-3.50t2HMethylene protons (ring, adjacent to N-benzyl)
~2.00br s1HAmine proton (NH)

Note: The chemical shifts for benzylic protons typically range from 2.2-2.5 ppm when adjacent to a benzene ring.[5] However, the proximity to the nitrogen atom in the heterocyclic ring is expected to cause a downfield shift.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~135-138Quaternary aromatic carbon (ipso-C)
~128-130Aromatic carbons (ortho, meta, para-CH)
~55-60Benzylic carbon (N-CH₂-Ph)
~50-55Methylene carbon (ring, adjacent to N-benzyl)
~45-50Methylene carbon (ring, adjacent to NH)

Note: Benzylic carbons typically appear in the range of 40-55 ppm.[1]

Experimental Protocol: NMR Spectroscopy

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Expected IR Data (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3030MediumAromatic C-H stretch
~2920, 2850MediumAliphatic C-H stretch
~1350-1300StrongAsymmetric SO₂ stretch
~1160-1120StrongSymmetric SO₂ stretch
~1495, 1450MediumAromatic C=C stretch

Note: The characteristic strong absorption bands for the sulfone group are key indicators of successful oxidation.

Experimental Protocol: IR Spectroscopy

  • Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Expected Mass Spectrometry Data (ESI+):

m/zProposed Fragment
213[M+H]⁺
148[M - SO₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: The fragmentation of sulfonamides often involves the loss of SO₂.[6][7][8] The base peak is expected to be the tropylium ion at m/z 91, which is characteristic of N-benzyl compounds.

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺).

Structure Elucidation Workflow

The logical flow for the structural confirmation of this compound is outlined below.

G cluster_1 Structure Elucidation Workflow Synthesis Synthesis of Target Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups (SO2, NH) NMR NMR Spectroscopy Purification->NMR Connectivity (¹H, ¹³C) Structure_Confirmation Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Figure 3: Experimental and logical workflow for structure elucidation.

Conclusion

The structural elucidation of this compound relies on a systematic application of modern synthetic and analytical techniques. The proposed synthetic pathway provides a reliable method for its preparation. The combination of NMR, IR, and Mass Spectrometry offers a powerful toolkit for the unambiguous confirmation of its chemical structure. The data and protocols presented in this guide are intended to facilitate further research and development of novel therapeutic agents based on the 1,2,5-thiadiazolidine 1,1-dioxide scaffold.

References

CAS 144432-72-4 chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative Selective Estrogen Receptor Modulator: 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol

Disclaimer: The compound 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol, associated with the queried CAS number 144432-72-4, is not well-documented in publicly accessible scientific literature. The CAS number appears to be incorrectly attributed to this specific chemical structure. Consequently, the following information is presented as a predictive guide based on the analysis of its chemical structure and established knowledge of structurally related compounds, particularly Selective Estrogen Receptor Modulators (SERMs). The experimental data and protocols are generalized for compounds of this class and should be considered hypothetical in the absence of specific studies on this molecule.

Introduction

The chemical structure of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol suggests its potential classification as a non-steroidal, polyphenolic compound with possible activity as a Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This dual activity allows them to be developed for various therapeutic applications, including the treatment of hormone-receptor-positive breast cancer and osteoporosis.[2][3] The inden-ol core structure, substituted with phenyl groups bearing hydroxyl, methoxy, and fluoro moieties, provides a scaffold that can mimic the binding of estradiol to estrogen receptors, potentially leading to the modulation of their activity.

Chemical and Physical Properties

While specific experimental data for this compound are unavailable, the following table summarizes the predicted chemical and physical properties based on its structure and the properties of similar aromatic, polyphenolic compounds.

PropertyPredicted ValueNotes
IUPAC Name 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol-
CAS Number 144432-72-4 (disputed)The provided CAS number does not appear to correspond to this structure in public databases.
Molecular Formula C28H21FO3Calculated from the chemical structure.
Molecular Weight 424.46 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for purified organic compounds of this class.
Melting Point > 200 °CExpected to be high due to the rigid aromatic structure and potential for intermolecular hydrogen bonding.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water.The phenolic hydroxyl groups may confer slight aqueous solubility, but the large hydrophobic backbone will dominate.
pKa ~9-10The acidity of the phenolic hydroxyl groups is predicted to be in this range.
LogP > 4The octanol-water partition coefficient is expected to be high, indicating significant lipophilicity.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of inden-ol derivatives, which could be adapted for the specific synthesis of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol.

Synthesis of Inden-ol Derivatives (General Protocol)

A common synthetic route to substituted indenes involves a multi-step process, often culminating in an acid-catalyzed cyclization and dehydration. A plausible, though hypothetical, synthetic workflow is presented below.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Cyclization and Demethylation A 4-Bromoanisole C Grignard Reagent Formation A->C Mg, THF B 4-Fluorobenzaldehyde D Diarylmethanol Intermediate B->D C->B Addition E Phenol D->E Lewis Acid (e.g., AlCl3) F Triarylmethane Intermediate E->F G Indene Derivative F->G Strong Acid (e.g., HBr) H Final Product G->H Purification

Caption: Hypothetical synthetic workflow for an inden-ol derivative.

Methodology:

  • Grignard Reaction: 4-Bromoanisole is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. This is then added dropwise to a solution of 4-fluorobenzaldehyde in THF at 0 °C. The reaction is quenched with saturated aqueous ammonium chloride, and the product, a diarylmethanol intermediate, is extracted with an organic solvent.

  • Friedel-Crafts Alkylation: The diarylmethanol intermediate is reacted with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane. This reaction forms a triarylmethane intermediate.

  • Cyclization and Demethylation: The triarylmethane intermediate is treated with a strong acid, such as hydrobromic acid, at an elevated temperature. This step facilitates both the cyclization to form the indene ring and the demethylation of the methoxy group to a hydroxyl group, yielding the final inden-ol product. The crude product is then purified by column chromatography or recrystallization.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the hydroxyl groups and the C-F stretch of the fluoro group.

  • Melting Point Analysis: The melting point would be determined to assess the purity of the compound.

Putative Mechanism of Action: Estrogen Receptor Signaling

The structural similarity of 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol to known SERMs suggests that its biological activity is likely mediated through interaction with estrogen receptors (ERα and ERβ). Estrogen signaling is complex and can be broadly divided into genomic and non-genomic pathways.[4]

Genomic Estrogen Receptor Signaling Pathway

The classical, or genomic, pathway involves the binding of a ligand to the estrogen receptor, leading to the regulation of gene transcription.[5][6]

G cluster_0 Cytoplasm cluster_1 Nucleus ER Estrogen Receptor (ER) Dimer Activated ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins Ligand 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)- 3-(4-methoxyphenyl)-1H-inden-5-ol ER_HSP Inactive ER-HSP Complex Ligand->ER_HSP ER_HSP->ER Ligand Binding ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Coactivators Coactivators ERE->Coactivators Recruits Corepressors Corepressors ERE->Corepressors Recruits Transcription Gene Transcription Coactivators->Transcription Agonist Effect Corepressors->Transcription Antagonist Effect

Caption: Genomic estrogen receptor signaling pathway.

In the absence of a ligand, the estrogen receptor is located in the cytoplasm or nucleus in an inactive complex with heat shock proteins.[4] Upon binding of a ligand like the proposed inden-ol derivative, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and dimerizes. This activated dimer then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6]

The tissue-selective action of SERMs arises from the specific conformation adopted by the ER-ligand complex.[7] This conformation determines whether the complex recruits coactivators, leading to an agonist (estrogen-like) effect and gene transcription, or corepressors, resulting in an antagonist (anti-estrogen) effect that blocks transcription.[7]

Non-Genomic Estrogen Receptor Signaling Pathway

Estrogen receptors can also be located at the cell membrane and initiate rapid, non-genomic signaling cascades.[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm mER Membrane Estrogen Receptor (mER) G_protein G-protein mER->G_protein Activates Ligand Inden-ol Derivative Ligand->mER AC Adenylyl Cyclase G_protein->AC Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., proliferation, survival) PKA->Cellular_Response MAPK->Cellular_Response

Caption: Non-genomic estrogen receptor signaling pathway.

Binding of the inden-ol derivative to membrane-associated ERs could lead to the activation of G-proteins and downstream signaling cascades, such as the adenylyl cyclase/cAMP/PKA pathway and the MAPK pathway.[8][9] These pathways can rapidly influence cellular processes like proliferation and survival, independent of direct gene transcription by nuclear receptors.

Conclusion for Researchers and Drug Development Professionals

The compound 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-inden-5-ol represents a potential but uncharacterized Selective Estrogen Receptor Modulator. Its polyphenolic inden-ol scaffold is a promising starting point for the development of novel therapeutics targeting estrogen receptor-mediated pathways. The lack of existing data necessitates a comprehensive in vitro and in vivo characterization to elucidate its precise pharmacological profile.

Key research directions would include:

  • Synthesis and Structural Verification: The first step would be the unambiguous synthesis and rigorous structural characterization of the compound.

  • Estrogen Receptor Binding Affinity: Competitive binding assays should be performed to determine the affinity of the compound for both ERα and ERβ.

  • Functional Assays: Reporter gene assays in various cell lines (e.g., breast cancer, bone, uterine) are crucial to determine the agonist versus antagonist activity in different tissue contexts.

  • In Vivo Studies: Should in vitro studies show promise, in vivo models would be necessary to evaluate its efficacy and safety profile for specific indications.

The hypothetical signaling pathways and experimental frameworks presented in this guide provide a roadmap for the initial investigation of this and other novel inden-ol derivatives as potential SERMs. The modular nature of the synthesis allows for the generation of a library of related compounds, enabling structure-activity relationship (SAR) studies to optimize potency and tissue selectivity.

References

Synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of N,N'-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic methodologies for N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, a class of compounds with significant potential in medicinal and bioorganic chemistry.[1][2] These cyclic sulfamides are valuable as non-hydrolyzable components in peptidomimetics, inhibitors for enzymes like HIV and serine proteases, and as constrained di- and tripeptides.[2] This document details key synthetic strategies, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes the synthetic workflows.

Core Synthetic Strategies

The synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides can be broadly categorized into two main approaches:

  • Cyclization of Acyclic Precursors: This is a prominent strategy that involves the formation of the five-membered ring from linear starting materials. A notable example is the synthesis starting from proteogenic amino acids and chlorosulfonyl isocyanate, followed by a Mitsunobu reaction or a base-mediated cyclization.[1][2]

  • Reduction of 1,2,5-Thiadiazole 1,1-Dioxides: This method involves the reduction of the corresponding unsaturated 1,2,5-thiadiazole 1,1-dioxides to yield the saturated thiadiazolidine ring system.[3] This approach is particularly useful for accessing cis- and trans-3,4-disubstituted derivatives.[4]

Experimental Protocols and Data

This section provides detailed experimental procedures and associated quantitative data for the synthesis of various N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Method 1: Synthesis from Amino Acids via Mitsunobu Reaction

This method outlines the synthesis of N²,N⁵-substituted 1,2,5-thiadiazolidine 1,1-dioxides starting from proteogenic amino acids.[1][2] The general workflow involves the formation of a sulfamoyl chloride intermediate followed by an intramolecular cyclization.

Experimental Workflow Diagram:

Synthesis_Workflow_1 start Amino Acid Derivative step1 Reaction with Chlorosulfonyl Isocyanate (CSI) start->step1 intermediate1 Sulfamoyl Chloride Intermediate step1->intermediate1 step2 Mitsunobu Reaction (PPh3, DIAD) intermediate1->step2 product N,N'-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide step2->product

Caption: from amino acids.

Detailed Experimental Protocol for (N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide (1b): [2]

  • Starting Material Preparation: The precursor, N-Boc-ethanolamine, is reacted with a protected amino acid (e.g., N-Boc-alanine methyl ester) to form the linear diamine precursor.

  • Sulfamoylation: The diamine is reacted with chlorosulfonyl isocyanate (CSI) to generate the corresponding sulfamoyl chloride.

  • Cyclization: The crude sulfamoyl chloride is subjected to Mitsunobu conditions using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to effect intramolecular cyclization.

  • Purification: The final product is purified by chromatography.

Quantitative Data for Selected Compounds Synthesized via Method 1:

Compound IDSubstituentsYield (%)Melting Point (°C)
1b N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl86132-134
1c N²-(2'S)-Propionic acid methyl ester90124-125
2b N²-(2'S)-3'-methylbutyric acid methyl ester, N⁵-tert-butyloxycarbonyl8894-95
5b N²-(2'S')-Bis(1',4'-methoxycarbonyl)propyl, N⁵-tert-butyloxycarbonyl92oil

Data extracted from Bendjeddou et al., 2005.[2]

Method 2: Enantioselective Synthesis via Reduction and Isomerization

This approach provides access to both cis- and trans-3,4-disubstituted 1,2,5-thiadiazolidine-1,1-dioxides starting from 1,2-diketones.[4]

Experimental Workflow Diagram:

Synthesis_Workflow_2 start 1,2-Diketone step1 Condensation with Sulfamide start->step1 intermediate1 1,2,5-Thiadiazole 1,1-Dioxide step1->intermediate1 step2 Asymmetric Ru-catalyzed Transfer Hydrogenation intermediate1->step2 intermediate2 Mono-reduced Intermediate step2->intermediate2 step3 Diastereoselective Hydride Addition intermediate2->step3 cis_product cis-3,4-disubstituted Thiadiazolidine-1,1-dioxide step3->cis_product step4 Acidic Isomerization cis_product->step4 trans_product trans-3,4-disubstituted Thiadiazolidine-1,1-dioxide step4->trans_product

Caption: Enantioselective synthesis of cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides.

Detailed Experimental Protocol: [4]

  • Formation of 1,2,5-Thiadiazole 1,1-Dioxide: The starting 1,2-diketone is condensed with sulfamide to produce the corresponding 1,2,5-thiadiazole 1,1-dioxide.

  • Asymmetric Transfer Hydrogenation: The thiadiazole 1,1-dioxide undergoes an asymmetric ruthenium-catalyzed transfer hydrogenation to yield a mono-reduced intermediate.

  • Diastereoselective Hydride Addition: Subsequent diastereoselective hydride addition furnishes the cis-isomer of the 3,4-disubstituted 1,2,5-thiadiazolidine-1,1-dioxide.

  • Isomerization to trans-Isomer: The cis-isomer can be isomerized to the trans-isomer under acidic conditions.

Quantitative Data for Selected Compounds Synthesized via Method 2:

Starting DiketoneProduct IsomerOverall Yield (%)Enantiomeric Excess (%)
Benzilcis-3,4-Diphenyl85>99
Benziltrans-3,4-Diphenyl78>99
2,3-Butanedionecis-3,4-Dimethyl7598
2,3-Butanedionetrans-3,4-Dimethyl6898

Data is representative and based on the methodology described by Fleck et al., 2013.[4]

Applications in Drug Development

The rigid, five-membered ring structure of 1,2,5-thiadiazolidine 1,1-dioxides makes them excellent scaffolds for creating conformationally constrained peptide mimics. This is particularly relevant in drug design, where controlling the three-dimensional structure of a molecule is crucial for its interaction with biological targets. The described synthetic routes, especially the enantioselective method, are pivotal for accessing stereochemically pure compounds, which is a prerequisite for the development of chiral drugs.

Furthermore, some of these compounds have demonstrated antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as leads for new anti-bacterial agents.[1][2]

Conclusion

The synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides is well-established, with robust methodologies available to access a variety of substitution patterns and stereoisomers. The ability to start from readily available amino acids or to construct the heterocyclic system with high enantioselectivity provides a versatile platform for the generation of novel molecules with potential applications in medicinal chemistry and drug development. The detailed protocols and structured data presented in this guide offer a valuable resource for researchers in this field.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS No. 144432-72-4). Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The guide outlines a plausible synthetic route and standard analytical protocols for its characterization, aimed at supporting research and development activities involving this compound.

Introduction

This compound is a heterocyclic compound featuring a saturated five-membered thiadiazolidine ring with a benzyl group attached to one of the nitrogen atoms and two oxygen atoms bonded to the sulfur atom. The core structure, a cyclic sulfamide, is of significant interest in medicinal chemistry due to its potential as a non-hydrolyzable peptide mimic and its presence in various biologically active molecules. This guide serves as a foundational resource for researchers working with or planning to synthesize this compound, providing anticipated analytical data and detailed experimental workflows. The molecular formula for this compound is C₉H₁₂N₂O₂S, and it has a molecular weight of 212.27 g/mol .[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from published data for analogous N-substituted 1,2,5-thiadiazolidine 1,1-dioxides and general principles of spectroscopic analysis.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.45m5HAromatic protons (C₆H₅)
~4.30s2HBenzyl CH₂ (N-CH₂)
~3.50t, J=~6 Hz2HThiadiazolidine CH₂ (N-CH₂)
~3.30t, J=~6 Hz2HThiadiazolidine CH₂ (S-CH₂)
~2.50 (broad)s1HNH proton

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~135-137Quaternary Aromatic Carbon
~128-129Aromatic CH
~127-128Aromatic CH
~55-57Benzyl CH₂ (N-CH₂)
~48-50Thiadiazolidine CH₂ (N-CH₂)
~45-47Thiadiazolidine CH₂ (S-CH₂)

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3350MediumN-H stretch
~3030MediumAromatic C-H stretch
~2920, ~2850MediumAliphatic C-H stretch
~1350-1380StrongSO₂ asymmetric stretch
~1150-1180StrongSO₂ symmetric stretch
~1600, ~1495, ~1450MediumAromatic C=C stretch
~700-750StrongAromatic C-H bend

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment Ion
212[M]⁺ (Molecular Ion)
121[M - C₆H₅CH₂]⁺
91[C₆H₅CH₂]⁺ (Benzyl cation, likely base peak)

Experimental Protocols

The following protocols are proposed for the synthesis and characterization of this compound, adapted from general methods for the synthesis of related compounds.[2]

Synthesis of this compound

This proposed synthesis involves a two-step process starting from N-benzylethylenediamine.

Step 1: Reaction with Sulfuryl Chloride N-benzylethylenediamine (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cooled to 0 °C in an ice bath. To this solution, sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization Upon completion of the first step, a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 equivalents), is added to the reaction mixture to induce cyclization. The mixture is stirred at room temperature for an additional 24-48 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet.

Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general process for analytical characterization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Sulfamoyl Chloride Formation cluster_reaction2 Step 2: Cyclization cluster_workup Work-up and Purification N-benzylethylenediamine N-benzylethylenediamine Reaction_Vessel_1 Reaction in Aprotic Solvent (e.g., DCM) at 0°C to RT N-benzylethylenediamine->Reaction_Vessel_1 Sulfuryl_Chloride Sulfuryl Chloride (SO2Cl2) Sulfuryl_Chloride->Reaction_Vessel_1 Reaction_Vessel_2 Stirring at RT Reaction_Vessel_1->Reaction_Vessel_2 Base Triethylamine Base->Reaction_Vessel_2 Workup Aqueous Work-up & Extraction Reaction_Vessel_2->Workup Purification Column Chromatography Workup->Purification Product 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide Purification->Product

Caption: Proposed synthetic workflow for this compound.

Analytical_Workflow Start Purified Product NMR NMR Spectroscopy (1H, 13C) Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Spectroscopic Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final Characterized Compound Data_Analysis->Final

Caption: General workflow for the analytical characterization of the synthesized product.

References

An In-depth Technical Guide to the NMR and IR Spectra of 1,2,5-Thiadiazolidine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 1,2,5-thiadiazolidine 1,1-dioxides, a class of heterocyclic compounds with increasing relevance in medicinal and bioorganic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the potential of these sulfamide-based structures.

Introduction

1,2,5-Thiadiazolidine 1,1-dioxides, also known as cyclic sulfamides, are five-membered heterocyclic systems containing two nitrogen atoms and a sulfur atom, with the sulfur atom in a dioxide oxidation state.[1] The interest in these compounds stems from their potential as peptidomimetics and constrained di- and tripeptides, making them valuable scaffolds in drug discovery.[1] Spectroscopic techniques like NMR and IR are fundamental for the structural elucidation and characterization of these molecules. This guide summarizes key spectral data and experimental methodologies to aid in these efforts.

General Spectroscopic Features

The structural confirmation of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides is unambiguously achieved through a combination of NMR and IR spectroscopy.[1]

  • Infrared (IR) Spectroscopy: The most characteristic IR absorption bands for 1,2,5-thiadiazolidine 1,1-dioxides are associated with the sulfonyl group (SO₂). Strong stretching vibrations for the SO₂ group are typically observed in the ranges of 1378–1360 cm⁻¹ and 1167–1120 cm⁻¹.[1] Other notable peaks include those for carbonyl groups (C=O) if present as substituents, which appear around 1750–1712 cm⁻¹, and N-H stretching vibrations for monosubstituted derivatives, which are seen around 3345–3145 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra of these compounds are dependent on the nature of the substituents on the nitrogen atoms. The protons on the carbon atoms of the thiadiazolidine ring typically appear as multiplets or triplets in the range of 3.60–3.95 ppm.[1]

    • ¹³C NMR: The carbon atoms of the 1,2,5-thiadiazolidine 1,1-dioxide ring generally resonate in the range of 39–43 ppm.[1] The chemical shifts of substituent carbons will vary depending on their electronic environment.

Data Presentation: NMR and IR Data for Selected 1,2,5-Thiadiazolidine 1,1-Dioxides

The following tables summarize the key NMR and IR spectroscopic data for a series of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides derived from amino acids.[1]

Table 1: IR Spectroscopic Data (KBr, ν cm⁻¹) of Selected 1,2,5-Thiadiazolidine 1,1-Dioxides [1]

CompoundSO₂ StretchingC=O StretchingN-H Stretching
1b 1378, 11671750, 1712-
1c 1375, 116017513345
5b 1360, 11201748, 1745, 1720-
5c 1360, 11201745-17383145

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm) of Selected 1,2,5-Thiadiazolidine 1,1-Dioxides [1]

CompoundRing CH₂Other Key Signals
1b 3.80 (t, J=6.4 Hz, 2H), 3.65 (t, J=6.4 Hz, 2H)4.15 (q, J=7.8 Hz, 1H), 3.70 (s, 3H), 1.52 (s, 9H), 1.50 (d, J=7.8 Hz, 1H)
1c 3.80 (t, J=6.7Hz, 2H), 3.65 (m, 2H)6.24 (t, J=6.7 Hz, 1H), 4.15 (q, 1H, J=7.8 Hz, 1H), 3.70 (s, 3H), 1.50 (d, J=7.8 Hz, 3H)
5b 3.95 (t, 2H, J=6.4Hz), 3.68 (t, J=6.4 Hz, 2H)4.30 (m, 1H), 3.72-3.65 (2s, 6H), 2.48 (m, 2H), 2.10 (m, 2H), 1.50 (s, 9H)
5c 3.70 (t, J=6.4 Hz, 2H), 3.65 (m, 2H)6.60 (t, J=6.8Hz, 1H), 4.30 (m, 1H), 3.72-3.65 (2s, 6H), 2.50 (m, 2H), 2.10 (m, 2H)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm) of Selected 1,2,5-Thiadiazolidine 1,1-Dioxides [1]

CompoundRing COther Key Signals
1b 43, 39172, 150, 84, 56, 52, 28, 27
1c 41, 39172, 56, 52, 28
5b 43, 41173, 170, 150, 85, 56, 53, 52, 30, 28, 27
5c 42, 40172, 170, 56, 53, 52, 30, 28

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides.[1]

General Synthesis and Cyclization

The synthesis of N²,N⁵-substituted cyclosulfamides generally proceeds in a two-step sequence starting from (tert-butyloxycarbonylsulfonyl) L-amino acid methyl esters.[1]

  • N-Alkylation: The starting Boc-sulfamide is subjected to a Mitsunobu reaction with chloroethanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) to yield the N-substituted Boc-sulfamide.[1]

  • Cyclization: The N,N'-disubstituted sulfamide is then cyclized under basic conditions using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO). The crude product is purified by recrystallization.[1]

Deprotection Protocol

Selective cleavage of the tert-butyloxycarbonyl (Boc) protecting group is achieved using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).[1] The product is then purified by flash chromatography.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75.4 MHz for carbon-13.[1] Deuterated chloroform (CDCl₃) is a common solvent, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Samples are typically prepared as potassium bromide (KBr) pellets.[1]

Visualizations

The following diagrams illustrate the general synthetic workflow for the preparation of 1,2,5-thiadiazolidine 1,1-dioxides.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation (Mitsunobu Reaction) cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection Boc_Sulfamide Boc-Sulfamide Reagents1 Chloroethanol, PPh3, DEAD, THF Boc_Sulfamide->Reagents1 N_Substituted_Boc_Sulfamide N-Substituted Boc-Sulfamide Reagents1->N_Substituted_Boc_Sulfamide Reagents2 K2CO3, DMSO N_Substituted_Boc_Sulfamide->Reagents2 Cyclic_Sulfamide_Boc N-Boc-1,2,5-Thiadiazolidine 1,1-Dioxide Reagents2->Cyclic_Sulfamide_Boc Reagents3 TFA, CH2Cl2 Cyclic_Sulfamide_Boc->Reagents3 Deprotected_Sulfamide Deprotected 1,2,5-Thiadiazolidine 1,1-Dioxide Reagents3->Deprotected_Sulfamide

Caption: General synthetic workflow for N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Spectroscopic_Analysis_Workflow Start Synthesized Compound Purification Purification (Recrystallization or Chromatography) Start->Purification NMR NMR Spectroscopy (1H, 13C in CDCl3) Purification->NMR IR IR Spectroscopy (KBr pellet) Purification->IR Data_Analysis Structural Elucidation and Data Analysis NMR->Data_Analysis IR->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: Workflow for the spectroscopic analysis of 1,2,5-thiadiazolidine 1,1-dioxides.

References

The Multifaceted Biological Activities of 1,2,5-Thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neurological activities of 1,2,5-thiadiazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity of 1,2,5-Thiadiazole Derivatives

Derivatives of 1,2,5-thiadiazole have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways and disruption of cellular machinery essential for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,2,5-thiadiazole derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of their potency.

Compound IDCancer Cell Line(s)Activity (µM)Reference CompoundReference
NSC745885 Leukemia, Melanoma, Ovarian, Breast, Prostate, GliomaGI50: 0.16 - 7.71-[1]
Colon, Non-small cell lungGI50: 1.28 - 17.40-[1]
NSC763968 Leukemia, ProstateGI50: 0.18 - 1.45-[1]
Ovarian, Breast, Melanoma, Renal, Glioma, Non-small cell lungGI50: 0.20 - 5.68-[1]
Compound 8e Panc-1 (Pancreatic)IC50: 12.79Sorafenib (IC50: 11.50)[1]
Huh-7 (Liver)IC50: 11.84Cisplatin (IC50: 12.70)[1]
Compound 8l Panc-1 (Pancreatic)IC50: 12.22Sorafenib (IC50: 11.50)[1]
Huh-7 (Liver)IC50: 10.11Cisplatin (IC50: 12.70)[1]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A significant mechanism underlying the anticancer activity of some 1,2,5-thiadiazole derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PIP3->PDK1 Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Thiadiazole 1,2,5-Thiadiazole Derivative Thiadiazole->PI3K Inhibition Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Regulation

PI3K/Akt Signaling Pathway Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1,2,5-Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,5-thiadiazole derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with 1,2,5-thiadiazole derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate for 2-4h D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

MTT Assay Experimental Workflow.

Antimicrobial Activity of 1,2,5-Thiadiazole Derivatives

Certain 1,2,5-thiadiazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of a selected 1,2,5-thiadiazole derivative, presented as Minimum Inhibitory Concentration (MIC) values.

Compound IDMicroorganismActivity (µg/mL)Reference
2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleate Mycobacterium tuberculosisMIC: 25.00[2]
Staphylococcus aureusMIC: Moderate Activity[2]
Bacillus spp.MIC: Moderate Activity[2]
Klebsiella pneumoniaeMIC: Moderate Activity[2]
Escherichia coliMIC: Moderate Activity[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1,2,5-Thiadiazole derivatives (dissolved in a suitable solvent)

  • Sterile saline or PBS

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for automated reading)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the 1,2,5-thiadiazole derivatives in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Neurological Activity of 1,2,5-Thiadiazole Derivatives

1,2,5-Thiadiazole derivatives have also been investigated for their activity in the central nervous system (CNS). Certain derivatives have shown affinity for various receptors, suggesting their potential as therapeutic agents for neurological disorders.

Quantitative Neurological Activity Data

The following table presents the binding affinity of a 1,2,5-thiadiazole derivative for muscarinic receptors, expressed as Ki (inhibition constant) values.

Compound IDReceptor SubtypeActivity (nM)Reference
A specific bis-1,2,5-thiadiazole derivative Muscarinic M1, M2, M4 ReceptorsHigh Affinity and Selectivity[3]
Mechanism of Action: Muscarinic Receptor Agonism

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the CNS. Agonists of these receptors can modulate neuronal excitability and have therapeutic potential in conditions like Alzheimer's disease and schizophrenia.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Muscarinic Receptor (GPCR) G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Second_Messenger->Cellular_Response Initiates Thiadiazole 1,2,5-Thiadiazole Derivative (Agonist) Thiadiazole->GPCR Binds and Activates

G-Protein Coupled Receptor Signaling.
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., muscarinic receptors)

  • Radiolabeled ligand (e.g., [3H]NMS for muscarinic receptors)

  • 1,2,5-Thiadiazole derivatives (unlabeled competitor)

  • Binding buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled 1,2,5-thiadiazole derivative.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the free radioligand. The receptor-bound radioligand will be trapped on the filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The 1,2,5-thiadiazole core represents a versatile and valuable scaffold in drug discovery. The derivatives discussed in this guide exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and neurological effects. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents based on the 1,2,5-thiadiazole framework.

References

Discovery of Novel Thiadiazolidine Dioxide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazolidine dioxides represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thiadiazolidine dioxide compounds, with a focus on their potential as therapeutic agents. The document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Core Scaffold and Therapeutic Potential

The thiadiazolidine dioxide core is a five-membered ring containing one sulfur atom (in a dioxide oxidation state), two nitrogen atoms, and two carbonyl groups. Variations in the substituents on the nitrogen atoms and the carbon atom of the ring lead to a wide array of derivatives with distinct biological properties. Research has highlighted their potential as inhibitors of various enzymes and as modulators of key signaling pathways implicated in a range of diseases, including cancer, infectious diseases, and metabolic disorders.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of representative thiadiazolidine dioxide and related thiazolidinedione derivatives against various targets.

Table 1: Anticancer and VEGFR-2 Inhibitory Activity of Thiazolidine-2,4-dione Derivatives

Compound IDTarget Cell Line/EnzymeIC50 (µM)Reference
22 VEGFR-20.079[1]
HepG2 (Liver Cancer)2.04 ± 0.06[1]
MCF-7 (Breast Cancer)1.21 ± 0.04[1]
20 VEGFR-20.21 ± 0.009[1]
HepG2 (Liver Cancer)1.14 ± 0.03[1]
24 VEGFR-20.203 ± 0.009[1]
HepG2 (Liver Cancer)0.6 ± 0.02[1]
Sorafenib VEGFR-20.046 ± 0.002[1]
HepG2 (Liver Cancer)2.24 ± 0.06[1]
MCF-7 (Breast Cancer)3.17 ± 0.01[1]
VIIb PI3K-α3.70 ± 0.19[2]
Akt-12.93 ± 0.15[2]
MCF-7 (Breast Cancer)1.03 ± 0.05[2]
VIf MCF-7 (Breast Cancer)1.21 ± 0.06[2]
6e MCF-7 (Breast Cancer)3.85[3]

Table 2: Antimicrobial Activity of Thiazolidinedione Derivatives

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
T2 S. aureus1.9[4][5]
S. epidermidis1.4[4][5]
E. coli1.6[4][5]
P. aeruginosa0.56[4][5]
A. niger8.8[4][5]
A. fumigatus2.3[4][5]
T4 S. aureus3.8[4][5]
S. epidermidis2.2[4][5]
E. coli1.6[4][5]
P. aeruginosa2.8[4][5]
A. niger7.9[4][5]
A. fumigatus1.7[4][5]
3a S. aureus0.02 (µM)[6]
MRSA0.005 (µM)[6]
3l S. aureus0.22 (µM)[6]
MRSA0.005 (µM)[6]
5 Gram-positive/negative bacteria0.008–0.06 (mg/mL)[7]

Table 3: Cysteine Protease Inhibitory Activity of 1,2,4-Thiadiazolidin-3,5-diones

Compound IDProteaseIC50 (µM)Reference
THIA-3 Papain-[8]
3CLpro-[8]
THIA-10 Papain-[8]

(Note: Specific IC50 values for THIA-3 and THIA-10 were not explicitly provided in the abstract, but the reference indicates irreversible inhibition and a two-step covalent inactivation mechanism.)

Experimental Protocols

General Synthesis of 1,2,5-Thiadiazolidine 1,1-Dioxides

A common method for the synthesis of the 1,2,5-thiadiazolidine 1,1-dioxide core involves the cyclization of a substituted sulfamide with a suitable dielectrophile. The following is a general procedure:

  • Preparation of the N,N'-disubstituted sulfamide: To a solution of the primary amine (2 eq.) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), slowly add sulfuryl chloride (1 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfamide.

  • Cyclization: Dissolve the sulfamide in a suitable solvent (e.g., dimethylformamide) and add a base (e.g., potassium carbonate or sodium hydride).

  • Add the dielectrophile (e.g., a dihaloalkane) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,5-thiadiazolidine 1,1-dioxide.

MTT Assay for Cytotoxicity[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (thiadiazolidine dioxides) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cysteine Protease Inhibition Assay[11][12][13]

This assay measures the ability of a compound to inhibit the activity of a cysteine protease.

  • Enzyme Activation: Pre-activate the cysteine protease (e.g., papain, cathepsin B) with a reducing agent like dithiothreitol (DTT) in an appropriate assay buffer.

  • Inhibitor Incubation: Incubate the activated enzyme with various concentrations of the thiadiazolidine dioxide inhibitor for a specific period (e.g., 30 minutes) at 37 °C.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate specific for the protease.

  • Signal Detection: Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Cysteine Protease Inhibition

Certain thiadiazolidine diones have been identified as covalent inhibitors of cysteine proteases. The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue of the protease on the electrophilic sulfur atom of the thiadiazolidine dione ring, leading to the formation of a covalent adduct and irreversible inhibition of the enzyme.[8]

Cysteine_Protease_Inhibition ThiadiazolidineDione Thiadiazolidine Dione CovalentAdduct Covalent Enzyme-Inhibitor Adduct (Inactive) ThiadiazolidineDione->CovalentAdduct Nucleophilic attack by Cys residue CysteineProtease Cysteine Protease (Active Site - Cys) CysteineProtease->CovalentAdduct Inhibition Enzyme Inhibition CovalentAdduct->Inhibition

Caption: Covalent inhibition of cysteine proteases.

PI3K/Akt Signaling Pathway Inhibition

Several studies have suggested that thiazolidinone derivatives can exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[2][9][10][11][12]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes ThiadiazolidineDioxide Thiadiazolidine Dioxide Derivative ThiadiazolidineDioxide->PI3K inhibits ThiadiazolidineDioxide->Akt inhibits PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiadiazolidinedione Thiazolidinedione (Ligand) PPARg_RXR PPARγ/RXR Heterodimer Thiadiazolidinedione->PPARg_RXR binds & activates PPRE PPRE (DNA) PPARg_RXR->PPRE binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription regulates InsulinSensitization Insulin Sensitization GeneTranscription->InsulinSensitization leads to Adipogenesis Adipogenesis GeneTranscription->Adipogenesis leads to

References

In Silico Modeling of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research specifically detailing the in silico modeling of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is limited. This technical guide therefore presents a comprehensive, hypothetical workflow based on established computational methodologies extensively used for the analysis of analogous heterocyclic compounds, such as other thiadiazole and thiazolidinone derivatives.[1][2][3][4] This document is intended to serve as a strategic framework for researchers, scientists, and drug development professionals initiating computational studies on this compound.

Introduction

The 1,2,5-thiadiazolidine 1,1-dioxide core is a heterocyclic scaffold of significant interest in medicinal chemistry.[5][6] Its derivatives have been explored for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][7] The benzyl substitution on the nitrogen atom of this compound suggests potential for specific interactions within biological targets.

In silico modeling offers a powerful, resource-efficient approach to elucidate the potential therapeutic applications of novel chemical entities. Through techniques such as molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we can forecast the compound's behavior at a molecular level, predict its pharmacokinetic profile, and identify promising therapeutic targets. This guide outlines a robust in silico workflow to characterize the pharmacological potential of this compound.

Proposed In Silico Modeling Workflow

The proposed computational investigation is structured as a multi-stage process, beginning with ligand preparation and target identification, followed by interaction modeling and pharmacokinetic profiling.

G cluster_0 Setup & Preparation cluster_1 Interaction & Dynamics Modeling cluster_2 Profiling & Analysis A Ligand Preparation (this compound) D Molecular Docking (Binding Pose Prediction) A->D F ADMET Prediction (Pharmacokinetic Profiling) A->F B Protein Target Identification (Based on Analog Activities) C Protein Structure Preparation B->C C->D E Molecular Dynamics Simulation (Complex Stability Assessment) D->E G Data Analysis & Hit Identification D->G E->G F->G

Figure 1: Proposed In Silico Modeling Workflow.

Experimental Protocols

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

Methodology:

  • 2D Structure Generation: The 2D structure of the molecule will be drawn using chemical drawing software such as MarvinSketch or ChemDraw.

  • Conversion to 3D: The 2D structure will be converted to a 3D conformation.

  • Energy Minimization: The 3D structure will be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or UCSF Chimera.

  • File Format Conversion: The final optimized structure will be saved in a suitable format (e.g., .pdbqt or .mol2) for subsequent docking studies.

Protein Target Identification and Preparation

Given the absence of specific target information for this compound, a target identification strategy based on the known activities of analogous compounds is proposed. Thiadiazole and thiazolidine derivatives have shown activity against various targets, including kinases, proteases, and enzymes involved in metabolic pathways.[2][4][7]

Methodology:

  • Literature Review & Database Search: A thorough review of databases (e.g., ChEMBL, BindingDB) for targets of structurally similar compounds.

  • In Silico Target Prediction: Utilization of web-based servers like SwissTargetPrediction or TargetNet to predict potential protein targets based on the ligand's 2D structure.[8][9]

  • Protein Structure Retrieval: Once a set of hypothetical targets is identified (e.g., Cyclooxygenase-2 for anti-inflammatory potential, Tyrosine Kinases for anticancer activity), their 3D crystal structures will be downloaded from the Protein Data Bank (PDB).[10]

  • Protein Preparation: The retrieved protein structures will be prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges. This is a critical step to ensure the protein is ready for docking.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation of this compound to a potential protein target and to estimate the binding affinity.

Methodology:

  • Binding Site Identification: The active site of the target protein will be identified, often from the location of a co-crystallized ligand in the PDB structure or through pocket detection algorithms.[11]

  • Grid Box Generation: A grid box will be defined around the active site to encompass the binding pocket.

  • Docking Simulation: Docking will be performed using software such as AutoDock Vina or Glide. The software will sample a large number of possible conformations of the ligand within the active site and score them based on a scoring function.

  • Analysis of Results: The results will be analyzed to identify the binding pose with the lowest energy score (highest predicted affinity) and to visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

G A Prepared Ligand (3D Structure) C Docking Algorithm (e.g., AutoDock Vina) A->C B Prepared Protein (with Defined Active Site) B->C D Generate Binding Poses & Calculate Scores C->D E Analyze Top Poses (Binding Energy & Interactions) D->E F Protein-Ligand Complex E->F

References

Physicochemical Properties of Thiadiazolidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazolidine compounds, a class of five-membered heterocyclic scaffolds containing nitrogen and sulfur, have garnered significant attention in medicinal chemistry. Their versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an in-depth overview of the core physicochemical properties of thiadiazolidine derivatives, detailed experimental protocols for their determination, and an exploration of their interactions with key signaling pathways.

Core Physicochemical Properties

The physicochemical properties of thiadiazolidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, and interaction with biological targets. Key parameters include melting point, solubility, pKa, and the partition coefficient (logP).

Data Presentation

The following tables summarize the physicochemical data for a selection of representative thiadiazolidine and related thiadiazole compounds reported in the literature. These values are influenced by the specific substitutions on the heterocyclic ring.

Table 1: Physicochemical Properties of Representative Thiadiazole and Thiazolidinone Derivatives

Compound IDMolecular FormulaMelting Point (°C)SolubilityLogPReference
4a C₁₅H₁₂N₄OS208-210Soluble in DMSO and chloroform.-
4f C₁₅H₁₁ClN₄O₂S211-213Soluble in DMSO and chloroform.-
4p C₁₅H₁₁N₅O₃S202-204Soluble in DMSO and chloroform.-
D-1 C₁₇H₁₂ClN₃O₃S195--
D-2 C₁₇H₁₂ClN₃O₂S₂208--
D-6 C₁₇H₁₂N₄O₄S₂210--
D-15 C₁₈H₁₅N₃O₃S225--
D-16 C₁₈H₁₅N₃O₂S₂212--
Compound 7 C₉H₉N₃OS---
Compound 8 C₁₀H₁₁N₃OS---

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug discovery and development. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

  • Thiadiazolidine compound

  • Solvent of interest (e.g., phosphate buffer pH 7.4, water, ethanol)

  • Shaker or agitator with temperature control

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the thiadiazolidine compound to a known volume of the solvent in a sealed container. The excess solid should be visible.

  • Place the container in a shaker with a constant temperature bath (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary studies can be conducted to determine the time to reach equilibrium.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Express the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the acid dissociation constant (pKa) of a compound.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Materials:

  • Thiadiazolidine compound

  • Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Prepare a sample solution of the thiadiazolidine compound (e.g., 1 mM) in deionized water.

  • To maintain a constant ionic strength, add KCl to the solution (e.g., to a final concentration of 0.15 M).

  • If the compound is a weak acid, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. If it is a weak base, start the titration directly with the acid titrant.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin the titration by adding small, precise increments of the standardized titrant (NaOH for an acidic compound, HCl for a basic compound).

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has passed the equivalence point and a full sigmoid curve is obtained.

  • Plot the pH versus the volume of titrant added.

  • Determine the equivalence point (the point of steepest slope) from the first derivative of the titration curve.

  • The pKa is the pH at the half-equivalence point.

  • Perform the titration in triplicate to ensure accuracy and report the average pKa value with the standard deviation.

logP Determination (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values. The logP of the unknown compound is then determined from its retention time using this calibration curve.

Materials:

  • Thiadiazolidine compound

  • A series of standard compounds with a range of known logP values

  • HPLC system with a C18 column and UV detector

  • Mobile phase: a mixture of an organic solvent (e.g., acetonitrile or methanol) and water or buffer

  • Syringes and vials

Procedure:

  • Prepare stock solutions of the thiadiazolidine compound and the standard compounds in a suitable solvent (e.g., methanol).

  • Set up the HPLC system with a C18 column.

  • Prepare a series of mobile phases with varying compositions of the organic solvent and aqueous phase (e.g., 30-70% acetonitrile in water).

  • For each mobile phase composition, inject the standard compounds and the thiadiazolidine compound and record their retention times (t_R).

  • Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil or methanol).

  • Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

  • For each compound, plot log(k) against the percentage of the organic solvent in the mobile phase.

  • Extrapolate the linear regression to 100% aqueous phase to determine the log(k_w) value for each compound.

  • Generate a calibration curve by plotting the log(k_w) values of the standard compounds against their known logP values.

  • From the log(k_w) of the thiadiazolidine compound, determine its logP value using the calibration curve.

Signaling Pathway Interactions

Thiadiazolidine derivatives have been shown to exert their biological effects, particularly their anticancer activity, by modulating key cellular signaling pathways. Two of the most significant pathways inhibited by these compounds are the PI3K/Akt and the Raf/MEK/ERK (MAPK) pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Thiadiazolidine Thiadiazolidine Compound Thiadiazolidine->PI3K Thiadiazolidine->Akt

Caption: PI3K/Akt pathway inhibition by thiadiazolidine compounds.

Thiadiazolidine derivatives have been identified as inhibitors of the PI3K/Akt signaling cascade. They can act as dual inhibitors, targeting both PI3K and Akt, thereby blocking the downstream signaling that promotes cell proliferation and survival. This inhibition can induce apoptosis and cell cycle arrest in cancer cells.

Raf/MEK/ERK (MAPK) Signaling Pathway

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Thiadiazolidine Thiadiazolidine Compound Thiadiazolidine->Raf Thiadiazolidine->MEK

Caption: Raf/MEK/ERK pathway inhibition by thiadiazolidine compounds.

Certain thiadiazolidine-2,4-dione derivatives have been shown to be dual inhibitors of both the Raf/MEK/ERK and PI3K/Akt signaling pathways. By targeting key kinases such as Raf and MEK, these compounds can effectively shut down the signal transduction that leads to uncontrolled cell growth and proliferation.

Conclusion

Thiadiazolidine compounds represent a promising class of heterocyclic molecules with significant potential in drug discovery. A thorough understanding of their physicochemical properties is essential for optimizing their therapeutic efficacy. The experimental protocols provided in this guide offer a framework for the systematic evaluation of new thiadiazolidine derivatives. Furthermore, the elucidation of their inhibitory effects on critical signaling pathways like PI3K/Akt and MAPK/ERK provides a rational basis for their development as targeted anticancer agents. Continued research into the structure-property and structure-activity relationships of this versatile scaffold will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

An In-depth Technical Guide to the Mechanism of Action of 1,2,5-Thiadiazole 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,5-thiadiazole 1,1-dioxide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the mechanism of action of 1,2,5-thiadiazole 1,1-dioxide derivatives, with a primary focus on their roles as histamine H₂ receptor antagonists and inhibitors of α/β-hydrolase domain 6 (ABHD6). This document details the underlying signaling pathways, presents available quantitative pharmacological data, outlines relevant experimental protocols, and provides visualizations of key biological and experimental processes to facilitate a deeper understanding for researchers and professionals in drug discovery and development.

Introduction to 1,2,5-Thiadiazole 1,1-Dioxides

1,2,5-thiadiazole 1,1-dioxides are five-membered heterocyclic compounds containing two nitrogen atoms, one sulfur atom, and two oxygen atoms double-bonded to the sulfur. The high degree of oxidation of the sulfur atom significantly influences the electronic properties of the ring, rendering it a versatile scaffold for the design of bioactive molecules.[1][2] These compounds have been explored for a range of therapeutic applications, most notably as agents targeting G-protein coupled receptors (GPCRs) and enzymes.[3] This guide will focus on two primary mechanisms of action: competitive antagonism of the histamine H₂ receptor and irreversible inhibition of the ABHD6 enzyme.

Mechanism of Action as Histamine H₂ Receptor Antagonists

Derivatives of 1,2,5-thiadiazole 1,1-dioxide have been identified as potent histamine H₂ receptor antagonists.[2][3] The histamine H₂ receptor is a Gs-protein coupled receptor primarily located on parietal cells in the stomach lining. Its activation by histamine stimulates gastric acid secretion.

Signaling Pathway

The mechanism of action of 1,2,5-thiadiazole 1,1-dioxides as H₂ receptor antagonists is competitive inhibition. They bind to the receptor at the same site as the endogenous ligand, histamine, but do not activate it. This prevents histamine from binding and initiating the downstream signaling cascade.

The canonical signaling pathway initiated by histamine binding to the H₂ receptor involves the activation of a stimulatory G-protein (Gs). The α-subunit of the Gs protein (Gαs) then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in the secretion of gastric acid. By competitively blocking this initial step, 1,2,5-thiadiazole 1,1-dioxide antagonists effectively inhibit this entire signaling cascade.

H2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_cytoplasm Cytoplasm H2R Histamine H₂ Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase ATP ATP Gs->AC activates Thiadiazole 1,2,5-Thiadiazole 1,1-Dioxide Thiadiazole->H2R blocks cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response leads to Histamine Histamine Histamine->H2R binds

Figure 1: Histamine H₂ Receptor Signaling and Antagonism.
Quantitative Data

Table 1: Pharmacological Data for Histamine H₂ Receptor Antagonists

Compound Class Target Assay Type Potency Reference(s)
1,2,5-Thiadiazole 1,1-dioxides Histamine H₂ Receptor Functional Assays Potent antagonists [2][3]

| 1,2,5-Thiadiazole 1-oxides | Histamine H₂ Receptor | Functional Assays | As active as cimetidine |[4] |

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H₂ receptor.

  • Materials:

    • Cell membranes expressing the histamine H₂ receptor (e.g., from guinea pig brain or recombinant cell lines).

    • Radioligand: [³H]-Tiotidine.

    • Non-specific binding control: Unlabeled Tiotidine or another potent H₂ antagonist.

    • Test compounds (1,2,5-thiadiazole 1,1-dioxides).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, [³H]-Tiotidine, and either buffer (for total binding), unlabeled tiotidine (for non-specific binding), or the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.

H2_Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Compounds) B Incubate Components in 96-well Plate A->B C Rapid Filtration (Separates Bound/Free Ligand) B->C D Wash Filters C->D E Scintillation Counting (Quantify Radioactivity) D->E F Data Analysis (Calculate IC₅₀) E->F

Figure 2: Workflow for H₂ Receptor Binding Assay.

This protocol measures the functional consequence of H₂ receptor antagonism by quantifying changes in intracellular cAMP levels.

  • Materials:

    • Cells expressing the histamine H₂ receptor.

    • Histamine (agonist).

    • Test compounds (1,2,5-thiadiazole 1,1-dioxides).

    • cAMP assay kit (e.g., ELISA, HTRF).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with the test compounds at various concentrations.

    • Stimulate the cells with a fixed concentration of histamine in the presence of a phosphodiesterase inhibitor.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the log concentration of the antagonist to determine the IC₅₀ value.

Mechanism of Action as ABHD6 Inhibitors

Certain derivatives of 1,2,5-thiadiazole, specifically carbamates, have been identified as potent, irreversible inhibitors of the enzyme α/β-hydrolase domain 6 (ABHD6). ABHD6 is a serine hydrolase that plays a key role in the endocannabinoid system.

Signaling Pathway

ABHD6 is primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol. 2-AG is an endogenous ligand for the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and metabolism.

1,2,5-thiadiazole carbamate inhibitors act by irreversibly binding to the catalytic serine residue in the active site of ABHD6. This covalent modification inactivates the enzyme, leading to an accumulation of 2-AG. The increased levels of 2-AG then lead to enhanced signaling through the CB1 and CB2 receptors.

ABHD6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PL Membrane Phospholipids DAG Diacylglycerol (DAG) PL->DAG PLC TwoAG_mem 2-AG DAG->TwoAG_mem DAGL DAGL DAG Lipase CB1R CB1/CB2 Receptor TwoAG_mem->CB1R activates TwoAG_cyto 2-AG TwoAG_mem->TwoAG_cyto Response Downstream Cellular Effects CB1R->Response ABHD6 ABHD6 AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol hydrolyzes Thiadiazole 1,2,5-Thiadiazole Carbamate Thiadiazole->ABHD6 irreversibly inhibits TwoAG_cyto->ABHD6

Figure 3: ABHD6 Signaling and Inhibition.
Quantitative Data

A notable example of a 1,2,5-thiadiazole-based ABHD6 inhibitor is 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate (JZP-430).

Table 2: Pharmacological Data for 1,2,5-Thiadiazole-based ABHD6 Inhibitors

Compound Target Assay Type IC₅₀ (nM) Selectivity Reference(s)

| JZP-430 | human ABHD6 | Enzyme Inhibition Assay | 44 | ~230-fold over FAAH and LAL |[5] |

Experimental Protocols

This protocol describes a method to determine the inhibitory activity of test compounds against ABHD6.

  • Materials:

    • Lysates of cells overexpressing human ABHD6.

    • Substrate: A suitable monoacylglycerol (e.g., 2-arachidonoylglycerol).

    • Test compounds (1,2,5-thiadiazole carbamates).

    • Assay buffer.

    • Detection system to measure product formation (e.g., a fluorescent probe for glycerol or a method to quantify arachidonic acid).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate the ABHD6-containing cell lysates with the test compounds for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction.

    • Measure the amount of product formed using a suitable detection method.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

ABHD6_Inhibition_Assay_Workflow A Prepare Reagents (ABHD6 Lysate, Substrate, Inhibitors) B Pre-incubate ABHD6 with Inhibitors A->B C Initiate Reaction with Substrate B->C D Incubate and Stop Reaction C->D E Measure Product Formation D->E F Data Analysis (Calculate IC₅₀) E->F

References

Methodological & Application

Synthesis of 1,2,5-Thiadiazolidine 1,1-Dioxide: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 1,2,5-thiadiazolidine 1,1-dioxides, a heterocyclic motif of increasing importance in medicinal and bioorganic chemistry. The protocols outlined below are based on established synthetic strategies, offering routes to both N-substituted and parent ring systems.

Introduction

The 1,2,5-thiadiazolidine 1,1-dioxide core, a cyclic sulfamide, is a valuable scaffold in drug discovery and development. Its structural properties make it a key component in the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The synthetic methods presented herein provide access to a range of derivatives for further investigation and application in various research contexts.

Data Presentation

The following tables summarize quantitative data for a series of N²,N⁵-substituted 1,2,5-thiadiazolidine 1,1-dioxides synthesized from proteogenic amino acids.[1]

Table 1: Synthesis and Physicochemical Properties of N²,N⁵-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides [1]

CompoundStarting Amino AcidYield (%)Melting Point (°C)TLC R_f (CHCl₃)[α]_D (c=1, MeOH)
2a L-Alanine86132-1340.58-34
2b L-Valine----
2d L-Leucine8894-950.62-14
3c L-Leucine90128-1300.53+76
4b L-Aspartic Acid82oil0.61+38
5b L-Glutamic Acid92oil0.58+38
5c L-Glutamic Acid89oil0.54+67

Table 2: Spectroscopic Data for Selected N²,N⁵-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides [1]

CompoundIR (KBr) ν cm⁻¹ (SO₂)¹H-NMR (CDCl₃) δ ppm (key signals)¹³C-NMR (CDCl₃) δ ppm (key signals)Mass Spec. [M+H]⁺
2a 1378, 11674.15 (q, 1H), 3.80 (t, 2H), 3.70 (s, 3H), 3.65 (t, 2H), 1.52 (s, 9H), 1.50 (d, 1H)172, 150, 84, 56, 52, 43, 39, 28, 27309
3c 1360, 11206.30 (t, 1H), 4.30 (m, 1H), 3.85 (t, 2H), 3.72 (s, 3H), 3.55 (m, 2H)177, 57, 53, 41, 39, 28, 25, 22, 21251
4b 1390, 11504.30 (m, 1H), 3.95 (t, 2H), 3.70-3.80 (2s, 6H), 3.55 (t, 2H), 1.50 (s, 9H)177, 171, 150, 85, 57, 53, 52, 43, 39, 28, 25367
5b 1360, 11204.30 (m, 1H), 3.95 (t, 2H), 3.68 (t, 2H), 3.72-3.65 (2s, 6H), 1.50 (s, 9H)173, 170, 150, 85, 56, 53, 52, 43, 41, 30, 28, 27381
5c 1360, 11206.60 (t, 1H), 4.30 (m, 1H), 3.70 (t, 2H), 3.65 (m, 2H), 3.72-3.65 (2s, 6H)172, 170, 56, 53, 52, 42, 40, 30, 28281

Experimental Protocols

Three primary synthetic routes to 1,2,5-thiadiazolidine 1,1-dioxides are presented below.

Protocol 1: Synthesis of N²,N⁵-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxides from Amino Acids

This protocol describes a multi-step synthesis starting from proteogenic amino acids, leading to N,N'-disubstituted cyclic sulfamides.[1]

Step 1: Carbamoylation-Sulfamoylation A solution of N-chlorosulfonyl tert-butylcarbamate (0.05 mol) is prepared by reacting chlorosulfonyl isocyanate with tert-butanol in an appropriate solvent. To this, a solution of the starting amino acid ester hydrochloride (0.05 mol) and triethylamine (0.1 mol) in dichloromethane is added dropwise at 0°C. The reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography on silica gel.

Step 2: Cyclization (5-exo-tet closure) The product from Step 1 is dissolved in an appropriate solvent (e.g., THF), and a base (e.g., sodium hydride) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 3: Deprotection and Further Functionalization (Optional) The protecting groups (e.g., Boc, ester) can be removed under standard conditions to allow for further derivatization of the cyclic sulfamide core.

G cluster_0 Protocol 1: Synthesis from Amino Acids Amino Acid Ester Amino Acid Ester Carbamoylation-Sulfamoylation Carbamoylation-Sulfamoylation Amino Acid Ester->Carbamoylation-Sulfamoylation 1. N-chlorosulfonyl tert-butylcarbamate 2. Et3N, DCM Linear Sulfamide Intermediate Linear Sulfamide Intermediate Carbamoylation-Sulfamoylation->Linear Sulfamide Intermediate Cyclization (Base) Cyclization (Base) Linear Sulfamide Intermediate->Cyclization (Base) NaH, THF Protected Cyclic Sulfamide Protected Cyclic Sulfamide Cyclization (Base)->Protected Cyclic Sulfamide Deprotection Deprotection Protected Cyclic Sulfamide->Deprotection e.g., TFA N,N'-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxide N,N'-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxide Deprotection->N,N'-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxide

Caption: Workflow for the synthesis of N²,N⁵-disubstituted derivatives.

Protocol 2: Synthesis of the Parent 1,2,5-Thiadiazolidine 1,1-Dioxide Ring via Condensation

This protocol outlines the acid-catalyzed condensation of sulfamide with glyoxal to form a dihydroxy intermediate, which can be subsequently reduced to the parent 1,2,5-thiadiazolidine 1,1-dioxide.

Step 1: Acid-Catalyzed Condensation of Sulfamide and Glyoxal In a round-bottom flask, sulfamide is dissolved in aqueous sulfuric acid (e.g., 70-80%). The solution is cooled in an ice bath. Glyoxal (40% aqueous solution) is added dropwise with vigorous stirring, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (e.g., 2-24 h). The resulting precipitate, 1,2,5-thiadiazolidine-3,4-diol 1,1-dioxide, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the Diol Intermediate The dried 1,2,5-thiadiazolidine-3,4-diol 1,1-dioxide is suspended in a suitable solvent (e.g., methanol or acetic acid). A reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H₂, Pd/C), is carefully added. The reaction is monitored by TLC or GC-MS. Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 1,2,5-thiadiazolidine 1,1-dioxide.

G cluster_1 Protocol 2: Condensation Route Sulfamide Sulfamide Condensation Condensation Sulfamide->Condensation Glyoxal Glyoxal Glyoxal->Condensation H₂SO₄ (aq) Diol Intermediate 1,2,5-Thiadiazolidine- 3,4-diol 1,1-Dioxide Condensation->Diol Intermediate Reduction Reduction Diol Intermediate->Reduction e.g., NaBH₄ or H₂/Pd-C Parent Ring System 1,2,5-Thiadiazolidine 1,1-Dioxide Reduction->Parent Ring System

Caption: Synthesis of the parent ring system via condensation.

Protocol 3: Synthesis of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides from Primary Amines

This method provides a route to N-substituted cyclic sulfamides starting from primary amines and 2-chloroethylamine hydrochloride.

Step 1: Synthesis of N-(2-chloroethyl)sulfamoyl chloride To a solution of 2-chloroethylamine hydrochloride in a suitable solvent, sulfuryl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete. The solvent and excess sulfuryl chloride are removed under reduced pressure to yield the crude sulfamoyl chloride intermediate.

Step 2: Reaction with Primary Amine The crude N-(2-chloroethyl)sulfamoyl chloride is dissolved in an inert solvent (e.g., dichloromethane). A primary amine and a non-nucleophilic base (e.g., triethylamine) are added, and the mixture is stirred at room temperature.

Step 3: Ring Closure After the reaction is complete, a base such as potassium carbonate is added, and the mixture is heated in a solvent like DMSO to facilitate the intramolecular cyclization. The product is then isolated by extraction and purified by chromatography.

Synthetic Relationships and Alternative Routes

The synthesis of 1,2,5-thiadiazolidine 1,1-dioxides is closely related to the chemistry of their unsaturated counterparts, 1,2,5-thiadiazole 1,1-dioxides. The latter can be prepared from 1,2-diketones and subsequently reduced to the desired saturated ring system.

G Diketone 1,2-Diketone Thiadiazole 1,2,5-Thiadiazole 1,1-Dioxide Diketone->Thiadiazole Condensation (Sulfamide) Thiadiazolidine 1,2,5-Thiadiazolidine 1,1-Dioxide Thiadiazole->Thiadiazolidine Reduction (e.g., H₂, Ru-catalyst)

Caption: Precursor relationship for an alternative synthetic route.

References

Application Notes and Protocols: Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antitubercular properties.[2][3] The structural versatility of the thiadiazole nucleus allows for the synthesis of diverse compounds with tailored biological activities.[4][5] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers engaged in the discovery and development of thiadiazole-based therapeutic agents.

Anticancer Applications

Thiadiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][6]

Quantitative Data: Anticancer Activity of Thiadiazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
2,5-disubstituted 1,3,4-thiadiazolesMCF-7 (Breast)5.51–9.48[7]
2,5-disubstituted 1,3,4-thiadiazolesHePG-2 (Liver)3.31–9.31[7]
Trisubstituted 1,3,4-thiadiazolesVarious16.12–61.81[7]
1,2,3-thiadiazole derivativesT47D (Breast)0.042–0.058[2]
1,2,3-thiadiazole derivativesPanc-1 (Pancreatic)12.22–12.79[2]
1,3,4-thiadiazole thioglycosidesVarious8.7–97.5[4]
5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoleHT-29 (Colon)Inhibition of 68.28%[4]
5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoleMDA-MB-23 (Breast)Inhibition of 62.95%[4]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)7.4[4]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[8]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[8]
Triazolo[3,4-b]thiadiazole derivativesHT-29 (Colon)Potent in vivo efficacy[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of thiadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiadiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the thiadiazole derivative in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Signaling Pathway: Anticancer Mechanism of Thiadiazole Derivatives

anticancer_pathway Thiadiazole Thiadiazole Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) Thiadiazole->RTK Inhibition PI3K PI3K Thiadiazole->PI3K Inhibition Tubulin Tubulin Polymerization Thiadiazole->Tubulin Inhibition RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition MAPK->Proliferation Microtubule Microtubule Destabilization Tubulin->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M phase) Microtubule->CellCycleArrest

Caption: Simplified signaling pathways targeted by anticancer thiadiazole derivatives.

Antimicrobial Applications

Thiadiazole derivatives exhibit significant activity against a broad range of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents to combat drug resistance.

Quantitative Data: Antimicrobial Activity of Thiadiazole Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Tetranorlabdane derivatives with 1,3,4-thiadiazoleBacillus polymyxa2.5[10]
1,3,4-thiadiazole derivatives with thiophene ringStaphylococcus aureus, Bacillus cereus, Bacillus subtilisActive[10]
5-phenyl-1,3,4-thiadiazole with benzimidazoleStaphylococcus aureus, Escherichia coliModerate to good activity[10]
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazoleMycobacterium tuberculosis H37Rv>6.25 (69% inhibition)[11]
1,3,4-thiadiazole-benzoxazole derivativesMycobacterium tuberculosis H37Rv6.25 (93-95% inhibition)[12]
Thiazole-thiadiazole derivativesMycobacterium tuberculosis (H37Ra)7.1285[13]
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of thiadiazole derivatives against bacteria, following CLSI guidelines.[3][14][15]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Thiadiazole derivative stock solution (in DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).[14]

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the thiadiazole derivative in CAMHB in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.[14]

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 16-20 hours.[15]

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

Anti-inflammatory Applications

Several thiadiazole derivatives have demonstrated potent anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[2][9] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[16]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo protocol is used to evaluate the acute anti-inflammatory activity of thiadiazole derivatives.[17][18]

Materials:

  • Sprague-Dawley rats

  • 1% Carrageenan solution in saline

  • Thiadiazole derivative solution/suspension

  • Plethysmometer

  • Reference drug (e.g., Indomethacin, 5 mg/kg)[17]

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least one week before the experiment.

    • Divide the animals into groups (control, reference, and test compound groups).

  • Compound Administration:

    • Administer the thiadiazole derivative or reference drug (e.g., intraperitoneally) 30 minutes before carrageenan injection.[17] The control group receives the vehicle.

  • Induction of Inflammation:

    • Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.[17]

  • Data Analysis:

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antiviral Applications

The thiadiazole scaffold has been explored for the development of antiviral agents against a variety of viruses, including HIV, Human Cytomegalovirus (HCMV), and plant viruses like Tobacco Mosaic Virus (TMV).[6][19]

Experimental Protocol: Plaque Reduction Assay

This assay determines the concentration of a thiadiazole derivative required to reduce the number of viral plaques by 50% (IC50).[20][21]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Thiadiazole derivative stock solution

  • Cell culture medium

  • Agarose or carboxymethyl cellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well plates and grow to confluence.

  • Virus Neutralization:

    • Prepare serial dilutions of the thiadiazole derivative.

    • Incubate the virus with each compound dilution for 1 hour at 37°C.

  • Infection:

    • Infect the confluent cell monolayers with the virus-compound mixtures.

  • Overlay and Incubation:

    • After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or carboxymethyl cellulose to restrict virus spread.

    • Incubate for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells and stain with crystal violet to visualize and count the plaques.

  • IC50 Calculation:

    • Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Workflow for Antiviral Screening

antiviral_workflow Start Start: Thiadiazole Derivative Library CPE_Assay Initial Screening: Cytopathic Effect (CPE) Assay Start->CPE_Assay Active_Compounds Active Compounds (Reduced CPE) CPE_Assay->Active_Compounds Inactive_Compounds Inactive Compounds Active_Compounds->Inactive_Compounds No Plaque_Assay Confirmatory Assay: Plaque Reduction Assay Active_Compounds->Plaque_Assay Yes IC50 Determine IC50 Plaque_Assay->IC50 Yield_Reduction Mechanism of Action: Yield Reduction Assay IC50->Yield_Reduction Lead_Compound Lead Compound Identification Yield_Reduction->Lead_Compound

Caption: A typical workflow for in vitro antiviral screening of thiadiazole derivatives.

Antitubercular Applications

Thiadiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, particularly against multidrug-resistant strains of Mycobacterium tuberculosis.[11][12]

Experimental Protocol: BACTEC 460 Radiometric Method

The BACTEC 460 system is a rapid method for determining the susceptibility of M. tuberculosis to antimicrobial agents.[22][23]

Materials:

  • Mycobacterium tuberculosis isolate

  • BACTEC 12B vials

  • Thiadiazole derivative stock solution

  • PANTA supplement (antibiotic supplement)

  • BACTEC 460TB instrument

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the M. tuberculosis isolate.

  • Vial Preparation:

    • Add 0.1 mL of the thiadiazole derivative at the desired test concentration to a BACTEC 12B vial.

    • Prepare a control vial without the compound.

    • Add PANTA supplement to each vial to prevent contamination.[24]

  • Inoculation and Incubation:

    • Inoculate both the control and drug-containing vials with 0.5 mL of the bacterial suspension.[25]

    • Incubate the vials at 37°C.

  • Growth Index Measurement:

    • Measure the production of ¹⁴CO₂ (expressed as a Growth Index, GI) daily using the BACTEC 460TB instrument.

  • Interpretation:

    • Compare the change in GI in the drug-containing vial to the control vial. A significant reduction in the rate and amount of ¹⁴CO₂ produced indicates susceptibility to the compound. The test is typically completed in 4-8 days.[22]

General Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acyl hydrazides with a suitable thiocarbonyl compound.[12][26]

Experimental Workflow: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

synthesis_workflow Start Starting Materials: Acyl Hydrazide & Alkyl 2-(Methylthio)-2-thioxoacetate Reaction Reaction Conditions: p-TSA (catalyst) Water, 80°C, 3h Start->Reaction Workup Workup: Ethyl Acetate Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 2,5-Disubstituted-1,3,4-Thiadiazole Purification->Product Characterization Characterization: NMR, IR, Mass Spectrometry Product->Characterization

Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.

Conclusion

The diverse and potent biological activities of thiadiazole derivatives underscore their importance as a versatile scaffold in modern drug discovery. The protocols and data presented in these application notes provide a foundational framework for researchers to explore and develop novel thiadiazole-based therapeutic agents to address a wide range of diseases. Continued investigation into the synthesis, biological evaluation, and mechanisms of action of these compounds holds significant promise for the future of medicine.

References

In Vitro Assay Protocols for Thiadiazolidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

This document provides a comprehensive guide to key in vitro assays for evaluating the biological activity of thiadiazolidine derivatives. Thiadiazolidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial activities.[1][2][3] These protocols are intended for researchers, scientists, and drug development professionals.

Anticancer Activity: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[4] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[4][5]

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2)[4]

  • Thiadiazolidine derivatives

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[4]

  • Dimethyl sulfoxide (DMSO)

  • Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed human cancer cells into 96-well plates at a density of approximately 10,000 cells per well.[4]

  • Adhesion: Allow the cells to adhere for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.[4]

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazolidine derivatives (e.g., 7.5, 15, 30, and 60 µg/mL) and incubate for a specified period, typically 24 to 48 hours.[6] A vehicle control (e.g., 0.2% DMSO) should be included.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4][7]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Data Presentation: Cytotoxicity of Thiadiazolidine Derivatives
CompoundCell LineIC50 (µM)Reference
Derivative 3bMCF-766.84[8]
Derivative 3cMCF-760.71[8]
Derivative 3fMCF-746.34[8]
Compound 6eMCF-73.85[9]
Compound 16aMCF-70.68[10]
Compound 16bMCF-70.22[10]
Compound 13aDU-1450.011[10]
Compound 13bDU-1450.064[10]
Compound 3A54921.00 (µg/mL)[5]
Compound 4C618.50 (µg/mL)[5]

Visualization: MTT Assay Workflow and Apoptotic Pathway

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate cell_adhesion Allow Cells to Adhere (24h) cell_seeding->cell_adhesion compound_treatment Treat Cells with Compounds cell_adhesion->compound_treatment compound_prep Prepare Thiadiazolidine Derivative Dilutions compound_prep->compound_treatment incubation Incubate (24-48h) compound_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate (4h) for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan with DMSO formazan_formation->solubilization read_absorbance Read Absorbance (540 nm) solubilization->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

General workflow of the MTT assay for cytotoxicity evaluation.[4]

Apoptotic_Pathway TDZD Thiadiazolidine Derivative Akt Akt/PKB TDZD->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax Mito Mitochondrial Membrane Potential Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Potential apoptotic pathway induced by some thiadiazolidine derivatives.[4]

Enzyme Inhibition Assays

Thiadiazolidine derivatives have been shown to inhibit various enzymes.[1] The following are general protocols for α-glucosidase and acetylcholinesterase (AChE) inhibition assays.

α-Glucosidase Inhibition Assay

Materials:

  • α-glucosidase from Saccharomyces cerevisiae[1]

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)[1]

  • 50 mM Phosphate buffer (pH 6.8)[1]

  • Thiadiazolidine derivatives

  • Acarbose (reference inhibitor)[1]

  • 0.1 M Sodium Carbonate (Na2CO3)[1]

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 10 µL of the thiadiazolidine derivative dilutions to the wells of a 96-well plate.[1]

  • Add 50 µL of α-glucosidase solution to each well.[1]

  • Pre-incubate the plate at 37°C for 15 minutes.[1]

  • Initiate the reaction by adding 50 µL of pNPG substrate solution.[1]

  • Incubate at 37°C for 30 minutes.[1]

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.[1]

  • Measure the absorbance at 400 nm.[11]

  • Calculate the percentage inhibition and IC50 values.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

  • AChE (from Electrophorus electricus)[12]

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Thiadiazolidine derivatives

  • Donepezil (reference compound)[12]

  • 96-well plate

  • Spectrophotometer

Procedure: This assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of ATCI, with DTNB to form a yellow-colored anion, which is measured spectrophotometrically.[12]

  • Prepare solutions of the test compounds in a suitable solvent.

  • In a 96-well plate, add buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to initiate a pre-incubation period.

  • Start the reaction by adding the ATCI substrate.

  • Monitor the change in absorbance over time.

  • The percentage of enzyme inhibition is calculated using the formula: (A0-A1/A0) x 100, where A0 is the absorbance of the control and A1 is the absorbance of the sample.[12]

Data Presentation: Enzyme Inhibition by Thiadiazolidine Derivatives
CompoundEnzymeIC50 (µM)Reference
Compound 4dAChE1.01 (mM)[12]
Compound 4gAChE1.04 (mM)[12]
Compound 4iAChE1.22 (mM)[12]
Compound 4oAChE1.30 (mM)[12]
Compound 4Urease1.80 ± 0.80[11]
Compound 4α-glucosidase3.61 ± 0.59[11]

Visualization: General Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage prep_inhibitor Prepare Thiadiazolidine Inhibitor Stock Solution pre_incubation Pre-incubation: Enzyme + Inhibitor prep_inhibitor->pre_incubation prep_enzyme Prepare Enzyme Stock Solution prep_enzyme->pre_incubation prep_substrate Prepare Substrate & Buffer Solutions initiate_reaction Initiate Reaction: Add Substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction incubation Incubation initiate_reaction->incubation stop_reaction Stop Reaction (if necessary) incubation->stop_reaction detect_signal Detect Signal (e.g., Absorbance, Fluorescence) stop_reaction->detect_signal data_analysis Data Analysis: - Correct for blank - Calculate % inhibition - Determine IC50 detect_signal->data_analysis

General workflow for an in vitro enzyme inhibition assay.[1]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[6][13]

Experimental Protocol: DPPH Assay

Materials:

  • DPPH solution (0.1 mM in methanol)[13]

  • Thiadiazolidine derivatives

  • Ascorbic acid (standard)[13]

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the thiadiazolidine derivatives in DMSO (e.g., 1 mg/mL).[13]

  • Add 50 µL of the compound solutions to 1 mL of the DPPH solution in methanol.[13]

  • Incubate the mixture for 30 minutes in the dark at 37°C.[6][8]

  • Measure the absorbance at 517 nm.[13]

  • The percentage of scavenging activity is calculated, and the IC50 value is determined.

Data Presentation: Antioxidant Activity of Thiadiazolidine Derivatives
CompoundIC50 (µM)Reference
TZD 328.00[13]
TZD 527.50[13]
Ascorbic Acid (Standard)29.2[13]

Anti-inflammatory Activity

In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.[14] The anti-inflammatory potential of thiadiazolidine derivatives can be assessed by their ability to inhibit COX-1 and COX-2, as well as lipoxygenase (LOX) enzymes. This assay measures the production of PGF2α, a product of COX-derived PGH2.[14]

Bovine Serum Albumin (BSA) Denaturation Assay

Protein denaturation is a contributing factor to inflammation. This assay evaluates the ability of the synthesized compounds to inhibit the denaturation of BSA.[15]

Procedure:

  • A reaction mixture containing the test compound and BSA is prepared.

  • The mixture is incubated, and the denaturation is induced by heat.

  • The turbidity of the solution is measured spectrophotometrically to determine the extent of denaturation.

  • Aspirin can be used as a reference drug.[15]

This guide provides a foundation for the in vitro evaluation of thiadiazolidine derivatives. Researchers should optimize these protocols based on their specific compounds and experimental setup.

References

Application Notes and Protocols for High-Throughput Screening of 1,2,5-Thiadiazolidine 1,1-Dioxide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets. Analogs of this heterocyclic system have been identified as potent, mechanism-based inhibitors of serine proteases and as antagonists of G-protein coupled receptors (GPCRs).[1][2][3] High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such analogs to identify lead compounds for drug discovery programs.[4][5]

These application notes provide detailed protocols for conducting HTS campaigns to identify and characterize 1,2,5-thiadiazolidine 1,1-dioxide analogs as either serine protease inhibitors or GPCR antagonists.

Part 1: Serine Protease Inhibitor Screening

Serine proteases, such as human leukocyte elastase (HLE), cathepsin G (Cat G), and proteinase 3 (PR 3), are implicated in a variety of inflammatory diseases, making them attractive therapeutic targets.[1][3][6][7] The 1,2,5-thiadiazolidine 1,1-dioxide scaffold can be functionalized to interact with the S and S' subsites of these enzymes, leading to potent and selective inhibition.[2][3][7]

Signaling Pathway: Serine Protease-Mediated Tissue Damage

Serine proteases, when released during an inflammatory response, can degrade components of the extracellular matrix (ECM), leading to tissue damage. For instance, HLE is a key enzyme in the pathology of chronic obstructive pulmonary disease (COPD). Inhibitors of these proteases can block this degradative cascade. Furthermore, some serine proteases can activate Protease-Activated Receptors (PARs), which are GPCRs that contribute to inflammatory signaling.[8][9][10]

G cluster_0 Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation Serine Protease Release (e.g., HLE) Serine Protease Release (e.g., HLE) Neutrophil Activation->Serine Protease Release (e.g., HLE) Extracellular Matrix Extracellular Matrix Serine Protease Release (e.g., HLE)->Extracellular Matrix Degrades Tissue Damage Tissue Damage Extracellular Matrix->Tissue Damage 1,2,5-Thiadiazolidine 1,1-Dioxide Analog 1,2,5-Thiadiazolidine 1,1-Dioxide Analog 1,2,5-Thiadiazolidine 1,1-Dioxide Analog->Serine Protease Release (e.g., HLE) Inhibits

Caption: Serine Protease Inhibition Workflow.
Experimental Protocol: Fluorogenic HTS Assay for Serine Protease Inhibitors

This protocol describes a robust and sensitive HTS assay using a quenched fluorescent peptide substrate to identify inhibitors of a target serine protease (e.g., Human Leukocyte Elastase).[4]

Materials and Reagents:

  • Target Serine Protease (e.g., Human Leukocyte Elastase, HLE)

  • Fluorogenic Peptide Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for HLE)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20

  • 1,2,5-Thiadiazolidine 1,1-Dioxide Analog Library (10 mM in DMSO)

  • Positive Control Inhibitor (e.g., Sivelestat for HLE)

  • DMSO (Dimethyl Sulfoxide)

  • 384-well, black, flat-bottom microplates

  • Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC)

Protocol Steps:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the analog library to the wells of a 384-well assay plate.

    • For positive controls, dispense the known inhibitor.

    • For negative controls (100% activity), dispense DMSO.

  • Enzyme Addition:

    • Prepare the serine protease solution at a 2x final concentration in assay buffer.

    • Using a robotic liquid handler, add 10 µL of the enzyme solution to all wells of the assay plate.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate solution at a 2x final concentration in assay buffer.

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final assay volume is 20 µL.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed time point (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well from the kinetic data.

    • Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition).

Data Presentation: HTS Results for a Hypothetical Library

The following table summarizes representative data from a primary HTS campaign of a hypothetical 1,2,5-thiadiazolidine 1,1-dioxide analog library against Human Leukocyte Elastase (HLE).

Compound IDConcentration (µM)% Inhibition of HLEHit ( >50% Inhibition)
TDA-0011085.2Yes
TDA-0021012.5No
TDA-0031092.1Yes
...10......
TDA-1000105.7No
Sivelestat (Control)198.5Yes

Part 2: G-Protein Coupled Receptor (GPCR) Antagonist Screening

Certain 1,2,5-thiadiazolidine 1,1-dioxide analogs have shown activity as antagonists for GPCRs, such as the histamine H2 receptor. Identifying selective antagonists for GPCRs is a major focus of drug discovery for a wide range of diseases.

Signaling Pathway: GPCR Antagonism

GPCRs are cell surface receptors that, upon binding to an agonist, activate intracellular G-proteins, leading to a downstream signaling cascade.[11][12] For example, the histamine H2 receptor couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[13] An antagonist will block the binding of the natural agonist, thereby inhibiting this signaling pathway.

G cluster_0 Agonist (e.g., Histamine) Agonist (e.g., Histamine) GPCR (e.g., H2 Receptor) GPCR (e.g., H2 Receptor) Agonist (e.g., Histamine)->GPCR (e.g., H2 Receptor) Binds & Activates G-Protein (Gs) G-Protein (Gs) GPCR (e.g., H2 Receptor)->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production Catalyzes Downstream Signaling Downstream Signaling cAMP Production->Downstream Signaling 1,2,5-Thiadiazolidine 1,1-Dioxide Analog (Antagonist) 1,2,5-Thiadiazolidine 1,1-Dioxide Analog (Antagonist) 1,2,5-Thiadiazolidine 1,1-Dioxide Analog (Antagonist)->GPCR (e.g., H2 Receptor) Blocks Binding

Caption: GPCR Antagonist Screening Workflow.
Experimental Protocol: Cell-Based HTS Assay for GPCR Antagonists (cAMP Measurement)

This protocol describes a cell-based HTS assay to identify antagonists of a Gs-coupled GPCR by measuring changes in intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF).[13]

Materials and Reagents:

  • HEK293 cells stably expressing the target GPCR (e.g., Histamine H2 Receptor)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • 1,2,5-Thiadiazolidine 1,1-Dioxide Analog Library (10 mM in DMSO)

  • Agonist (e.g., Histamine)

  • cAMP Assay Kit (e.g., HTRF-based)

  • 384-well, white, flat-bottom microplates

  • HTRF-compatible plate reader

Protocol Steps:

  • Cell Preparation:

    • Culture the GPCR-expressing cells to ~80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer at a predetermined optimal density.

  • Compound Plating:

    • Dispense 50 nL of each compound from the analog library into the wells of a 384-well assay plate.

    • Include wells with a known antagonist for the positive control and DMSO for the negative control.

  • Cell Addition and Pre-incubation:

    • Add 5 µL of the cell suspension to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution of the agonist in assay buffer at a concentration that elicits 80% of the maximal response (EC80). This concentration should be determined in a prior experiment.

    • Add 5 µL of the agonist solution to all wells except for the basal control wells (which receive assay buffer only).

  • cAMP Detection:

    • Incubate the plate for 30 minutes at room temperature.

    • Add the cAMP assay detection reagents according to the manufacturer's protocol (e.g., cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Measurement and Data Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • The HTRF signal is inversely proportional to the cAMP concentration.

    • Normalize the data to the agonist-only wells (0% inhibition) and the basal control wells (100% inhibition).

    • Identify "hits" as compounds that cause a significant reduction in the agonist-induced signal.

Data Presentation: HTS Results for a Hypothetical Library

The following table summarizes representative data from a primary HTS campaign of a hypothetical 1,2,5-thiadiazolidine 1,1-dioxide analog library against a Gs-coupled GPCR.

Compound IDConcentration (µM)% Inhibition of Agonist ResponseHit ( >50% Inhibition)
TDA-2011078.9Yes
TDA-202105.2No
TDA-2031088.4Yes
...10......
TDA-20001015.3No
Known Antagonist (Control)195.1Yes

Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary HTS should be subjected to a series of follow-up studies to confirm their activity and characterize their properties.

Workflow for Hit Confirmation

G cluster_0 Primary HTS Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Compound Re-synthesis/Re-test Compound Re-synthesis/Re-test Hit Identification->Compound Re-synthesis/Re-test Dose-Response Analysis (IC50/EC50) Dose-Response Analysis (IC50/EC50) Compound Re-synthesis/Re-test->Dose-Response Analysis (IC50/EC50) Selectivity Profiling Selectivity Profiling Dose-Response Analysis (IC50/EC50)->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Hit Confirmation and Progression.

Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations to determine their potency (IC50 for inhibitors, EC50 for agonists/antagonists).

Selectivity Profiling: Active compounds should be tested against a panel of related targets (e.g., other serine proteases or GPCRs) to assess their selectivity.

Mechanism of Action Studies: Further biochemical and biophysical assays can be employed to elucidate the mechanism by which the compounds exert their effects (e.g., competitive vs. non-competitive inhibition for enzymes).

Conclusion

The protocols and workflows outlined in these application notes provide a comprehensive framework for the high-throughput screening of 1,2,5-thiadiazolidine 1,1-dioxide analog libraries. By employing these methods, researchers can efficiently identify and characterize novel modulators of serine proteases and GPCRs, paving the way for the development of new therapeutic agents.

References

Application Notes and Protocols: Synthesis of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides from Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted 1,2,5-thiadiazolidine 1,1-dioxides, also known as cyclic sulfamides, are five-membered heterocyclic compounds that have garnered significant interest in medicinal and bioorganic chemistry. Their structural similarity to peptides makes them valuable as non-hydrolyzable peptidomimetics. These scaffolds have been incorporated into molecules with diverse biological activities, including acting as HIV and serine protease inhibitors, as well as agonists for serotonin receptors. This document provides a detailed protocol for the synthesis of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides starting from readily available proteogenic amino acids. The synthesis involves a two-step sequence: a cyclization reaction to form the protected heterocyclic ring, followed by a deprotection step.

Data Presentation

The following table summarizes the yields for the synthesis of various N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Compound IDStarting Amino Acid DerivativeProductYield (%)
1b (tert-butyloxycarbonylsulfonyl) L-alanine methyl ester(N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide86%[1]
1c (N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxideN²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide90%[1]
3c (tert-butyloxycarbonylsulfonyl) L-leucine methyl esterN²-(2'S)-4'-methylpentanoic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide90%[1]
1e Not specified in detail, involves coupling[N²-(2S)-(Methoxycarbonylethyl), N⁵-(2'R)-(propionic acid ethyl ester)]-1,2,5-thiadiazolidine 1,1- dioxide65%[1]

Experimental Protocols

General Synthesis Workflow

The overall synthetic strategy involves two main steps:

  • Cyclization: Formation of the N-Boc protected 1,2,5-thiadiazolidine 1,1-dioxide ring from an L-amino acid methyl ester derivative.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final N-substituted 1,2,5-thiadiazolidine 1,1-dioxide.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection Start L-Amino Acid Methyl Ester Intermediate N,N'-Substituted Cyclosulfamide (Protected) Start->Intermediate Mitsunobu Reaction FinalProduct N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide Intermediate->FinalProduct Trifluoroacetic Acid

Caption: General workflow for the synthesis of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Detailed Methodologies

1. Synthesis of (N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide (1b) [1]

This protocol describes the cyclization step to form the Boc-protected thiadiazolidine ring.

  • Materials:

    • (tert-butyloxycarbonylsulfonyl) L-amino acid methyl esters (starting material)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Dry Tetrahydrofuran (THF)

    • Dichloromethane (CH₂Cl₂)

    • Petroleum ether

  • Procedure:

    • Dissolve the starting (tert-butyloxycarbonylsulfonyl) L-amino acid methyl ester (1 equivalent) and triphenylphosphine (1.2 equivalents) in dry THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add diisopropyl azodicarboxylate (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash chromatography.

    • Recrystallize the purified product from a mixture of dichloromethane and petroleum ether (1:5) to afford the pure cyclosulfamide.

2. Synthesis of N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide (1c) [1]

This protocol details the deprotection of the N-Boc group.

  • Materials:

    • N,N'-substituted cyclosulfamide (e.g., 1b) (20 mmol)

    • Trifluoroacetic acid (TFA)

    • Dry Dichloromethane (CH₂Cl₂)

    • Diethyl ether

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the N,N'-substituted cyclosulfamide (1b-5b) in dry dichloromethane (15 mL).

    • Cool the solution to 0 °C.

    • Prepare a solution of 50% trifluoroacetic acid in dry dichloromethane.

    • Add the TFA solution (3 equivalents) dropwise to the stirred solution of the cyclosulfamide.

    • Stir the reaction mixture for two hours at 0 °C.

    • Concentrate the reaction medium under reduced pressure.

    • Co-evaporate the residue with diethyl ether.

    • Purify the residue by flash chromatography using an eluent of CH₂Cl₂-MeOH (95:5) to yield the deprotected cyclic sulfamide.

Logical Relationship of Key Reactants

The synthesis is a multi-step process where the product of the first major step becomes the reactant for the second.

G AminoAcid Amino Acid Derivative ProtectedCyclic Boc-Protected 1,2,5-Thiadiazolidine 1,1-Dioxide AminoAcid->ProtectedCyclic Cyclization (Mitsunobu Reaction) FinalProduct N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide ProtectedCyclic->FinalProduct Deprotection (TFA)

Caption: Logical progression from starting material to final product.

References

Application Notes and Protocols for the Analytical Characterization of Sulfur-Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the analytical techniques used in the characterization of sulfur-nitrogen (S-N) heterocycles. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties.[1][2] The methodologies outlined below are intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and structural elucidation of these important molecules.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a cornerstone technique for the characterization of S-N heterocycles, providing essential information on molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. Furthermore, the fragmentation patterns observed, typically using Electron Ionization (EI-MS), are crucial for structural elucidation.[3] The fragmentation of S-N heterocycles is often predictable and can reveal the core structure and the nature of substituents.[4][5] For instance, thiazole rings tend to fragment in a specific manner, which can aid in the identification of unknown compounds.[4] The presence of sulfur is often indicated by the characteristic M+2 isotopic peak, which is approximately 4.4% of the intensity of the molecular ion peak (M+).[6][7]

Logical Workflow for MS-Based Structural Elucidation

cluster_prep Sample Introduction cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Sample Sample Solution (e.g., in Methanol) GC Gas Chromatography (for volatile compounds) Sample->GC Separation Direct Direct Infusion (for pure compounds) Sample->Direct Ionization Ionization (e.g., EI, ESI, CI) GC->Ionization Direct->Ionization Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analyzer m/z Separation Detector Detector Analyzer->Detector Ion Detection MolIon Identify Molecular Ion (M+) & Isotope Peaks (M+2 for S) Detector->MolIon Fragment Analyze Fragmentation Pattern MolIon->Fragment Structure Propose Structure Fragment->Structure

Caption: Workflow for MS analysis of S-N heterocycles.

Quantitative Data: Common Mass Fragments

The following table summarizes common fragmentation patterns observed for selected S-N heterocyclic cores. This data is critical for identifying these scaffolds in unknown samples.

Heterocyclic CoreParent Compound ExampleMolecular Ion (m/z)Key Fragments (m/z) and Neutral LossesReference
Thiazole 2,4,5-Trimethyl-4,5-dihydrothiazole129114 ([M-CH₃]⁺), 86 ([M-CH₃-CO]⁺), 72 ([M-C₃H₇S]⁺)[3]
Thiazolo[3,2-a]pyrimidine Substituted Thiazolopyrimidine360331 ([M-C₂H₅]⁺), 315 ([M-C₂H₅-O]⁺), 287 ([M-C₂H₅-O-CO]⁺)
Benzothiadiazole 4,7-Dibromobenzo[c][4][8]thiadiazole294/296/298Not detailed in results, but isotope pattern is key.[9]
Imidazolidine 2-Thiohydantoin derivative220110 (Resulting from cleavage of the ring)[10]
Experimental Protocol: GC-MS Analysis

This protocol is adapted for the analysis of a volatile S-N heterocyclic compound, such as a substituted thiazoline.[3]

  • Objective: To determine the mass spectral fragmentation pattern of a target S-N heterocycle.

  • Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

    • Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

    • Capillary Column: A non-polar column such as a TR-5 MS (or equivalent), 15-30 m length, 0.25 mm internal diameter, 0.25 µm film thickness is suitable for many heterocycles.[3]

    • Oven Program:

      • Initial temperature: 35-50 °C, hold for 3 minutes.

      • Ramp: 10 °C/min to a final temperature of 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Ionization Source: Electron Ionization (EI) at 70 eV.[3]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for the identified peak.

    • Determine the molecular ion peak (M⁺).

    • Identify the M+2 peak to confirm the presence of sulfur.

    • Analyze the major fragment ions and propose a fragmentation pathway consistent with the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of S-N heterocycles in solution.[11]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish ¹H-¹H and ¹H-¹³C correlations, respectively, which is invaluable for assembling the molecular structure.[11][12] HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range ¹H-¹³C connectivities.[12] The chemical shifts are highly dependent on the solvent and temperature, which can sometimes be used to resolve overlapping signals.[13]

NMR Characterization Workflow

cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Dissolve 5-10 mg of S-N Heterocycle Solvent Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) NMR NMR Spectrometer Solvent->NMR H1 ¹H NMR NMR->H1 C13 ¹³C NMR NMR->C13 COSY 2D COSY NMR->COSY HSQC 2D HSQC/HMBC NMR->HSQC Integration Integration & Multiplicity (¹H NMR) H1->Integration Shifts Chemical Shifts (¹H & ¹³C) H1->Shifts C13->Shifts Correlations Cross-peaks (2D Spectra) COSY->Correlations HSQC->Correlations Assignment Assign Signals to Specific Atoms Integration->Assignment Shifts->Assignment Correlations->Assignment Structure Confirm Final Structure Assignment->Structure

Caption: General workflow for NMR-based structural analysis.

Quantitative Data: Representative NMR Chemical Shifts

This table provides expected chemical shift ranges for protons and carbons in a common S-N heterocycle, 2,1,3-Benzothiadiazole, based on literature data.[8]

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)SolventReference
¹H Aromatic Protons7.5 - 8.5DMSO-d₆[8]
¹H Carboxylic Acid Proton (if present)> 10 (broad)DMSO-d₆[8]
¹³C Aromatic Carbons110 - 160DMSO-d₆[8][9]
¹³C Carboxylic Acid Carbon (if present)160 - 180DMSO-d₆[8]
Experimental Protocol: NMR Characterization

This protocol provides a general procedure for acquiring a comprehensive set of NMR spectra for structural elucidation.[8][12]

  • Objective: To obtain high-quality ¹H, ¹³C, and 2D NMR spectra for complete structural assignment.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified S-N heterocycle in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be required.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, 16-64 scans.

    • Process the data (Fourier transform, phase correction, baseline correction) and reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).[8]

    • Process and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[8]

  • 2D NMR Acquisition (COSY & HSQC):

    • Acquire a gradient-enhanced COSY spectrum to identify ¹H-¹H coupling networks.

    • Acquire a gradient-enhanced HSQC spectrum to identify direct ¹H-¹³C correlations.

    • If necessary, acquire an HMBC spectrum to determine long-range (2-3 bond) ¹H-¹³C correlations.

  • Data Analysis:

    • Analyze the ¹H spectrum for chemical shifts, integration, and coupling patterns.

    • Use the ¹³C spectrum to identify the number of unique carbon environments.

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Use the COSY and HMBC spectra to piece together the molecular fragments and confirm the overall structure.

Chromatographic Techniques

Application Note

Chromatography is indispensable for the separation, purification, and quantitative analysis of S-N heterocycles from reaction mixtures or complex matrices.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both purification (preparative HPLC) and analysis (analytical HPLC). Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile or methanol and water.[14] Detection is typically achieved with a UV-Vis detector.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable S-N heterocycles.[15] When coupled with selective detectors like a Sulfur Chemiluminescence Detector (SCD) or a Nitrogen-Phosphorus Detector (NPD), GC offers excellent sensitivity and selectivity for sulfur- and nitrogen-containing compounds, respectively.[16][17]

Chromatographic Separation Workflow

cluster_prep Sample Preparation cluster_separation Chromatographic System cluster_output Data Output & Analysis Sample Dissolve Sample in Mobile Phase (HPLC) or Volatile Solvent (GC) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Injector Autosampler/Manual Injector Filter->Injector Column Analytical Column (e.g., C18, Capillary) Injector->Column Pump Solvent Delivery System (HPLC) or Gas Supply (GC) Pump->Column Detector Detector (e.g., UV-Vis, SCD, MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Analyze Retention Time (Qualitative) & Peak Area (Quantitative) Chromatogram->Analysis Quant Quantify using Calibration Curve Analysis->Quant

Caption: General workflow for chromatographic analysis.

Quantitative Data: HPLC & GC Conditions

The table below provides example starting conditions for the chromatographic analysis of S-N compounds. Method development and optimization are typically required for specific analytes.

TechniqueColumnMobile Phase / Carrier GasDetectionCompound Class ExampleReference
HPLC Cogent Bidentate C18™ (4.6 x 150 mm)90:10 Acetonitrile / Water + 0.1% Formic AcidUV @ 263 nmElemental Sulfur[14]
GC Thick phase methyl silicone capillaryHeliumSulfur Chemiluminescence Detector (SCD)Low concentration sulfur compounds in gaseous fuels[15]
GC Porapak Q packed column (3m x 3.2mm)HeliumSCD and Thermal Conductivity Detector (TCD) in parallelGaseous sulfur and non-sulfur compounds[17]
Experimental Protocol: HPLC-UV Analysis

This protocol provides a general method for analyzing the purity of a synthesized S-N heterocycle.

  • Objective: To determine the purity of a target compound and quantify it relative to a standard.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare the unknown sample at a concentration expected to fall within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Parameters (starting conditions):

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • Start at 10% B, hold for 1 min.

      • Ramp to 95% B over 10 min.

      • Hold at 95% B for 2 min.

      • Return to 10% B and equilibrate for 3 min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy, e.g., 263 nm).[14]

  • Data Analysis:

    • Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Run the unknown sample.

    • Determine the retention time of the main peak to confirm identity against a reference standard.

    • Calculate the purity of the sample by the area percent method.

    • Use the calibration curve to determine the exact concentration of the analyte in the sample.

References

Application Notes and Protocols for Antimicrobial Studies of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide and related N-substituted 1,2,5-thiadiazolidine 1,1-dioxide derivatives. The protocols detailed below are based on established methodologies for evaluating the antimicrobial efficacy of sulfonamide-based compounds.

Introduction

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,2,5-thiadiazolidine 1,1-dioxide scaffold, a cyclic sulfamide, has garnered interest in medicinal chemistry due to its structural analogy to antibacterial sulfonamides. This document outlines the application of this compound and its analogs in antimicrobial research, providing detailed experimental protocols and data interpretation guidelines. While specific data for the 2-benzyl derivative is not extensively available in public literature, the provided data for related N-substituted analogs serves as a strong indicator of the potential antimicrobial properties of this class of compounds.

Data Presentation: Antimicrobial Activity of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

The antimicrobial activity of various N-substituted 1,2,5-thiadiazolidine 1,1-dioxide derivatives has been evaluated against common pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key indicator of antimicrobial potency. The following tables summarize the MIC values for representative compounds from this class against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides against Escherichia coli [1][2]

CompoundMIC (µg/mL)
(N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide> 500
(N²-(2'S)-Bis(1',3'-methoxycarbonyl)ethyl), N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1-dioxide250

Table 2: Minimum Inhibitory Concentration (MIC) of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides against Staphylococcus aureus [1][2]

CompoundMIC (µg/mL)
(N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide500
(N²-(2'S)-Bis(1',3'-methoxycarbonyl)ethyl), N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1-dioxide125

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard methods for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum concentration of the test compound that inhibits the growth of a specific microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on a suitable agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 10 µL of the final bacterial inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: A well containing CAMHB and the bacterial inoculum, but no test compound.

    • Negative Control: A well containing CAMHB only.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Agar Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to the test compound.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator (37°C)

Procedure:

  • Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.

  • Application of Disks: Place the impregnated disks onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion Compound_Prep Prepare Test Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation_MIC Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation_MIC Prep_Lawn Create Bacterial Lawn on MHA Plate Inoculum_Prep->Prep_Lawn Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate at 37°C for 18-24h Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Apply_Disks Apply Impregnated Disks Prep_Lawn->Apply_Disks Incubation_Disk Incubate at 37°C for 18-24h Apply_Disks->Incubation_Disk Measure_Zone Measure Zone of Inhibition Incubation_Disk->Measure_Zone

Caption: Workflow for determining antimicrobial susceptibility.

Generalized Signaling Pathway for Sulfonamide Action

Since 1,2,5-thiadiazolidine 1,1-dioxides are cyclic sulfamides, their mechanism of action is likely to be similar to that of traditional sulfonamide antibiotics. The following diagram illustrates this proposed pathway.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Catalyzes Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Required for Sulfonamide 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide (Sulfonamide Analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed mechanism of action for sulfonamide analogs.

References

Troubleshooting & Optimization

Technical Support Center: 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes?

A1: Low yields in this synthesis can often be attributed to several factors, primarily related to reagent quality, reaction conditions, and the purity of the starting materials. Key areas to investigate include:

  • Reagent Purity: Ensure that the N-benzyl-1,2-ethanediamine and the sulfamoyl chloride or sulfuryl chloride are of high purity. Amines can react with atmospheric carbon dioxide, and sulfonyl chlorides are susceptible to hydrolysis.[1] It is recommended to use freshly distilled or purified reagents.

  • Anhydrous Conditions: The presence of moisture is a critical factor that can lead to the hydrolysis of the sulfonylating agent, resulting in the formation of sulfonic acid, which is unreactive.[1] All glassware should be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon.[1]

  • Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction between the amine and the sulfonylating agent. Allowing the temperature to rise can lead to side reactions and decomposition of the product. While gentle heating might sometimes be necessary to drive the reaction to completion, excessive heat should be avoided.[1]

  • Stoichiometry: Carefully check the molar ratios of your reactants. A common approach is a 1:1 ratio of the diamine to the sulfonylating agent, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) to scavenge the HCl produced.[1]

Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A2: Side product formation is a common issue. The most likely side products are polymers and products of incomplete cyclization.

  • Polymerization: If the reaction conditions are not carefully controlled, intermolecular reactions can occur, leading to the formation of polymeric materials. This can be minimized by using high-dilution conditions, where the starting materials are added slowly to a large volume of solvent. This favors the intramolecular cyclization over intermolecular polymerization.

  • Incomplete Cyclization: If the reaction is not allowed to proceed to completion, you may isolate the intermediate N-benzyl-N'-(chlorosulfonyl)-1,2-ethanediamine. Ensure sufficient reaction time and optimal temperature to promote the final ring-closing step.

  • Di-sulfonylation: It is possible for both nitrogen atoms of the diamine to react with the sulfonylating agent, especially if an excess of the sulfonylating agent is used. Careful control of the stoichiometry is crucial to prevent this.

Q3: What is the best method for purifying this compound?

A3: Purification of the final product can be challenging due to its polarity. The following methods are recommended:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity. Experiment with different solvent mixtures to find the optimal conditions.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is a standard technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Acid-Base Extraction: The product contains a sulfamide nitrogen which can be deprotonated. This allows for purification by extraction into a basic aqueous solution, washing the organic impurities away, and then re-acidifying the aqueous layer to precipitate or extract the purified product.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Recommended Action Expected Outcome
Moisture in Reaction Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.Minimized hydrolysis of sulfonylating agent, leading to higher yield.
Impure Reagents Purify starting materials (distillation of amine, recrystallization of sulfonylating agent).Increased reactivity and reduced side reactions.
Incorrect Stoichiometry Accurately measure reactants and use a slight excess of a non-nucleophilic base.Favors the desired product formation over side reactions.
Suboptimal Temperature Maintain low temperature (0 °C) during addition of reagents, then allow to slowly warm to room temperature.Controlled reaction rate, minimizing decomposition and side products.
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS to ensure completion.Complete conversion of starting materials to the desired product.

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible two-step synthesis involving the preparation of a sulfamoyl chloride followed by cyclization with N-benzyl-1,2-ethanediamine.

Step 1: Synthesis of Benzylsulfamoyl Chloride

  • To a stirred solution of benzylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add sulfuryl chloride (1.1 eq) dropwise.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzylsulfamoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form this compound

  • In a separate flask, dissolve N-benzyl-1,2-ethanediamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in a large volume of an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the crude benzylsulfamoyl chloride (1.0 eq) in anhydrous dichloromethane to the diamine solution via a syringe pump over several hours to maintain high dilution.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Benzylsulfamoyl Chloride Synthesis cluster_step2 Step 2: Cyclization A Benzylamine + Triethylamine in Dichloromethane (0 °C) B Add Sulfuryl Chloride dropwise A->B C Stir at RT (2-4h) B->C D Workup (Quench, Extract, Dry) C->D E Crude Benzylsulfamoyl Chloride D->E G Slowly add Benzylsulfamoyl Chloride E->G Use in next step F N-benzyl-1,2-ethanediamine + Triethylamine in Dichloromethane (0 °C) F->G H Stir at RT (Overnight) G->H I Workup (Wash, Dry) H->I J Purification (Chromatography/Recrystallization) I->J K This compound J->K

Caption: Proposed workflow for the synthesis of this compound.

troubleshooting_flowchart Start Low Yield of This compound Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? (Temp, Stoichiometry, Inert atm.) Check_Reagents->Check_Conditions Yes Purify_Reagents Purify starting materials (distill amine, etc.) Check_Reagents->Purify_Reagents No Check_Purification Is the purification method effective? Check_Conditions->Check_Purification Yes Optimize_Conditions Adjust temperature, stoichiometry, and ensure inert atmosphere. Check_Conditions->Optimize_Conditions No Optimize_Purification Try alternative purification (recrystallization, different chromatography) Check_Purification->Optimize_Purification No Success Yield Improved Check_Purification->Success Yes Purify_Reagents->Check_Conditions Optimize_Conditions->Check_Purification Optimize_Purification->Success

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Purifying Substituted Thiadiazolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted thiadiazolidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for obtaining high-purity thiadiazolidine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of substituted thiadiazolidine compounds.

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is significantly soluble in the cold recrystallization solvent.Ensure the solution is thoroughly chilled (0–4 °C) before filtration. Use a minimal amount of hot solvent to dissolve the compound. Consider a different solvent or a solvent/anti-solvent system.[1]
Premature crystallization occurs during hot filtration.Preheat the filtration funnel and the receiving flask to prevent the solution from cooling down too quickly.
Compound "Oils Out" During Recrystallization The melting point of the impure compound is lower than the boiling point of the solvent. This is often due to a high level of impurities.[2][3]Reheat the mixture to dissolve the oil, add more of the "good" solvent to dilute the solution, and allow it to cool more slowly.[2][4] Consider pre-purification with a different technique, such as column chromatography, to remove the bulk of impurities.[4] Using a different solvent or a co-solvent system can also be effective.[4]
The cooling rate is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[4]
Persistent Impurities After Purification Impurities have similar polarity to the target compound, leading to co-elution during column chromatography.Optimize the mobile phase in column chromatography. A shallower gradient or isocratic elution might improve separation. Consider using a different stationary phase.[1]
Unreacted starting materials or byproducts from side reactions are present.Review the reaction conditions to ensure the reaction has gone to completion. An aqueous work-up can help remove inorganic salts and other water-soluble impurities.[5]
Multiple Spots on TLC After Column Chromatography The chosen solvent system is not optimal for separation.Perform a thorough solvent screen using TLC with various hexane/ethyl acetate ratios or other solvent systems to find the optimal mobile phase for separation.
The compound is degrading on the silica gel.Some thiadiazolidine derivatives can be sensitive to the acidic nature of silica gel. Neutralize the silica gel with a base (e.g., triethylamine) before packing the column, or consider using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of substituted thiadiazolidines?

A1: Common impurities include unreacted starting materials (e.g., aldehydes, amines, and thioglycolic acid derivatives), inorganic salts from reagents or work-up procedures, and byproducts from side reactions.[1][5]

Q2: Which recrystallization solvents are most effective for substituted thiadiazolidines?

A2: Ethanol and ethanol/water mixtures are frequently used and effective for many thiadiazolidine derivatives.[1] Other common solvent systems include hexane/ethyl acetate and DMF/water.[6][7] The ideal solvent will dissolve the compound when hot but not when cold.

Q3: How can I improve the separation of my compound during column chromatography?

A3: A common mobile phase for purifying thiadiazolidine derivatives is a gradient of hexane and ethyl acetate.[8] To improve separation, you can use a shallower gradient or switch to an isocratic elution with the solvent system that provides the best separation on TLC.

Q4: My compound is an oil and won't crystallize. What should I do?

A4: If your compound is an oil at room temperature, purification by crystallization is not a suitable method. In this case, column chromatography is the preferred method of purification.

Q5: How can I assess the purity of my final compound?

A5: The purity of substituted thiadiazolidine compounds can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11] HPLC can provide a quantitative measure of purity, while ¹H NMR can reveal the presence of impurities by showing unexpected signals.

Data Presentation: Purity Comparison

The following table provides a qualitative comparison of expected purity levels for a substituted thiadiazolidine compound after various purification steps. Actual purity will vary depending on the specific compound and the level of impurities.

Purification Method Starting Purity (Typical) Expected Final Purity Notes
Single Recrystallization 80-90%95-98%Effective for removing small amounts of impurities. Purity can be improved with multiple recrystallizations.
Column Chromatography 70-90%>98%Highly effective for separating compounds with different polarities and for removing significant amounts of impurities.
Recrystallization followed by Column Chromatography 80-90%>99%Can achieve very high purity by removing different types of impurities in each step.

Experimental Protocols

Protocol 1: Recrystallization of a Substituted Thiadiazolidin-4-one

This protocol provides a general procedure for the purification of a solid substituted thiadiazolidin-4-one by recrystallization from an ethanol/water mixture.

  • Dissolution: In a flask, add the crude solid thiadiazolidin-4-one. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. Preheat the filtration apparatus to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating it is saturated.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography of a Substituted Thiadiazolidine

This protocol outlines a general procedure for the purification of a substituted thiadiazolidine using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed column. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (Cell Proliferation, Survival) AKT->Downstream Promotes Thiadiazolidine Thiadiazolidine Inhibitor Thiadiazolidine->AKT Inhibits

Caption: PI3K/AKT signaling pathway with thiadiazolidine inhibition.

Experimental Workflow Diagram

Purification_Workflow Crude Crude Substituted Thiadiazolidine Is_Solid Is the compound a solid? Crude->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column Column Chromatography Is_Solid->Column No (Oil) Purity_Check1 Assess Purity (TLC, HPLC, NMR) Recrystallization->Purity_Check1 Purity_Check2 Assess Purity (TLC, HPLC, NMR) Column->Purity_Check2 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 95% Repurify Further Purification Needed Purity_Check1->Repurify Purity < 95% Purity_Check2->Pure_Product Purity > 95% Purity_Check2->Repurify Purity < 95% Repurify->Column

Caption: General purification workflow for substituted thiadiazolidines.

References

Stability issues of 1,2,5-thiadiazolidine 1,1-dioxides in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2,5-Thiadiazolidine 1,1-Dioxides

Welcome to the technical support center for 1,2,5-thiadiazolidine 1,1-dioxides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues encountered during their experiments with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My 1,2,5-thiadiazolidine 1,1-dioxide appears to be degrading in solution. What are the primary stability concerns with this heterocyclic system?

A1: The 1,2,5-thiadiazolidine 1,1-dioxide ring system, a type of cyclic sulfamide, possesses inherent stability challenges primarily due to the electron-withdrawing nature of the sulfonyl group (-SO₂-). This makes the nitrogen atoms less basic and the adjacent carbon atoms susceptible to nucleophilic attack. The related, unsaturated 1,2,5-thiadiazole 1,1-dioxides are known to be highly electrophilic and vulnerable to nucleophiles.[1] While the saturated thiadiazolidine ring is generally more stable than its unsaturated counterpart, the core reactivity remains a concern.

Key stability issues include:

  • Susceptibility to Nucleophiles: The ring is prone to attack by nucleophilic reagents, including common protic solvents like water and alcohols, as well as amines or thiols present in a reaction mixture.[1][2] This can lead to ring-opening or the formation of addition products.

  • Hydrolytic Instability: The sulfamide bond can be susceptible to hydrolysis, particularly under non-neutral pH conditions (acidic or basic). This process results in the cleavage of the heterocyclic ring.

  • Thermal Lability: Although generally more stable than their unsaturated analogs, elevated temperatures can promote degradation, potentially through ring cleavage and the liberation of sulfur dioxide (SO₂).[1]

Q2: I am observing significant degradation of my compound in methanol. Which solvents are recommended for handling and storing 1,2,5-thiadiazolidine 1,1-dioxides?

A2: The choice of solvent is critical for maintaining the integrity of 1,2,5-thiadiazolidine 1,1-dioxides. Protic and nucleophilic solvents should be used with caution or avoided altogether, especially for long-term storage. For the related 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, addition of alcohols like ethanol occurs spontaneously in solution.[1][3]

Below is a summary of solvent recommendations.

Table 1: Solvent Compatibility and Stability Profile

Solvent ClassRecommended SolventsSolvents to Use with CautionRationale for Caution
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)N/AGenerally good solvating power and non-reactive towards the sulfamide moiety.
Aprotic Non-Polar Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF)N/ASuitable for reactions and short-term handling, provided the compound has sufficient solubility.
Protic N/AWater, Methanol (MeOH), Ethanol (EtOH)Risk of solvolysis or acting as a nucleophile, leading to ring-opening or adduct formation.[1][3] Use only when necessary for a reaction and for the shortest duration possible.

Always use anhydrous solvents when possible to minimize water-mediated hydrolysis.

Q3: My compound's stability seems highly dependent on the pH of the aqueous buffer. What is the likely degradation pathway and how can I mitigate it?

A3: The stability of sulfamides is often pH-dependent.[4][5] Extreme pH values, both acidic and basic, can catalyze the hydrolysis of the S-N bond, leading to the cleavage of the 1,2,5-thiadiazolidine 1,1-dioxide ring. The degradation rate of sulfonamides is generally influenced by the pH of the solution.[5][6][7] For many pharmaceutical compounds, optimal stability is found in a pH range of 4 to 8.[5] It is recommended to perform pH screening studies to identify the optimal pH for your specific derivative.

The diagram below illustrates a potential pathway for pH-mediated hydrolysis.

G start 1,2,5-Thiadiazolidine 1,1-Dioxide h_plus H₃O⁺ (Acidic Conditions) start->h_plus Hydrolysis (Acid-Catalyzed) oh_minus OH⁻ (Basic Conditions) start->oh_minus Hydrolysis (Base-Catalyzed) intermediate Protonated/Activated Intermediate h_plus->intermediate oh_minus->intermediate ring_opened Ring-Opened Product (e.g., Aminoethyl Sulfamic Acid derivative) intermediate->ring_opened H₂O attack

A potential pathway for pH-catalyzed hydrolysis of the sulfamide ring.

To mitigate pH-dependent degradation, buffer your solution to a neutral or mildly acidic pH (e.g., pH 5-7) and store solutions at reduced temperatures (2-8 °C).[8]

Troubleshooting Guides

Problem: My reaction is producing unexpected byproducts, and I suspect my starting material is unstable under the reaction conditions.

This workflow can help you diagnose the source of instability.

G start Unexpected Byproducts Observed q_nucleophile Are there nucleophiles in the reaction? (e.g., R-NH₂, R-OH, R-SH, H₂O) start->q_nucleophile a_nuc_yes Possible Nucleophilic Attack on Ring. Consider using protecting groups or non-nucleophilic reagents. q_nucleophile->a_nuc_yes Yes q_ph Is the reaction pH acidic (<5) or basic (>8)? q_nucleophile->q_ph No a_nuc_yes->q_ph a_ph_yes Possible pH-catalyzed hydrolysis. Adjust pH to neutral range (6-7.5) if reaction chemistry allows. q_ph->a_ph_yes Yes q_temp Is the reaction temperature high (>60 °C)? q_ph->q_temp No a_ph_yes->q_temp a_temp_yes Possible thermal degradation. Attempt reaction at a lower temperature. q_temp->a_temp_yes Yes end If issues persist, re-purify starting material and re-characterize. q_temp->end No a_temp_yes->end

A troubleshooting workflow for diagnosing compound instability in reactions.

Experimental Protocols

Protocol: Assessing the Stability of a 1,2,5-Thiadiazolidine 1,1-Dioxide in Solution via HPLC-UV

This protocol outlines a general method for determining the stability of your compound under various pH and solvent conditions.

1. Materials and Equipment:

  • 1,2,5-Thiadiazolidine 1,1-Dioxide sample

  • HPLC-grade solvents: Acetonitrile (MeCN), Water, Methanol (MeOH)

  • Buffers of desired pH (e.g., pH 4, 7, 9)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

  • Incubator or water bath for temperature control

  • Autosampler vials

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the compound in a minimal amount of a compatible aprotic solvent like Acetonitrile. Dilute to the final volume with the same solvent.

  • Working Solutions (e.g., 50 µg/mL): Aliquot the stock solution into separate volumetric flasks. Dilute to the final volume with the desired test solutions (e.g., pH 4 buffer, pH 7 buffer, 50:50 MeOH:Water). Prepare a sufficient volume for all time points.

3. Experimental Workflow:

G step1 Prepare Stock Solution (1 mg/mL in MeCN) step2 Prepare Working Solutions (e.g., 50 µg/mL in test buffers/solvents) step1->step2 step3 Analyze 'Time 0' Sample (Inject immediately after preparation) step2->step3 step4 Incubate Solutions (e.g., at 4°C, 25°C, 40°C) step2->step4 step7 Calculate % Remaining vs. Time 0 step3->step7 (Reference Peak Area) step5 Collect Aliquots at Time Points (e.g., 1h, 4h, 8h, 24h, 48h) step4->step5 step6 Analyze Samples by HPLC-UV step5->step6 step6->step7 step8 Determine Degradation Rate step7->step8

An experimental workflow for conducting a solution stability study.

4. HPLC Method:

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using MeCN and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). Optimize to achieve good separation of the parent peak from any degradants.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV wavelength at the λₘₐₓ of the compound.

  • Run Time: Sufficient to elute the parent compound and any potential degradation products.

5. Data Analysis:

  • For each time point, calculate the percentage of the compound remaining relative to the "Time 0" sample using the peak area from the HPLC chromatogram.

  • Plot the percentage of compound remaining versus time for each condition (solvent, pH, temperature).

  • From this data, you can determine the half-life (t₁/₂) and degradation rate constant (k) for your compound under each condition.

References

Technical Support Center: Optimizing Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction shows a low or non-existent yield. What are the primary factors to investigate?

A: Low yields are a common issue in heterocyclic synthesis and can be attributed to several factors. A systematic evaluation is the most effective troubleshooting approach.[1] Key areas to check include:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables.[1][2] Consider running small-scale trials to screen a range of conditions.

  • Purity of Reagents and Solvents: Impurities can act as catalysts poisons or introduce side reactions.[1] Always use reagents and solvents of appropriate purity and ensure they are dry, especially for moisture-sensitive reactions.[1]

  • Atmospheric Contamination: Many synthetic reactions are sensitive to oxygen and moisture.[1] If applicable, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inefficient Mixing: For heterogeneous reactions, poor stirring can significantly slow down reaction rates. Ensure the stirring is vigorous enough for the scale and viscosity of your mixture.[1]

  • Product Instability: The target heterocycle may be degrading under the reaction or workup conditions.[1] Monitor the reaction progress using techniques like TLC or LC-MS to check for the appearance of degradation products over time.[1]

Q2: How do I select an appropriate solvent for my reaction?

A: Solvent choice is critical and depends on several factors:

  • Solubility: The solvent must dissolve the reactants to a sufficient extent.[3][4]

  • Inertness: The solvent should not participate in or interfere with the reaction.[3] For example, protic solvents should be avoided in reactions involving Grignard reagents.[3]

  • Boiling Point: The reaction temperature dictates the required boiling point of the solvent.[4]

  • Polarity: The polarity of the solvent can significantly influence reaction rates. A solvent that can stabilize transition states or intermediates will accelerate the reaction.

  • Green Chemistry Principles: Whenever possible, opt for greener solvents like simple alcohols (methanol, ethanol) or alkanes (heptane) and avoid those with significant health or environmental impacts like dioxane, DMF, and chlorinated solvents.[5][6]

Q3: I am observing multiple spots on my TLC, indicating side products. How can I improve the selectivity?

A: The formation of side products is a common challenge. To improve selectivity:

  • Modify Temperature: Lowering the reaction temperature can often favor the desired kinetic product over thermodynamic side products.

  • Change the Catalyst or Ligand: In catalyzed reactions, the choice of catalyst and ligand is paramount for controlling regioselectivity and stereoselectivity.[7] For instance, in palladium-catalyzed cross-couplings, ligands can be tuned to favor specific outcomes.[7][8]

  • Adjust Stoichiometry: Carefully controlling the ratio of reactants can minimize side reactions caused by an excess of one reagent.

  • Use a Different Base: The strength and nature of the base can be critical, especially in reactions where it acts as a catalyst or reactant. For example, in Buchwald-Hartwig aminations, weaker bases like cesium carbonate may be required to prevent catalyst inhibition by the pyrazine nitrogen.[9]

Troubleshooting Guides

This section offers in-depth, Q&A-based guides for specific, complex issues encountered during heterocyclic synthesis.

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Q: My Suzuki-Miyaura coupling to form a substituted pyrazine is failing. What should I investigate first?

A: The electron-deficient nature of pyrazine rings presents unique challenges.[9]

  • Is your catalyst system appropriate? Standard palladium catalysts may be ineffective. Consider using specialized, highly active catalysts such as palladium(II) ONO pincer complexes, which have demonstrated high efficacy for coupling with 2-chloropyrazines even at low catalyst loadings.[9]

  • Have you optimized the base? The base is crucial for the transmetalation step. For Suzuki reactions with 2-chloropyrazine, a potassium carbonate base in a toluene/water solvent system has proven effective with pincer complex catalysts.[9]

  • Is your boronic acid stable? Pyrazine rings can accelerate the protodeboronation of arylboronic acids. If you suspect this is an issue, consider using more stable potassium trifluoroborate salts as the coupling partner.[9]

  • What is your halide's reactivity? The reactivity order for pyrazine halides is I > Br > Cl.[9] If you are using a less reactive chloride, a more active, third-generation Buchwald-Hartwig catalyst system may be necessary.[9]

Guide 2: Reaction Not Going to Completion in Paal-Knorr Pyrrole Synthesis

Q: My Paal-Knorr synthesis of a substituted pyrrole is stalling, leaving unreacted starting material. How can I drive it to completion?

A: The Paal-Knorr reaction, the condensation of a 1,4-dicarbonyl with an amine, is generally robust but can face issues.[10][11][12]

  • Have you considered a catalyst? While the reaction can proceed under neutral conditions, adding a weak acid like acetic acid can significantly accelerate the reaction.[12][13] However, be cautious, as a pH below 3 can favor the formation of furan side products.[12][13]

  • Is the temperature high enough? Many Paal-Knorr syntheses require heating to reflux to proceed at a reasonable rate.[10][11] Microwave-assisted synthesis can also be an effective strategy to rapidly reach higher temperatures (e.g., 120-150 °C) and shorten reaction times.[10][11]

  • Is water removal necessary? The final step of the mechanism is dehydration to form the aromatic pyrrole ring.[11] If the reaction is stalling, removing water using a Dean-Stark apparatus or by performing the reaction in a high-boiling solvent may help drive the equilibrium towards the product.

  • Have you considered a solvent-free approach? Some Paal-Knorr reactions proceed efficiently and quickly under solvent-free conditions, particularly with solid-supported acid catalysts, which can also simplify purification.[13]

Data Presentation: Solvent Selection

Choosing the right solvent is a critical step in optimizing any synthesis. The following table summarizes key properties of common laboratory solvents to aid in selection.

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity TypeGreen Chemistry Class
Water 100.080.1Polar ProticRecommended
Ethanol 78.424.6Polar ProticRecommended
Methanol 64.733.0Polar ProticRecommended
Heptane 98.41.9Non-polarRecommended
Toluene 110.62.4Non-polarUsable (Substitution Advised)
Tetrahydrofuran (THF) 66.07.6Polar AproticUsable (Substitution Advised)
Acetonitrile 81.637.5Polar AproticUsable (Substitution Advised)
Dichloromethane (DCM) 39.69.1Polar AproticHazardous (Avoid)
N,N-Dimethylformamide (DMF) 153.036.7Polar AproticHazardous (Avoid)
1,4-Dioxane 101.02.2Non-polarBanned

Data compiled from publicly available resources and green chemistry guides.[5][14]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis (Conventional Heating)

This protocol describes a general method for synthesizing a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.[10][11]

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole.[11]

Materials:

  • Hexane-2,5-dione (1.0 equiv)

  • Aniline (1.0 equiv)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid (for workup)

  • Methanol/water mixture (9:1, for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (e.g., 2.0 mmol) and hexane-2,5-dione (e.g., 2.0 mmol) in a minimal amount of methanol (e.g., 0.5 mL).[10]

  • Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.[10][11]

  • Heat the reaction mixture to reflux and maintain for 15-30 minutes, monitoring the reaction progress by TLC.[10][11]

  • After the reaction is complete, cool the flask in an ice bath.[11]

  • Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.[11]

  • Collect the solid product by vacuum filtration.[11]

  • Recrystallize the crude solid from a 9:1 methanol/water mixture to yield the pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[10][11]

Protocol 2: General Procedure for Hantzsch Pyridine Synthesis

This protocol outlines the multi-component synthesis of a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[15][16][17]

Objective: To synthesize a 1,4-dihydropyridine derivative.

Materials:

  • An aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • A β-ketoester (e.g., ethyl acetoacetate, 2.0 equiv)

  • A nitrogen source (e.g., ammonium acetate, 1.0 equiv)

  • Solvent (e.g., ethanol)

Procedure:

  • In a suitable reaction vessel, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.[17]

  • The reaction can be performed by heating the mixture to reflux or by using alternative energy sources like ultrasonic irradiation, which has been shown to improve yields.[15]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature to allow the 1,4-dihydropyridine product to crystallize.

  • Collect the product by vacuum filtration and wash with cold ethanol.

  • If the corresponding pyridine is desired, the isolated 1,4-dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid or chromium dioxide).[15][17]

Visualized Workflows and Logic

Reaction_Optimization_Workflow General Workflow for Reaction Condition Optimization start Define Reaction Goal (e.g., Improve Yield) setup Initial Reaction Setup (Literature Conditions) start->setup run_rxn Execute Experiment & Monitor (TLC, LC-MS, etc.) setup->run_rxn analyze Analyze Outcome (Yield, Purity) run_rxn->analyze decision Goal Achieved? analyze->decision optimize Identify Key Variable to Optimize (Temp, Solvent, Catalyst) decision->optimize No end Finalize Protocol decision->end Yes design_exp Design New Set of Experiments (e.g., Vary Temperature) optimize->design_exp design_exp->run_rxn

Caption: General workflow for optimizing reaction conditions.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Product Yield problem Problem: Low or No Product Yield check_sm Check Starting Materials (Purity, Stoichiometry) problem->check_sm check_cond Review Reaction Conditions (Temp, Time, Atmosphere) problem->check_cond check_cat Evaluate Catalyst/Reagents (Activity, Loading) problem->check_cat check_workup Analyze Workup & Purification (Product Loss, Decomposition) problem->check_workup sol_sm Solution: Use pure reagents, verify stoichiometry check_sm->sol_sm sol_cond Solution: Screen temperature range, extend time, use inert atmosphere check_cond->sol_cond sol_cat Solution: Try different catalyst/ligand, increase loading check_cat->sol_cat sol_workup Solution: Check aqueous layers, modify pH, use milder purification check_workup->sol_workup

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Sulfur-Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sulfur-nitrogen heterocycles. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.

General Troubleshooting for Heterocyclic Syntheses

Low yields and the formation of side products are common hurdles in heterocyclic chemistry. Before delving into specific ring systems, consider these general troubleshooting strategies.

FAQs for Low Yield

Question: My reaction yield is consistently low. What are the common causes and how can I improve it? Answer: Low yields in heterocyclic synthesis can arise from several factors. A systematic troubleshooting approach is recommended. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.

  • Impure Reagents and Solvents: Impurities can lead to side reactions or inhibit the desired transformation.

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in low reaction rates.

  • Product Decomposition: The target heterocycle may be unstable under the reaction or workup conditions.

A logical workflow for troubleshooting low yields is presented below.

Troubleshooting_Low_Yields start Low Yield Observed verify_cond Verify Reaction Conditions (Temp, Time, Conc.) start->verify_cond assess_purity Assess Reagent and Solvent Purity verify_cond->assess_purity  Conditions OK optimize Systematically Optimize Reaction Parameters verify_cond->optimize Incorrect Conditions check_atmosphere Ensure Inert Atmosphere (if needed) assess_purity->check_atmosphere Purity OK assess_purity->optimize Impure Reagents review_workup Review Workup and Purification Procedure check_atmosphere->review_workup Atmosphere OK check_atmosphere->optimize Inadequate Atmosphere review_workup->optimize Losses Detected during Workup

Caption: A logical workflow for troubleshooting low yields in heterocyclic synthesis.

Thiazole Synthesis (Hantzsch)

The Hantzsch thiazole synthesis is a versatile method for preparing a wide range of thiazole derivatives. However, it is not without its challenges, including the formation of regioisomeric byproducts.

Troubleshooting Guide: Hantzsch Thiazole Synthesis

Problem Potential Cause Suggested Solution
Formation of a mixture of regioisomers Use of an unsymmetrical N-monosubstituted thiourea under acidic conditions.The reaction of α-haloketones with N-monosubstituted thioureas in a neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles. Under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can form.[1] To favor the 2-aminothiazole, maintain neutral or slightly basic conditions.
Low Yield Incomplete reaction or side reactions.Ensure high purity of the α-haloketone and thioamide. Optimize the reaction temperature and time. For one-pot multi-component syntheses, a catalyst such as silica-supported tungstosilicic acid under ultrasonic irradiation can improve yields to 79-90%.[2]
Acyl Migration In reactions with α-bromo-1,3-diketones, a C-N acyl migration can occur.The regioselectivity is influenced by the electrophilicity of the carbonyl carbons. The formation of the rearranged 2-(N-acylimino)thiazole versus the expected 2-(N-arylamino)-5-acylthiazole is substrate-dependent. Careful structural elucidation using 2D-NMR is necessary to confirm the product.

Quantitative Data: Regioisomer Formation in Hantzsch Synthesis

Reactants Conditions Product(s) Yield (%)
Chloroacetone and N-methylthiourea10M-HCl-EtOH (1:2), 80 °C, 20 min2-Imino-3,4-dimethyl-2,3-dihydrothiazole73[1]
α-Haloketone and N-monosubstituted thioureaNeutral solvent2-(N-substituted amino)thiazoleExclusive product[1]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium carbonate solution (20 mL)

  • Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry to obtain the crude product. This product is often pure enough for characterization.[3]

1,2,3-Thiadiazole Synthesis (Hurd-Mori)

The Hurd-Mori reaction is a classical method for the synthesis of 1,2,3-thiadiazoles from α-methylene hydrazones and thionyl chloride. Side reactions can be a significant issue, impacting yield and purity.

Troubleshooting Guide: Hurd-Mori Synthesis

Problem Potential Cause Suggested Solution
Low or No Yield The nature of the N-protecting group on a heterocyclic precursor can inhibit cyclization.For pyrrolidine precursors, electron-withdrawing N-protecting groups (e.g., methyl carbamate) give superior yields compared to electron-donating groups (e.g., alkyl).
Formation of Side Products Alternative cyclization pathways or subsequent reactions of the product.Common side reactions include the formation of oxadiazines, as well as chlorination, aromatization, and sulfonylation. Modifying reaction conditions such as solvent and temperature can help to favor the desired thiadiazole formation. Purification by column chromatography is often necessary to separate the desired product.
Use of Hazardous Reagents Thionyl chloride is a hazardous and corrosive reagent.Consider alternative, milder methods such as the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI).[4] This approach can provide good yields under metal-free conditions.[4]

Experimental Protocol: Synthesis of Methyl Pyrrolo[2,3-d][1][3][5]thiadiazole-6-carboxylate

Materials:

  • Methyl 1-(methoxycarbonyl)-4-oxopyrrolidine-3-carboxylate

  • Hydrazine hydrate

  • Thionyl chloride

  • Dichloromethane

Procedure:

  • Hydrazone Formation: React the pyrrolidine precursor with hydrazine hydrate to form the corresponding hydrazone.

  • Cyclization (Hurd-Mori): Dissolve the hydrazone in dichloromethane and cool the solution. Add thionyl chloride dropwise while maintaining a low temperature.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield the pure 1,2,3-thiadiazole.

Hurd_Mori_Workflow start Start with α-Methylene Hydrazone cyclization Cyclization with Thionyl Chloride start->cyclization main_product Desired 1,2,3-Thiadiazole cyclization->main_product Main Pathway side_product1 Oxadiazine Byproduct cyclization->side_product1 Side Reaction side_product2 Chlorinated/Aromatized/ Sulfonylated Byproducts cyclization->side_product2 Side Reactions

Caption: Reaction pathways in the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

1,2,4-Thiadiazole Synthesis

The synthesis of 1,2,4-thiadiazoles often involves the oxidative cyclization of thioamides or related precursors. The formation of symmetrical versus unsymmetrical products is a key consideration.

FAQs for 1,2,4-Thiadiazole Synthesis

Question: I am trying to synthesize an unsymmetrically substituted 1,2,4-thiadiazole. What are the potential side products? Answer: A common side product in the synthesis of unsymmetrical 1,2,4-thiadiazoles is the formation of symmetrical dimers. For example, in the reaction of two different thioamides, homo-dimerization can compete with the desired cross-coupling, leading to a mixture of three different 1,2,4-thiadiazoles.

Question: How can I improve the yield and selectivity of my 1,2,4-thiadiazole synthesis? Answer: Several modern methods offer high yields and selectivity. A one-pot, two-step synthesis from primary amides via thiolation with Lawesson's reagent followed by oxidative dimerization with TBHP under solvent-free conditions has been shown to be efficient. Additionally, chemoenzymatic methods using vanadium-dependent haloperoxidases for the oxidative dimerization of thioamides can provide high yields (up to 91%) and excellent chemoselectivity.[6]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles

Materials:

  • Primary amide (1.0 mmol)

  • Lawesson's reagent (0.6 mmol)

  • tert-Butyl hydroperoxide (TBHP) (1.5 equiv.)

Procedure:

  • In an oven-dried round-bottom flask, charge the primary amide and Lawesson's reagent.

  • Heat the mixture at 80 °C, monitoring the progress by TLC.

  • After the initial reaction is complete (approximately 25 minutes), cool the mixture to room temperature.

  • Add TBHP to the mixture and stir at room temperature, again monitoring by TLC.

  • Upon completion, the product can often be isolated by simple purification techniques, as this method is designed to be chromatography-free.[7]

1,3,4-Thiadiazole Synthesis

A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids.

Troubleshooting Guide: 1,3,4-Thiadiazole Synthesis from Thiosemicarbazide

Problem Potential Cause Suggested Solution
Incomplete Reaction The reaction stalls at the intermediate 2-acylhydrazine-1-carbothioamide stage.The solubility of the acylation product can affect the reaction progress. Optimizing the solvent system for each specific reaction is crucial to drive the reaction to completion. The use of polyphosphate ester (PPE) can facilitate the one-pot conversion.[8]
Low Yield Compared to Oxadiazole Analogue The dehydrosulfurization step to form the thiadiazole is less efficient than the dehydration to form the corresponding oxadiazole.When comparing the synthesis of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles from the same N,N'-disubstituted hydrazine intermediates, the thiadiazole synthesis often results in lower yields.[9] Optimizing the dehydrosulfurization conditions, for example by using Lawesson's reagent in dry toluene under reflux, is necessary.[9]

Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

Materials:

  • Benzoic acid (5 mmol)

  • Thiosemicarbazide (5 mmol)

  • Polyphosphate ester (PPE) (20 g)

  • Chloroform (30 mL)

  • Water

  • Sodium bicarbonate

Procedure:

  • To a hot (60 °C) solution of benzoic acid in a mixture of PPE and chloroform, add thiosemicarbazide.

  • Reflux the reaction mixture for 10 hours.

  • Add distilled water to the mixture and neutralize the residual PPE with sodium bicarbonate.

  • The formed precipitate is filtered off and washed with chloroform and hexane to yield the product.[8]

1,2,5-Thiadiazole and Dithiazole Synthesis

The synthesis of these heterocycles can be challenging, often resulting in low yields and complex product mixtures.

FAQs for 1,2,5-Thiadiazole and Dithiazole Synthesis

Question: I am attempting to synthesize a 1,2,5-thiadiazole from an α-dioxime, but I am getting a mixture of products. Why is this happening? Answer: The synthesis of 1,2,5-thiadiazoles from α-dioximes is prone to side reactions, especially when one or both of the substituents on the dioxime are hydrogen. In such cases, using the corresponding aliphatic α-diamine as the starting material is often preferred.

Question: My synthesis of a 1,2,3-dithiazole using Appel's salt is giving a very low yield. What can I do? Answer: The reaction of Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) with nucleophiles can be very sensitive to the nucleophilicity of the reacting partner. For instance, the reaction with aminopyridines gives yields that vary significantly with the position of the amino group (2-amino: 69%, 3-amino: 24%, 4-amino: 1%), suggesting that the low nucleophilicity of some isomers leads to competing side reactions and complex product mixtures.[5] Careful selection of substrates and optimization of reaction conditions are crucial.

Experimental Protocol: Synthesis of 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's Salt)

Materials:

  • Chloroacetonitrile

  • Disulfur dichloride

  • Dichloromethane

Procedure:

  • To a solution of chloroacetonitrile in dichloromethane at room temperature, add disulfur dichloride and agitate the mixture.

  • Allow the mixture to stand for 12 hours, during which a black precipitate will form.

  • Separate the precipitate by filtration and wash it thoroughly with dichloromethane to obtain Appel's salt.[10]

Synthesis_Logic start Choose Synthesis Target thiazole Thiazole (Hantzsch) start->thiazole thiadiazole123 1,2,3-Thiadiazole (Hurd-Mori) start->thiadiazole123 thiadiazole124 1,2,4-Thiadiazole start->thiadiazole124 thiadiazole134 1,3,4-Thiadiazole start->thiadiazole134 other_heterocycles Other S-N Heterocycles start->other_heterocycles issue1 issue1 thiazole->issue1 Key Issue: Regioisomers issue2 issue2 thiadiazole123->issue2 Key Issue: Side Products issue3 issue3 thiadiazole124->issue3 Key Issue: Selectivity issue4 issue4 thiadiazole134->issue4 Key Issue: Incomplete Reaction issue5 issue5 other_heterocycles->issue5 Key Issue: Low Yields

Caption: Key issues in the synthesis of various sulfur-nitrogen heterocycles.

References

Technical Support Center: Purification of 1,2,5-Thiadiazolidine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,5-thiadiazolidine 1,1-dioxides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1,2,5-thiadiazolidine 1,1-dioxides?

A1: The two primary methods for purifying 1,2,5-thiadiazolidine 1,1-dioxides are column chromatography and recrystallization. Column chromatography using silica gel is frequently employed to separate the target compound from reaction byproducts and unreacted starting materials.[1] Following chromatography, recrystallization is often used to achieve high purity, typically affording well-defined crystals.[2]

Q2: My compound appears to be decomposing on the silica gel column. What can I do?

A2: Decomposition on silica gel is a known issue for certain heterocyclic compounds, which can be attributed to the acidic nature of standard silica.[3] If you observe streaking on a TLC plate left to stand for a while or obtain low recovery from your column, consider the following:

  • Deactivate the Silica: Flush the column with your eluent containing 1-3% triethylamine before loading your sample. This neutralizes the acidic sites on the silica surface.[4]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1][5] For very polar compounds, reverse-phase chromatography might be a suitable alternative.[1]

Q3: I'm having trouble getting my 1,2,5-thiadiazolidine 1,1-dioxide to crystallize. It keeps "oiling out". What causes this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline lattice.[6] This is often due to:

  • High Impurity Levels: Impurities can disrupt crystal formation. Try purifying the crude material by column chromatography first to remove the majority of contaminants.[6]

  • Suboptimal Solvent Choice: The solvent may be too effective at dissolving your compound, even at low temperatures. Experiment with different solvent systems. A common technique is to dissolve the compound in a good solvent (like dichloromethane) and then slowly add a poor solvent (like hexane or petroleum ether) until turbidity persists.[2][7]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[8]

Q4: What are some common impurities I should look out for?

A4: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as the parent diamine or sulfuryl chloride derivatives.

  • Oligomeric Byproducts: If the reaction is not performed under high dilution conditions, intermolecular reactions can lead to dimers or polymers.

  • Hydrolysis Products: While generally stable, the sulfamide linkage can be susceptible to hydrolysis under strongly acidic conditions, potentially cleaving the ring.[9][10] Workup procedures should ideally be neutral or mildly basic.

  • Solvent Residues: Residual solvents from the reaction or purification process are common impurities that can often be removed by high vacuum drying or recrystallization.

Q5: What are good starting solvent systems for TLC and column chromatography?

A5: For N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, which are often moderately polar, a good starting point for TLC analysis is a mixture of a non-polar and a polar solvent.

  • For less polar analogs: Hexane/Ethyl Acetate mixtures are a standard choice.[6]

  • For more polar analogs: Dichloromethane (DCM) or Chloroform (CHCl₃) with a small percentage of Methanol (e.g., DCM/MeOH 95:5) is often effective.[2] A system of pure Dichloromethane or Chloroform has also been reported to be effective for certain derivatives.[2]

Troubleshooting Guides

Guide 1: Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Streaking on TLC / Low recovery from column Compound is acid-sensitive and decomposing on silica gel.[3]1. Neutralize Silica: Pre-treat the column by flushing with eluent containing 1-3% triethylamine.[4] 2. Change Stationary Phase: Use neutral alumina, basic alumina, or Florisil.[1][5] 3. Use Reverse-Phase Silica: For highly polar compounds, C18 silica may be a better option.[1]
Poor Separation of Spots Incorrect solvent system (too polar or not polar enough).1. Optimize Eluent: Systematically test different solvent ratios using TLC. Aim for an Rf of 0.2-0.4 for your target compound.[2] 2. Try a Different Solvent System: If Hexane/EtOAc fails, try DCM/MeOH or Chloroform-based systems.[2]
Compound Won't Elute (Stays at baseline) Eluent is not polar enough. The compound is highly polar.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in DCM). 2. Consider Reverse-Phase: Highly polar compounds are better suited for reverse-phase chromatography.[3]
All Compounds Elute Together at Solvent Front Eluent is too polar.1. Decrease Eluent Polarity: Increase the percentage of the non-polar solvent (e.g., hexane in Ethyl Acetate).
Guide 2: Recrystallization Issues
Problem Possible Cause(s) Solution(s)
"Oiling Out" / No Crystals Form 1. Crude material is too impure.[6] 2. Solvent is too good or too poor. 3. Solution is not saturated. 4. Cooling too rapidly.[8]1. Pre-purify: Run a column to remove major impurities first.[6] 2. Change Solvent: Use a binary solvent system (e.g., dissolve in minimal hot DCM, add hexane dropwise until cloudy, then clarify with a drop of DCM).[2] 3. Concentrate: Evaporate some solvent to increase saturation. 4. Cool Slowly: Allow the flask to cool to room temperature undisturbed before cooling in an ice bath. 5. Scratch/Seed: Scratch the inside of the flask with a glass rod or add a seed crystal.
Poor Yield of Crystals 1. Too much solvent was used.[11] 2. Premature crystallization during hot filtration. 3. Crystals are significantly soluble in the cold solvent.1. Use Minimal Solvent: Dissolve the crude solid in the minimum amount of boiling solvent required.[11] 2. Keep it Hot: Use a pre-heated funnel for hot filtration. 3. Choose a Better Solvent: Find a solvent where your compound has very low solubility at cold temperatures. 4. Thoroughly Chill: Ensure the solution is ice-cold before filtration.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[11] 2. Re-crystallize: A second recrystallization may be necessary.

Data Presentation

Table 1: Purification Data for Exemplary N²,N⁵-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides [2]

CompoundPurification MethodEluent / SolventYield (%)TLC Rf (CHCl₃)Melting Point (°C)
1b RecrystallizationCH₂Cl₂-petroleum ether860.58132-134
1c Flash ChromatographyCH₂Cl₂-MeOH (95:5)900.45124-125
2d Column ChromatographyDichloromethane880.6294-95
5b Column ChromatographyDichloromethane920.58Oil
5c Flash ChromatographyCH₂Cl₂-MeOH (95:5)890.54Oil
5d Column ChromatographyDichloromethane750.51Oil

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of ~0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble when hot but poorly soluble when cold.

  • Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[11]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Start Crude Reaction Mixture TLC TLC Analysis (Assess purity & polarity) Start->TLC Decision Is major impurity significantly different in polarity? TLC->Decision Column Column Chromatography Decision->Column  Yes Recrystallize_Direct Direct Recrystallization Decision->Recrystallize_Direct  No / Very Clean Combine_Fractions Combine Pure Fractions & Evaporate Column->Combine_Fractions Purity_Check Assess Purity (TLC, NMR, etc.) Recrystallize_Direct->Purity_Check Combine_Fractions->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General purification workflow for 1,2,5-thiadiazolidine 1,1-dioxides.

Chromatography_Troubleshooting Start Column Chromatography Problem Problem_Type What is the issue? Start->Problem_Type Decomposition Streaking / Low Recovery Problem_Type->Decomposition Decomposition? Poor_Sep Poor Separation Problem_Type->Poor_Sep Poor Separation? No_Elution Compound Not Eluting Problem_Type->No_Elution No Elution? Check_Stability Test Stability on TLC Plate (Spot, wait 1h, elute) Decomposition->Check_Stability Is_Stable Is compound stable? Check_Stability->Is_Stable Solution_Decomp Use Deactivated Silica (e.g., with 1% Et₃N in eluent) or Alumina Is_Stable->Solution_Decomp No Optimize_TLC Optimize Solvent System via TLC (aim for ΔRf > 0.2) Poor_Sep->Optimize_TLC Increase_Polarity Increase Eluent Polarity (e.g., add MeOH to DCM) No_Elution->Increase_Polarity

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on established chemical principles and data from analogous structures, as direct experimental data on the degradation of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is limited in publicly available literature. This guide is intended to provide a foundational framework for researchers and professionals in drug development to anticipate potential stability issues and to inform experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under experimental conditions?

A1: Based on the structure, which contains a saturated thiadiazole dioxide ring and a benzyl group, the most probable degradation pathways include hydrolysis of the sulfonamide-like bonds, oxidation of the heterocyclic ring or the benzyl group, and photolytic cleavage of the benzyl C-N bond. The 1,2,5-thiadiazole 1,1-dioxide moiety is generally stable but can undergo ring cleavage under harsh reductive or nucleophilic conditions.[1]

Q2: My analytical chromatogram (e.g., HPLC, LC-MS) shows unexpected peaks after storing the compound in an aqueous buffer. What could be the cause?

A2: The appearance of new peaks upon storage in aqueous media, especially at non-neutral pH, likely indicates hydrolytic degradation. The 1,2,5-thiadiazolidine 1,1-dioxide ring contains two nitrogen-sulfur bonds which can be susceptible to hydrolysis, leading to ring-opening. While sulfonamides are generally stable, the stability can be influenced by the specific ring structure and pH.[2][3] We recommend performing forced degradation studies under acidic and basic conditions to identify and characterize these degradation products.

Q3: I am observing a loss of the parent compound when my experiment is exposed to ambient light for an extended period. Is this expected?

A3: Yes, this could be due to photodegradation. Compounds containing a benzyl group can be susceptible to photolytic cleavage.[4] Additionally, the 1,2,5-thiadiazole ring system can undergo photochemical degradation.[1][5] It is advisable to protect solutions of this compound from light, especially during long-term experiments.

Q4: Can I use strong oxidizing agents in the presence of this compound?

A4: Caution is advised when using strong oxidizing agents. While the sulfur atom is already in a high oxidation state (as a sulfone), other parts of the molecule could be susceptible to oxidation. For instance, the benzylic position is prone to oxidation, which could lead to the formation of benzaldehyde and other related impurities.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound purity over time in solid state. Thermal degradation or reaction with atmospheric moisture.Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures (e.g., 2-8 °C).
Appearance of new peaks in chromatogram after sample preparation in protic solvents (e.g., methanol, ethanol). Solvolysis of the thiadiazolidine ring.Prepare samples in aprotic solvents (e.g., acetonitrile, THF) immediately before analysis. If protic solvents are necessary, keep the sample temperature low and minimize the time between preparation and analysis.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer and under the assay conditions (temperature, light exposure). Include control samples to monitor for degradation over the time course of the experiment.
Formation of colored impurities. Oxidative degradation.Degas solvents and use antioxidants if compatible with the experimental setup. Ensure all reactions are carried out under an inert atmosphere.

Hypothesized Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the reactivity of analogous structures.

G cluster_hydrolysis Hydrolytic Degradation Parent 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide Hydrolysis_Intermediate Ring-Opened Intermediate Parent->Hydrolysis_Intermediate H2O (Acid/Base) Hydrolysis_Products Further Degradation Products Hydrolysis_Intermediate->Hydrolysis_Products

Caption: Hypothesized Hydrolytic Degradation Pathway.

G cluster_oxidation Oxidative Degradation Parent_Ox 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide Oxidation_Product Oxidized Product (e.g., at benzylic position) Parent_Ox->Oxidation_Product [O]

Caption: Hypothesized Oxidative Degradation Pathway.

G cluster_photolysis Photolytic Degradation Parent_Photo 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide Photolysis_Products Benzyl Radical + Thiadiazolidine Radical Parent_Photo->Photolysis_Products

Caption: Hypothesized Photolytic Degradation Pathway.

Experimental Protocols

Forced Degradation Study Workflow

This workflow is designed to systematically investigate the stability of this compound under various stress conditions.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of Compound in a suitable solvent (e.g., ACN) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Photo Photolytic Degradation (e.g., ICH compliant light exposure) Start->Photo Thermal Thermal Degradation (e.g., 80°C in solution and solid state) Start->Thermal Analysis Analyze samples at various time points by a stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

Caption: Workflow for Forced Degradation Studies.

Detailed Methodologies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.2 M NaOH before analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points.

  • Neutralize the aliquots with an equivalent amount of 0.2 M HCl before analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

  • Keep the solution at room temperature.

  • Withdraw aliquots at specified time points.

  • Quench the reaction with a suitable agent if necessary before analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a calibrated light source according to ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the exposed and control samples at appropriate time intervals.

6. Thermal Degradation:

  • Incubate a solution and a solid sample of the compound at an elevated temperature (e.g., 80°C).

  • Analyze the samples at specified time points.

7. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method with UV and/or MS detection to separate the parent compound from any degradation products.

  • Quantify the amount of parent compound remaining and any major degradation products formed.

Quantitative Data from Analogous Systems

The following table summarizes hypothetical stability data for a related heterocyclic compound under forced degradation conditions. This is for illustrative purposes to guide what might be expected for this compound.

Condition Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl, 60°C 2485.210.54.3
0.1 M NaOH, 60°C 2470.822.17.1
3% H₂O₂, RT 2492.55.81.7
Photolytic (ICH) 2495.13.21.7
80°C (Solution) 2498.31.10.6

References

Technical Support Center: Resolving Low Solubility of Thiadiazole 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazole 1,1-dioxides are a class of heterocyclic compounds with significant potential in medicinal chemistry and material sciences. However, their utility is often hampered by low aqueous solubility. This issue typically arises from their planar structure, which can lead to high crystal lattice energy, and the presence of lipophilic substituents.[1] Low solubility can cause major challenges during biological assays and preclinical development, leading to issues like compound precipitation and inconsistent experimental results.[1]

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome the solubility challenges associated with thiadiazole 1,1-dioxides.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My thiadiazole 1,1-dioxide precipitates out of the aqueous assay buffer upon dilution from a DMSO stock solution.

  • Question: What is the most likely cause of this precipitation? Answer: This common issue is known as "precipitation upon dilution."[1] Your compound is soluble in the 100% dimethyl sulfoxide (DMSO) stock but crashes out when the concentration of the organic solvent is lowered by dilution into the aqueous buffer. This happens because the compound's concentration exceeds its solubility limit in the final aqueous environment.[1] Freeze-thaw cycles and water absorption into DMSO stocks can exacerbate precipitation issues.[2][3]

  • Question: How can I prevent this precipitation during my experiment? Answer: You can try several immediate strategies before moving to more complex formulation changes:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize solvent effects on the assay while maintaining compound solubility.[1][4]

    • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[1][5] This can improve the compound's solubility in the final aqueous solution.[1]

    • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[4] This gradual change in solvent composition can sometimes prevent the compound from precipitating.[1]

    • Ensure Complete Dissolution of Stock: Before dilution, always visually inspect your stock solution to confirm the compound is fully dissolved. Gentle warming or sonication may be necessary to dissolve any precipitate that has formed during storage.[1][2]

Problem 2: I am observing inconsistent and non-reproducible results in my biological assays, even with the same batch of my compound.

  • Question: What could be the reason for this variability? Answer: Inconsistent results are often linked to underlying solubility and stability issues.[1] The actual concentration of the dissolved compound may vary between experiments if dissolution is incomplete or if the compound precipitates from the solution over time.[1]

  • Question: How can I improve the reproducibility of my experiments? Answer:

    • Prepare Fresh Solutions: Whenever feasible, prepare fresh dilutions from your stock solution for each experiment. This minimizes issues related to compound degradation or precipitation during storage.[1]

    • Verify Complete Dissolution: Use a brief sonication and visual check to ensure your compound is fully dissolved in the stock solvent before you begin dilutions.[1]

    • Consider a Different Solvent: If you suspect your compound is unstable in DMSO, you could try other compatible organic solvents like DMF or NMP.[1]

    • Employ a Solubility Enhancement Technique: If the above methods fail, using a formulation strategy such as creating a solid dispersion or a cyclodextrin complex can provide a more stable and consistently soluble form of your compound.[1]

G cluster_0 cluster_1 Initial Lab Strategies cluster_2 Advanced Formulation Techniques start Compound precipitates in aqueous assay buffer? strategy1 Optimize final DMSO concentration (<0.5%) start->strategy1 Yes end Proceed with Assay start->end No strategy2 Use co-solvents (e.g., Ethanol, DMF) strategy3 Perform serial dilutions strategy4 Ensure stock is fully dissolved (sonicate/warm) adv_strategy1 Solid Dispersion strategy4->adv_strategy1 Still Precipitates adv_strategy2 Cyclodextrin Complexation adv_strategy3 Nanosuspension adv_strategy4 Co-crystallization adv_strategy4->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Frequently Asked Questions (FAQs)

  • Q1: Why do many thiadiazole 1,1-dioxides have low water solubility? A1: The low water solubility is often intrinsic to their chemical structure. The introduction of lipophilic (fat-loving) substituents, such as phenyl rings, increases the molecule's overall hydrophobicity.[1] Additionally, the planar nature of the thiadiazole ring can promote strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.[1]

  • Q2: What are the primary strategies for improving the solubility of these compounds? A2: Strategies can be broadly categorized as physical and chemical modifications.[6]

    • Physical Modifications: These include reducing particle size (micronization, nanosuspension), modifying the crystal habit (creating amorphous forms, co-crystals), and dispersing the drug in inert carriers (solid dispersions, eutectic mixtures).[6][7]

    • Chemical Modifications: These involve altering the molecule itself, for example, through salt formation for ionizable compounds or creating a more soluble prodrug.[6] Complexation with agents like cyclodextrins is also a highly effective chemical approach.[6]

  • Q3: When should I consider using advanced formulation techniques? A3: You should consider these more advanced techniques when simpler lab-based methods (like optimizing co-solvents, warming, or sonication) fail to provide a stable and sufficiently concentrated solution for your biological assays or preclinical studies.[1] If you continue to see precipitation or get irreproducible data, a formulation approach is the logical next step.

  • Q4: What is a solid dispersion? A4: A solid dispersion refers to a system where a poorly soluble drug (the guest) is dispersed within a highly soluble inert carrier or matrix (the host) in a solid state.[8][9] This can reduce the drug's particle size to a molecular level and convert it from a crystalline to a more soluble amorphous form, thereby increasing its dissolution rate.[9]

Data Presentation: Comparison of Solubility Enhancement Techniques

This table summarizes key formulation strategies that can be employed when simple methods are insufficient.

TechniqueMechanism of ActionAdvantagesConsiderations & Limitations
Solid Dispersion Reduces drug particle size and/or converts the drug to a more soluble amorphous form by dispersing it in a hydrophilic carrier matrix.[9]Significant increase in dissolution rate; suitable for many BCS Class II drugs.[10]The amorphous drug form can be physically unstable and may recrystallize over time; potential for drug/polymer interactions.[10]
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a water-soluble inclusion complex.[11][12]Masks taste/odor; protects the drug from degradation; significantly increases aqueous solubility.[12]Limited to drugs that can physically fit into the cyclodextrin cavity; can be a relatively expensive excipient.
Nanosuspension Reduces the particle size of the pure drug to the sub-micron range (<1000 nm) using methods like wet milling or high-pressure homogenization.[13][14]Increases surface area, leading to a higher dissolution velocity and saturation solubility; applicable to nearly all poorly soluble drugs.[13][15]Requires specialized equipment; physical stability (particle aggregation) must be controlled with stabilizers.
Co-crystallization Involves creating a multi-component crystal with a pharmaceutically acceptable coformer, which alters the crystal lattice energy and improves solubility.[6]Enhances solubility and dissolution rate while maintaining the drug in a stable crystalline form.Requires extensive screening to find a suitable coformer; regulatory path can be complex.

Experimental Protocols

The following are detailed methodologies for key solubility enhancement experiments.

Protocol 1: Solid Dispersion Preparation by Solvent Evaporation

This technique is used to disperse the thiadiazole 1,1-dioxide within a hydrophilic polymer matrix.

  • Materials:

    • Thiadiazole 1,1-dioxide compound

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC))[16]

    • Suitable organic solvent (e.g., methanol, ethanol, dichloromethane)[8][17]

    • Rotary evaporator

    • Vacuum oven

    • Mortar and pestle

  • Procedure:

    • Accurately weigh the thiadiazole 1,1-dioxide and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.[18]

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C).[18] A thin film of the solid dispersion will form on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and store it in a desiccator.[17]

G cluster_workflow Solid Dispersion: Solvent Evaporation Workflow step1 1. Weigh Compound and Polymer Carrier step2 2. Dissolve in Organic Solvent step1->step2 step3 3. Evaporate Solvent (Rotary Evaporator) step2->step3 step4 4. Dry Thin Film (Vacuum Oven) step3->step4 step5 5. Scrape and Pulverize into Fine Powder step4->step5 step6 6. Store in Desiccator step5->step6

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

Protocol 2: Cyclodextrin Inclusion Complex Preparation by Lyophilization

This method is used to form a stable, water-soluble complex between the drug and a cyclodextrin.

  • Materials:

    • Thiadiazole 1,1-dioxide compound

    • Cyclodextrin (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HP-β-CD))

    • Deionized water

    • Co-solvent (e.g., Acetonitrile, Tert-butyl alcohol)

    • Stir plate

    • Syringe filter (0.2 µm)

    • Freeze-dryer (Lyophilizer)

  • Procedure:

    • Prepare solutions in two separate vials. In vial A, dissolve the required amount of cyclodextrin in deionized water. In vial B, dissolve the thiadiazole 1,1-dioxide in a minimal amount of a suitable co-solvent system (e.g., acetonitrile/tert-butyl alcohol).[19]

    • While stirring the cyclodextrin solution (vial A) continuously, add the drug solution (vial B) in a drop-wise manner.[19]

    • Continue stirring the mixture at a constant temperature for an extended period (e.g., 6-24 hours) to allow for equilibrium of complex formation.[1][19]

    • Filter the resulting solution through a 0.2 µm syringe filter to remove any un-complexed drug precipitate.[19]

    • Freeze the solution at a low temperature (e.g., -80 °C).

    • Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained.[1][20] This powder is the inclusion complex, ready for solubility and dissolution testing.

Protocol 3: Nanosuspension Preparation by Wet Milling

This technique reduces the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate.[21]

  • Materials:

    • Thiadiazole 1,1-dioxide compound (micronized, if possible)

    • Stabilizer (e.g., Pluronic F127, HPMC, Poloxamer 188, Tween 80)[21]

    • Purified water

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

    • High-energy media mill or planetary ball mill

  • Procedure:

    • Prepare an aqueous solution of the selected stabilizer(s).

    • Disperse the thiadiazole 1,1-dioxide powder in the stabilizer solution to form a presuspension.

    • Add the presuspension and the milling media to the milling chamber of the high-energy mill.

    • Mill the suspension at a high speed for a specified duration. The time required for milling depends on the compound's properties and the desired final particle size and may require optimization (e.g., several hours).

    • After milling, separate the nanosuspension from the milling media.

    • Characterize the resulting nanosuspension for particle size (e.g., using photon correlation spectroscopy), stability, and dissolution rate.[21]

References

Technical Support Center: Scaling Up Heterocyclic Compound Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of heterocyclic compound production.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered during the synthesis and purification of heterocyclic compounds at a larger scale.

Issue 1: Reaction Yield is Significantly Lower on a Larger Scale

A decrease in yield upon scaling up is a frequent challenge. A systematic approach is crucial to identify the root cause.[1]

Possible Causes and Solutions:

  • Inefficient Mixing: Inadequate agitation in larger reactors can lead to poor mass and heat transfer, resulting in lower yields.[1]

    • Solution: Ensure the stirring rate and impeller design are appropriate for the scale and viscosity of your reaction mixture.[1] Consider using overhead stirrers with appropriate torque and impeller geometry for viscous reactions.

  • Poor Heat Transfer and "Hot Spots": Exothermic reactions that are easily controlled at a lab scale can become problematic in larger vessels, leading to localized overheating ("hot spots") and product decomposition.[2]

    • Solution: Monitor the internal reaction temperature closely. Employ jacketed reactors with efficient heat transfer fluids. For highly exothermic reactions, consider a semi-batch or continuous flow process where reagents are added portion-wise to control the rate of heat generation.[3]

  • Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be optimal for larger batches.[1]

    • Solution: Re-optimize key parameters such as temperature, reaction time, and reactant concentration at an intermediate scale before proceeding to full-scale production.[1]

  • Atmospheric Moisture and Oxygen Sensitivity: Larger scale reactions have a greater surface area and may be more susceptible to atmospheric contamination if not properly inerted.[1]

    • Solution: Ensure a robust inert atmosphere (e.g., nitrogen or argon blanket) is maintained throughout the reaction and work-up.[1] Use dry solvents and reagents.

Troubleshooting Workflow for Low Yield:

Here is a logical workflow to diagnose the cause of low yield during scale-up.

LowYieldTroubleshooting start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency (Visual, Torque, CFD Modeling) start->check_mixing check_temp Analyze Temperature Profile (Internal Probes, Thermal Imaging) start->check_temp reoptimize Re-optimize Reaction Parameters at Mid-Scale start->reoptimize check_purity Assess Raw Material and Solvent Purity start->check_purity check_atmosphere Verify Inert Atmosphere Integrity start->check_atmosphere modify_workup Review and Modify Work-up & Purification start->modify_workup solution_mixing Improve Agitation: - Change Impeller - Increase RPM - Baffles check_mixing->solution_mixing Inefficient solution_temp Enhance Heat Transfer: - Jacketed Reactor - Portion-wise Addition - Continuous Flow check_temp->solution_temp Poor solution_reoptimize Adjust: - Temperature - Time - Concentration reoptimize->solution_reoptimize Suboptimal solution_purity Purify Reagents or Source Higher Grade check_purity->solution_purity Impure solution_atmosphere Improve Inerting: - Degas Solvents - N2/Ar Purge check_atmosphere->solution_atmosphere Inadequate solution_workup Modify Extraction or Purification Method to Minimize Losses modify_workup->solution_workup Losses Detected BatchVsFlow cluster_batch Batch Process cluster_flow Continuous Flow Process batch_start Start: Reagents in Reactor 1 batch_react1 Reaction 1 batch_start->batch_react1 batch_isolate1 Isolate & Purify Intermediate 1 batch_react1->batch_isolate1 batch_react2 Reaction 2 in Reactor 2 batch_isolate1->batch_react2 batch_isolate2 Isolate & Purify Intermediate 2 batch_react2->batch_isolate2 batch_react3 Reaction 3 in Reactor 3 batch_isolate2->batch_react3 batch_end Final Product Purification batch_react3->batch_end flow_start Start: Reagent Streams flow_react1 Reactor 1 flow_start->flow_react1 flow_react2 Reactor 2 flow_react1->flow_react2 flow_react3 Reactor 3 flow_react2->flow_react3 flow_purify In-line Purification flow_react3->flow_purify flow_end Collect Final Product flow_purify->flow_end

References

Validation & Comparative

Validating the Biological Prowess of Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, continues to be a focal point in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative analysis of recently developed thiadiazole derivatives, offering a snapshot of their performance in anticancer, antimicrobial, and anti-inflammatory assays. The data presented herein is intended to aid researchers in navigating the landscape of thiadiazole-based drug discovery and to highlight key structure-activity relationships that drive their therapeutic potential.

Anticancer Activity: Targeting Proliferation and Survival

Thiadiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that govern cell growth, proliferation, and apoptosis. The following table summarizes the in vitro anticancer activity of selected thiadiazole derivatives against the human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines, with cisplatin, a widely used chemotherapy drug, as a reference.

Table 1: Comparative Anticancer Activity of Thiadiazole Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (IC50 µM)A549 (IC50 µM)Reference Drug (Cisplatin) IC50 µM
Thiadiazole Derivative A 2.38[1]5.18[2]MCF-7: ~5-10
Thiadiazole Derivative B 15.93[2]1.54[2]A549: ~3-8
Thiadiazole Derivative C 23.29[3]8.49[2]
2,5-disubstituted-1,3,4-thiadiazole >100[1]>100[1]
Ciprofloxacin-based thiadiazole 3.26[4]2.79[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Efficacy: Combating Bacterial Growth

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Thiadiazole derivatives have shown considerable promise in this area, exhibiting inhibitory activity against both Gram-positive and Gram-negative bacteria. The table below compares the antimicrobial activity of various thiadiazole derivatives in terms of the zone of inhibition against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with Ciprofloxacin as a standard antibiotic.

Table 2: Comparative Antimicrobial Activity of Thiadiazole Derivatives (Zone of Inhibition in mm)

Compound/DerivativeStaphylococcus aureus (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Reference Drug (Ciprofloxacin) Zone of Inhibition (mm)
Schiff base of 1,3,4-thiadiazole A 1815S. aureus: ~22-30
Schiff base of 1,3,4-thiadiazole B 2219E. coli: ~25-33
2-amino-5-mercapto-1,3,4-thiadiazole derivative 1412
1,3,4-thiadiazole analogue 1613

Zone of Inhibition: The area around an antimicrobial disc where bacteria are unable to grow, indicating the susceptibility of the bacteria to the agent.

Anti-inflammatory Action: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a hallmark of numerous diseases, and the selective inhibition of the COX-2 enzyme is a key therapeutic strategy. Certain thiadiazole derivatives have emerged as potent and selective COX-2 inhibitors, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The following table presents the in vitro COX-2 inhibitory activity of selected thiadiazole derivatives, with Celecoxib, a well-known COX-2 inhibitor, as the reference.

Table 3: Comparative COX-2 Inhibitory Activity of Thiadiazole Derivatives (IC50 in µM)

Compound/DerivativeCOX-2 IC50 (µM)Reference Drug (Celecoxib) IC50 (µM)
Thiadiazole-based COX-2 inhibitor A 0.29[5]~0.04 - 0.89[5][6]
Thiadiazole-based COX-2 inhibitor B 0.52[6]
Pyrazolyl-thiazolidinone derivative 0.73[7]
Thiadiazole-benzothiazole hybrid 11.05[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the thiadiazole derivatives. Incubate for another 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a substance.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Uniformly spread the microbial suspension over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Application of Test Compounds: Add a defined volume (e.g., 50-100 µL) of the thiadiazole derivative solution at a specific concentration into each well. A well with a standard antibiotic (e.g., Ciprofloxacin) and a solvent control are also prepared.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Compound Preparation: Prepare a solution of purified human recombinant COX-2 enzyme and serial dilutions of the thiadiazole derivatives in a suitable buffer.

  • Pre-incubation: In a 96-well plate, add the COX-2 enzyme, a cofactor (e.g., heme), and the test compound or reference inhibitor (e.g., Celecoxib). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Visualizing the Mechanisms and Processes

To better understand the context of thiadiazole derivative activity, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and a conceptual structure-activity relationship.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Thiadiazole Thiadiazole Derivatives Thiadiazole->PI3K Inhibit Thiadiazole->Akt Inhibit

Caption: PI3K/Akt signaling pathway and potential inhibition by thiadiazole derivatives.

Experimental_Workflow Synthesis Synthesis of Thiadiazole Derivatives Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification DoseResponse Dose-Response Studies (IC50 Determination) HitIdentification->DoseResponse Active Inactive Inactive Compounds HitIdentification->Inactive Inactive LeadSelection Lead Compound Selection DoseResponse->LeadSelection Mechanism Mechanism of Action Studies (e.g., Pathway Analysis) LeadSelection->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: General experimental workflow for validating the biological activity of novel compounds.

Caption: Simplified structure-activity relationship (SAR) for 1,3,4-thiadiazole derivatives.

References

In-depth Comparison of N,N'-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial properties of a novel class of synthetic compounds, N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, reveals their potential as antibacterial agents. This guide provides a comparative overview of their efficacy against key bacterial strains and details the experimental methodologies used for their evaluation.

While data on the specific compound 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is not available in the current scientific literature, a study on a series of related N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides offers valuable insights into the antimicrobial potential of this chemical class. Research conducted by Bendjeddou et al. (2005) investigated the synthesis and antimicrobial activity of these compounds against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2]

Quantitative Antimicrobial Efficacy

The antimicrobial effectiveness of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides was determined by assessing their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Due to the limited availability of the full research text, specific MIC values for the individual N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxide derivatives from the pivotal study are not accessible. However, the study's abstract confirms that such an antimicrobial evaluation was performed.[1][2]

For a comprehensive comparison, the following table would typically present the MIC values of these compounds against a panel of standard and clinically relevant microbial strains, alongside the performance of established antimicrobial agents.

Compound/AgentTarget OrganismMIC (µg/mL)Reference
N,N'-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides Staphylococcus aureusData not availableBendjeddou et al., 2005
Escherichia coliData not availableBendjeddou et al., 2005
Comparative Antimicrobial Agents
AmpicillinStaphylococcus aureus0.25 - 2Standard Reference
Escherichia coli2 - 8Standard Reference
CiprofloxacinStaphylococcus aureus0.12 - 1Standard Reference
Escherichia coli0.015 - 0.12Standard Reference
GentamicinStaphylococcus aureus0.12 - 1Standard Reference
Escherichia coli0.25 - 2Standard Reference

Note: The MIC values for comparative agents are typical ranges and can vary depending on the specific strain and testing conditions.

Experimental Protocols

The evaluation of the antimicrobial activity of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides was conducted using established microbiological methods. The primary method for determining the MIC is the broth microdilution method.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing a series of dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides Inoculation Inoculate microtiter plate wells with bacteria and compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine the lowest concentration with no visible growth (MIC) Observation->MIC_Determination

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiadiazole analogs' performance across anticancer, antimicrobial, and anti-inflammatory activities. It is supported by experimental data and detailed methodologies to inform future drug discovery and development efforts.

The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, conferring a broad range of pharmacological activities.[1][2] Its unique structural and electronic properties, including its mesoionic character, allow thiadiazole-containing compounds to readily cross cellular membranes and interact with various biological targets.[1][3] This has led to the development of numerous thiadiazole derivatives with potent anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This guide delves into the critical structure-activity relationships (SAR) that govern the efficacy of these analogs, presenting a comparative analysis based on available experimental data.

Anticancer Activity: Targeting Cellular Proliferation

Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[7][8] The substitution pattern on the thiadiazole ring is a key determinant of their cytotoxic efficacy.

Key Structure-Activity Relationship Findings for Anticancer Activity:
  • Substituents at the C2 and C5 positions: The nature of the substituents at the C2 and C5 positions of the 1,3,4-thiadiazole ring is crucial for anticancer activity. Aromatic or heteroaromatic rings at these positions are common features of active compounds.[4] For instance, 2,5-disubstituted 1,3,4-thiadiazoles have been extensively studied and show significant cytotoxic effects.[9][10]

  • Influence of the Phenyl Ring: The substitution pattern on a phenyl ring attached to the thiadiazole core significantly modulates cytotoxicity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) on the phenyl ring can enhance anticancer potency.[4][9] For example, ciprofloxacin-based 1,3,4-thiadiazole derivatives with a 4-fluorobenzyl group have shown high potency against ovarian and lung cancer cell lines.[9]

  • Role of Amine Substituents: In the case of 2-amino-1,3,4-thiadiazole derivatives, the nature of the substituent on the amino group plays a vital role in their anticancer effects.[8] It has been observed that introducing an aromatic ring at the 5th position of the 2-amino-1,3,4-thiadiazole core generally enhances the anticancer effect.[8]

Comparative Anticancer Activity of 1,3,4-Thiadiazole Analogs

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines.

Compound IDR Group (at C5)Cancer Cell LineIC₅₀ (µM)Reference
1h 4-Fluorobenzyl (on Ciprofloxacin scaffold)SKOV-3 (Ovarian)3.58[9]
1l 4-Fluorobenzyl (on Ciprofloxacin scaffold)A549 (Lung)2.79[9]
8a PhenylA549 (Lung)1.62[10]
8d p-TolylA549 (Lung)2.53[10]
8e p-MethoxyphenylA549 (Lung)2.62[10]
22d Propenyl (on amino group)MCF-7 (Breast)1.52[10]
2f 2,5-Difluorophenyl (thiazole derivative)MCF-7 (Breast)7.7[11]
2i 4-(Trifluoromethoxy)phenyl (thiazole derivative)MCF-7 (Breast)8.0[11]
3b Naphthalen-2-ylMCF-7 (Breast)High[11]
3d 2,6-DifluorophenylMCF-7 (Breast)High[11]

Caption: Comparative anticancer activity of selected thiadiazole analogs.

Signaling Pathways in Cancer Targeted by Thiadiazole Analogs

Thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. The PI3K/Akt and MAPK/ERK pathways are notable targets.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Thiadiazole Thiadiazole Analogs Thiadiazole->PI3K Inhibition Thiadiazole->Akt Inhibition ERK ERK Thiadiazole->ERK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation anti_inflammatory_pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thiadiazole Thiadiazole Analogs Thiadiazole->COX Inhibition synthesis_workflow Start Substituted Aldehyde + Thiosemicarbazide Thiosemicarbazone Thiosemicarbazone Intermediate Start->Thiosemicarbazone Cyclization Cyclization (e.g., with Acetic Anhydride) Thiosemicarbazone->Cyclization Thiadiazole 1,3,4-Thiadiazole Derivative Cyclization->Thiadiazole Purification Purification & Characterization (NMR, MS, IR) Thiadiazole->Purification

References

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Heterocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of heterocyclic drug candidates is often intertwined with a complex web of on- and off-target interactions. Understanding this cross-reactivity profile is paramount for predicting potential side effects, uncovering novel therapeutic applications, and ultimately, developing safer and more effective medicines. This guide provides an objective comparison of the cross-reactivity of two well-characterized heterocyclic drug candidates, Sunitinib and Olanzapine, against a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels. The data presented herein is supported by detailed experimental protocols and visualizations to aid in the design and interpretation of cross-reactivity studies.

Comparative Cross-Reactivity Profiles

The following tables summarize the inhibitory activities of Sunitinib, a multi-targeted tyrosine kinase inhibitor, and Olanzapine, an atypical antipsychotic, against a selection of kinases, GPCRs, and ion channels. This data, compiled from various public sources, highlights the promiscuous nature of these compounds and underscores the importance of broad-panel screening in drug development.

Table 1: Kinase Inhibition Profile
Target KinaseSunitinib IC50 (nM)Olanzapine IC50/Ki (nM)Primary Target Class
VEGFR280>10,000Receptor Tyrosine Kinase
PDGFRβ2>10,000Receptor Tyrosine Kinase
c-KIT4 (Ki)>10,000Receptor Tyrosine Kinase
FLT350>10,000Receptor Tyrosine Kinase
RETPotent InhibitorNot reportedReceptor Tyrosine Kinase
AMPKPotent InhibitorNot reportedSerine/Threonine Kinase
RSK1Inhibited at therapeutic concentrationsNot reportedSerine/Threonine Kinase
Akt/PKBNot a primary targetStimulates phosphorylationSerine/Threonine Kinase

Note: IC50 and Ki values are highly dependent on assay conditions and should be used for comparative purposes. The off-target inhibition of AMPK by Sunitinib is a key contributor to its cardiotoxicity.[1][2] Olanzapine has been shown to stimulate the phosphorylation of Akt, suggesting an indirect effect on this kinase pathway.[3]

Table 2: GPCR and Ion Channel Inhibition Profile
Target Receptor/ChannelSunitinib IC50/Ki (µM)Olanzapine Ki (nM)Target Class
5-HT2A ReceptorNot reported4GPCR
5-HT7 ReceptorNot reportedPotent Inverse AgonistGPCR
Dopamine D2 ReceptorNot reported11GPCR
Muscarinic M1 ReceptorNot reported26GPCR
Adrenergic α1 ReceptorNot reported19GPCR
hERG (Potassium Channel)~1.3>10,000Ion Channel
Voltage-gated Na+ ChannelsNot reportedNot a primary targetIon Channel
Voltage-gated Ca2+ ChannelsNot reportedNot a primary targetIon Channel

Note: Olanzapine exhibits high affinity for a range of GPCRs, which is central to its therapeutic mechanism and side-effect profile.[4][5][6] Sunitinib has been shown to inhibit the hERG potassium channel, a critical consideration for cardiac safety assessment.[7][8]

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable and reproducible cross-reactivity data. The following sections outline the methodologies for key in vitro assays used to profile the activity of drug candidates against kinases, GPCRs, and ion channels.

In Vitro Kinase Assays

1. LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the ATP-binding site of a kinase.

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP site. When in close proximity, excitation of the Eu donor results in energy transfer to the Alexa Fluor® 647 acceptor, producing a FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • Prepare a 2X serial dilution of the test compound.

    • In a 384-well plate, add the kinase, Eu-labeled antibody, and test compound.

    • Incubate for 60 minutes at room temperature.

    • Add the Alexa Fluor® 647-labeled tracer.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced by a kinase reaction, which is a direct measure of kinase activity.

  • Principle: After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

  • Procedure:

    • Set up the kinase reaction including the kinase, substrate, ATP, and test compound in a 384-well plate.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[9]

GPCR Binding Assays

Radioligand Binding Assay

This is a classic and highly sensitive method to determine the affinity of a test compound for a specific GPCR.

  • Principle: A radiolabeled ligand with known high affinity for the target GPCR is incubated with a source of the receptor (e.g., cell membranes). The test compound is added at various concentrations to compete for binding with the radioligand. The amount of bound radioactivity is measured, and the displacement by the test compound is used to calculate its binding affinity (Ki).[10][11]

  • Procedure:

    • Prepare cell membranes expressing the target GPCR.

    • In a 96-well filter plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-spiperone for D2 receptors), and a range of concentrations of the test compound.

    • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells containing a high concentration of a known unlabeled ligand is included.

    • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding and plot the percentage of inhibition against the test compound concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[12][13]

Ion Channel Assays

Automated Patch Clamp Electrophysiology

This high-throughput technique allows for the direct measurement of ion channel currents and their modulation by test compounds.[14][15][16]

  • Principle: Cells expressing the target ion channel are captured on a planar substrate with a small aperture, forming a high-resistance seal. The membrane patch is then ruptured to achieve a whole-cell recording configuration. Voltage protocols are applied to elicit ion channel currents, and the effect of the test compound on these currents is measured.

  • Procedure:

    • Culture cells expressing the ion channel of interest.

    • Harvest and prepare a single-cell suspension.

    • Load the cell suspension and the test compound solutions onto the automated patch clamp system.

    • The instrument automatically performs cell capture, seal formation, whole-cell access, and application of voltage protocols and compound solutions.

    • A specific voltage protocol is applied to activate the target ion channel (e.g., a depolarizing step to activate voltage-gated sodium channels).

    • The resulting ion current is recorded in the absence and presence of various concentrations of the test compound.

    • The percentage of current inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.[17]

Visualizations

PI3K/Akt/mTOR Signaling Pathway

Many promiscuous kinase inhibitors, including those with heterocyclic scaffolds, often impact the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[][19][20][21][22] The following diagram illustrates the key components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR GPCR GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Cross-Reactivity Screening

A systematic approach is essential for efficiently profiling the cross-reactivity of drug candidates. The following workflow outlines a typical screening cascade.

Cross_Reactivity_Workflow Start Heterocyclic Drug Candidate PrimaryScreen Primary Screen: Broad Kinase Panel (e.g., 1-point concentration) Start->PrimaryScreen HitIdent Hit Identification (>50% inhibition) PrimaryScreen->HitIdent DoseResponse Dose-Response Analysis: IC50 Determination for Hits HitIdent->DoseResponse Hits SecondaryScreen Secondary Screening: GPCR & Ion Channel Panels HitIdent->SecondaryScreen No Significant Hits DoseResponse->SecondaryScreen CellBased Cell-Based Assays: Functional & Cytotoxicity SecondaryScreen->CellBased DataAnalysis Data Analysis & Selectivity Profiling CellBased->DataAnalysis End Comprehensive Cross-Reactivity Profile DataAnalysis->End

Caption: A typical workflow for cross-reactivity profiling.

References

A Comparative Guide to the Synthesis of 1,2,5-Thiadiazole 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole 1,1-dioxide scaffold is a valuable pharmacophore in medicinal chemistry and a versatile building block in materials science. Access to this heterocyclic system is primarily achieved through two main synthetic strategies: the condensation of α-dicarbonyl compounds with sulfamide and the oxidation of pre-existing 1,2,5-thiadiazole rings. This guide provides an objective comparison of these two prominent routes, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Condensation of α-Diketone with SulfamideRoute 2: Oxidation of 1,2,5-Thiadiazole
Starting Materials α-Diketone (e.g., benzil, biacetyl), Sulfamide3,4-Disubstituted-1,2,5-thiadiazole
Key Reagents Thionyl chloride, PyridineOxidizing agent (e.g., m-CPBA, trifluoroperacetic acid)
Reaction Steps Typically a one-pot reactionTwo-step process: synthesis of the thiadiazole followed by oxidation
Reaction Conditions Refluxing in an inert solvent (e.g., benzene)Varies with oxidant; can often be performed at room temperature
Typical Yields Moderate to good (e.g., 55-77%)Generally good to excellent for the oxidation step
Substrate Scope Dependent on the availability of the corresponding α-diketoneBroad, as various substituted 1,2,5-thiadiazoles can be prepared
Advantages Direct, one-pot synthesis from readily available starting materialsHigh-yielding oxidation step, modular approach
Disadvantages Use of noxious reagents like thionyl chloride and pyridineRequires the prior synthesis of the 1,2,5-thiadiazole precursor

Visualizing the Synthetic Pathways

The two primary synthetic routes to 1,2,5-thiadiazole 1,1-dioxides are depicted below.

G cluster_0 Route 1: Condensation cluster_1 Route 2: Oxidation alpha-Diketone alpha-Diketone Product_1 1,2,5-Thiadiazole 1,1-Dioxide alpha-Diketone->Product_1 + Sulfamide, SOCl2, Pyridine Sulfamide Sulfamide Sulfamide->Product_1 Thiadiazole 1,2,5-Thiadiazole Product_2 1,2,5-Thiadiazole 1,1-Dioxide Thiadiazole->Product_2 Oxidizing Agent (e.g., m-CPBA)

Overview of the two main synthetic routes.

Experimental Protocols

Detailed experimental procedures for the synthesis of two representative compounds, 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide and 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide, are provided below for each route.

Route 1: Condensation of α-Diketones with Sulfamide

This method provides a direct, one-pot approach to the desired 1,1-dioxides.

G Start α-Diketone + Sulfamide in Benzene Step1 Add Thionyl Chloride dropwise Start->Step1 Step2 Add Pyridine dropwise Step1->Step2 Step3 Reflux for 3 hours Step2->Step3 Step4 Cool and filter Step3->Step4 Step5 Wash with water and ethanol Step4->Step5 Product 1,2,5-Thiadiazole 1,1-Dioxide Step5->Product

Workflow for the condensation route.

Experimental Protocol for 3,4-Diphenyl-1,2,5-thiadiazole 1,1-Dioxide:

A mixture of 21.0 g (0.1 mole) of benzil and 9.6 g (0.1 mole) of sulfamide in 200 ml of benzene is heated to reflux. To this solution, 12.0 g (0.101 mole) of thionyl chloride is added dropwise, followed by the dropwise addition of 7.9 g (0.1 mole) of pyridine. The mixture is then refluxed for 3 hours. After cooling, the solid product is collected by filtration, washed with water and then with ethanol. The crude product is recrystallized from glacial acetic acid to yield 15.0 g (55%) of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide as colorless crystals with a melting point of 223-224 °C (decomposition).

Experimental Protocol for 3,4-Dimethyl-1,2,5-thiadiazole 1,1-Dioxide:

Following the same procedure as for the diphenyl derivative, 8.6 g (0.1 mole) of biacetyl (2,3-butanedione) and 9.6 g (0.1 mole) of sulfamide are reacted in 200 ml of benzene with 12.0 g (0.101 mole) of thionyl chloride and 7.9 g (0.1 mole) of pyridine. The mixture is refluxed for 3 hours. After workup, the product is recrystallized from water to give 11.3 g (77%) of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide as colorless crystals with a melting point of 167-168 °C.

Route 2: Oxidation of 1,2,5-Thiadiazole

This two-step approach involves the initial synthesis of the 1,2,5-thiadiazole precursor, followed by its oxidation to the 1,1-dioxide.

G cluster_0 Step 1: Thiadiazole Synthesis cluster_1 Step 2: Oxidation Start_Thiadiazole Vicinal Diamine or Dioxime Product_Thiadiazole 1,2,5-Thiadiazole Start_Thiadiazole->Product_Thiadiazole Reagent_Thiadiazole Sulfur Monochloride or Dichloride Reagent_Thiadiazole->Product_Thiadiazole Start_Oxidation 1,2,5-Thiadiazole Product_Oxidation 1,2,5-Thiadiazole 1,1-Dioxide Start_Oxidation->Product_Oxidation Reagent_Oxidation Oxidizing Agent (e.g., m-CPBA) Reagent_Oxidation->Product_Oxidation

Workflow for the two-step oxidation route.

Experimental Protocol for 3,4-Diphenyl-1,2,5-thiadiazole (Precursor Synthesis):

Note: This is one of several methods to synthesize the precursor.

To a solution of 1,2-diphenylethane-1,2-diamine in a suitable solvent, an equimolar amount of a sulfur transfer reagent such as sulfur monochloride or sulfur dichloride is added. The reaction is typically stirred at room temperature or with gentle heating until completion. The product is then isolated by extraction and purified by crystallization or chromatography.

Experimental Protocol for the Oxidation of 3,4-Diphenyl-1,2,5-thiadiazole to its 1,1-Dioxide:

To a stirred solution of 3,4-diphenyl-1,2,5-thiadiazole (1.0 equivalent) in dichloromethane (DCM) at room temperature, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide.

Experimental Protocol for 3,4-Dimethyl-1,2,5-thiadiazole (Precursor Synthesis):

A mixture of 2,3-diaminobutane and a sulfur transfer reagent like sulfur dichloride can be used to synthesize 3,4-dimethyl-1,2,5-thiadiazole.[1]

Experimental Protocol for the Oxidation of 3,4-Dimethyl-1,2,5-thiadiazole to its 1,1-Dioxide:

A solution of trifluoroperacetic acid is prepared by adding trifluoroacetic anhydride to a stirred suspension of 90% hydrogen peroxide in dichloromethane at 0 °C. To this solution, 3,4-dimethyl-1,2,5-thiadiazole is added, and the mixture is stirred at room temperature for several hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is carefully poured into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting solid is purified by recrystallization.

Concluding Remarks

Both the condensation and oxidation routes offer viable pathways to 1,2,5-thiadiazole 1,1-dioxides. The choice between the two will largely depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

  • The condensation route is more direct and may be preferable for large-scale synthesis when the corresponding α-diketone is commercially available and inexpensive. However, the use of thionyl chloride and pyridine requires appropriate handling and safety precautions.

  • The oxidation route provides a more modular approach, allowing for the synthesis of a wider variety of substituted 1,2,5-thiadiazole precursors which can then be oxidized. The oxidation step itself is often high-yielding and proceeds under mild conditions. This route may be more suitable for the synthesis of diverse libraries of compounds for screening purposes.

Researchers should carefully consider these factors to select the most efficient and practical synthetic strategy for their research objectives.

References

A Comparative Analysis of Timolol and 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide for Ocular Hypotensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Extensive literature searches did not yield any specific data on the biological efficacy of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide in the context of glaucoma or the reduction of intraocular pressure (IOP). Therefore, a direct comparison with Timolol based on experimental evidence for this specific compound is not possible at this time.

This guide will provide a comprehensive overview of the well-established biological efficacy of Timolol. To offer a comparative perspective, this guide will also discuss the potential ocular hypotensive activity of the broader class of thiadiazolidine derivatives, drawing on available research for compounds with similar structural motifs. This will be presented as a hypothetical comparison to illustrate the potential mechanisms and data that would be required for a direct evaluation.

Timolol: The Established Beta-Blocker

Timolol is a non-selective beta-adrenergic antagonist that has been a cornerstone in the management of glaucoma for decades.[1] Its primary mechanism of action is the reduction of aqueous humor production by the ciliary body in the eye.[2][3][4]

Mechanism of Action:

Timolol blocks both beta-1 and beta-2 adrenergic receptors. In the ciliary epithelium, this blockade leads to a decrease in the production of cyclic AMP (cAMP), which in turn reduces the secretion of aqueous humor, the fluid that fills the front part of the eye.[1] The reduction in aqueous humor inflow results in a decrease in intraocular pressure.

Quantitative Efficacy Data:

The following table summarizes the typical efficacy of Timolol in reducing intraocular pressure (IOP).

ParameterTimolol 0.5% SolutionReference
Mean IOP Reduction 20-30% from baseline[5]
Peak Effect 2 hours post-instillation[6]
Duration of Action Up to 24 hours[7]
Aqueous Flow Reduction Approximately 25-47%[4][7]
Experimental Protocols:

Measurement of Intraocular Pressure (IOP) in Animal Models (e.g., Rabbits):

  • Animal Model: New Zealand White rabbits are commonly used. A baseline IOP is established using a calibrated tonometer.

  • Drug Administration: A single drop of Timolol 0.5% solution is instilled into one eye, with the contralateral eye serving as a control (receiving a placebo vehicle).

  • IOP Measurement: IOP is measured at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation to determine the time of peak effect and duration of action.

  • Data Analysis: The percentage change in IOP from baseline is calculated and compared between the treated and control eyes.

Aqueous Humor Flow Rate Measurement in Humans (Fluorophotometry):

  • Tracer Instillation: A fluorescent tracer, such as fluorescein, is instilled into the subject's eyes.

  • Tracer Distribution: The tracer is allowed to distribute throughout the anterior chamber for a set period.

  • Measurement: A scanning ocular fluorophotometer is used to measure the concentration of the tracer in the anterior chamber over time.

  • Flow Rate Calculation: The rate of decrease in fluorescein concentration is used to calculate the rate of aqueous humor turnover (flow).

  • Protocol: This procedure is performed before and after a course of treatment with Timolol to quantify its effect on aqueous humor production.

Signaling Pathway and Experimental Workflow:

Below are diagrams illustrating the mechanism of action of Timolol and a typical experimental workflow for its evaluation.

Timolol_Mechanism Adrenergic Neuron Adrenergic Neuron Norepinephrine Norepinephrine Adrenergic Neuron->Norepinephrine releases Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor Norepinephrine->Beta-2 Adrenergic Receptor activates G-protein G-protein Beta-2 Adrenergic Receptor->G-protein activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate Cyclase Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production stimulates Timolol Timolol Timolol->Beta-2 Adrenergic Receptor blocks

Caption: Mechanism of Action of Timolol.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial Animal Model Selection Animal Model Selection Baseline IOP Measurement Baseline IOP Measurement Animal Model Selection->Baseline IOP Measurement Drug Administration Drug Administration Baseline IOP Measurement->Drug Administration Post-dose IOP Monitoring Post-dose IOP Monitoring Drug Administration->Post-dose IOP Monitoring Data Analysis Data Analysis Post-dose IOP Monitoring->Data Analysis Patient Recruitment Patient Recruitment Washout Period Washout Period Patient Recruitment->Washout Period Baseline Measurements Baseline Measurements Washout Period->Baseline Measurements Randomized Treatment Randomized Treatment Baseline Measurements->Randomized Treatment Efficacy and Safety Follow-up Efficacy and Safety Follow-up Randomized Treatment->Efficacy and Safety Follow-up Final Analysis Final Analysis Efficacy and Safety Follow-up->Final Analysis

Caption: Experimental Workflow for Glaucoma Drug Evaluation.

Thiadiazolidine Derivatives: A Potential Alternative

While no data exists for this compound, other derivatives of thiadiazole have been investigated for their potential to lower IOP. The most common mechanism of action for these related compounds is the inhibition of carbonic anhydrase.

Hypothetical Mechanism of Action:

If this compound were to act as an ocular hypotensive agent, a plausible mechanism, based on related compounds, would be the inhibition of carbonic anhydrase in the ciliary body. Carbonic anhydrase is an enzyme that catalyzes the formation of bicarbonate ions, a key step in the production of aqueous humor. By inhibiting this enzyme, the rate of aqueous humor secretion would be reduced, leading to a decrease in IOP.

Comparative Efficacy Data (Hypothetical):

The following table presents a hypothetical comparison based on the known efficacy of Timolol and the potential efficacy of a thiadiazolidine derivative acting as a carbonic anhydrase inhibitor. It is crucial to note that the data for the thiadiazolidine derivative is illustrative and not based on experimental results for the specific compound .

ParameterTimolol 0.5% SolutionHypothetical Thiadiazolidine Derivative
Primary Mechanism Beta-adrenergic blockadeCarbonic anhydrase inhibition
Effect on Aqueous Humor Reduces productionReduces production
Mean IOP Reduction 20-30%15-20% (typical for topical CAIs)
Potential Side Effects Bradycardia, bronchospasmStinging, burning, bitter taste
Signaling Pathway:

The diagram below illustrates the proposed mechanism of action for a thiadiazolidine derivative acting as a carbonic anhydrase inhibitor.

CAI_Mechanism CO2 + H2O CO2 + H2O Carbonic Anhydrase Carbonic Anhydrase CO2 + H2O->Carbonic Anhydrase H2CO3 H2CO3 Carbonic Anhydrase->H2CO3 catalyzes H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Aqueous Humor Secretion Aqueous Humor Secretion H+ + HCO3-->Aqueous Humor Secretion drives Thiadiazolidine Derivative Thiadiazolidine Derivative Thiadiazolidine Derivative->Carbonic Anhydrase inhibits

Caption: Proposed Mechanism of Carbonic Anhydrase Inhibition.

Conclusion

Timolol is a well-characterized and effective medication for lowering intraocular pressure through the blockade of beta-adrenergic receptors and subsequent reduction of aqueous humor production. In contrast, there is currently no available scientific literature to support the biological efficacy of this compound for the treatment of glaucoma.

However, the broader class of thiadiazolidine derivatives has shown promise as ocular hypotensive agents, primarily through the inhibition of carbonic anhydrase. For this compound to be considered a viable alternative to Timolol, rigorous preclinical and clinical studies would be required to establish its mechanism of action, efficacy in lowering IOP, and safety profile. Without such data, any comparison remains speculative. Researchers and drug development professionals are encouraged to conduct further investigations into this and related compounds to explore their potential therapeutic value in glaucoma management.

References

Bridging the Gap: In Vivo Validation of Thiazolidine Compounds' In Vitro Promise

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, none more critical than the transition from in vitro activity to in vivo efficacy. For researchersinvestigating thiazolidine-based compounds, a class of heterocyclic molecules with broad therapeutic potential, this validation is a pivotal step. This guide provides a comparative overview of in vitro findings and their subsequent in vivo validation for thiazolidine derivatives, focusing on their well-documented anti-diabetic and emerging anti-cancer properties. We present a synthesis of experimental data, detailed methodologies, and visual workflows to aid researchers in navigating this crucial phase of drug development.

Anti-Diabetic Thiazolidinediones: From Enzyme Inhibition to Glycemic Control

Thiazolidinediones (TZDs) are a well-established class of oral anti-diabetic drugs that primarily act as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[1][2][3] In vitro screening of novel TZD derivatives often involves assessing their ability to inhibit key enzymes in carbohydrate metabolism and their effects on cellular glucose uptake. The successful translation of these in vitro results into in vivo glycemic control is a hallmark of their therapeutic potential.

Comparative In Vitro and In Vivo Efficacy of Novel TZDs

The following table summarizes the performance of representative novel thiazolidine compounds from recent studies, comparing their in vitro inhibitory concentrations (IC50) against α-amylase, a key enzyme for carbohydrate digestion, with their in vivo efficacy in animal models of diabetes.

Compound IDIn Vitro α-Amylase Inhibition (IC50 in µg/mL)In Vivo ModelIn Vivo Outcome (Blood Glucose Reduction)Reference
Compound 4 11.8Alloxan-induced diabetic ratsSignificant reduction after 30 days[1][4]
Compound 5 15.23Alloxan-induced diabetic ratsSignificant reduction after 30 days[1][4]
Compound 6 21.34Alloxan-induced diabetic ratsHighest potency in reducing blood glucose (69.55% reduction)[1][5]
B-TZD-11 Not Reported (Enhanced Glucose Uptake)High-fat diet-streptozotocin-induced diabetic modelSignificant reduction in fasting blood glucose[6]
B-TZD-13 Not Reported (Enhanced Glucose Uptake)High-fat diet-streptozotocin-induced diabetic modelSuperior efficacy in glucose lowering and improved glucose tolerance[6]
Acarbose (Standard) 24.1Alloxan-induced diabetic ratsStandard comparator[1][4]
Pioglitazone (Standard) Not ApplicableDexamethasone-induced diabetic rat modelStandard comparator[2]

Note: Direct comparison of percentage reduction can be complex due to variations in experimental design and reporting across studies.

Experimental Protocols

This assay evaluates the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into simpler sugars.

  • Enzyme and Substrate Preparation: A solution of porcine pancreatic α-amylase and a starch solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Incubation: The test compound (at various concentrations) is pre-incubated with the α-amylase solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.

  • Reaction Termination and Measurement: The reaction is stopped after a specific time (e.g., 15 minutes) by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent). The amount of reducing sugar (maltose) produced is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the α-amylase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[4]

This is a widely used model to induce type 1-like diabetes in rodents.

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight) after an overnight fast.

  • Confirmation of Diabetes: Blood glucose levels are measured after 72 hours. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment: Diabetic rats are divided into groups and treated orally with the test compounds, a standard drug (e.g., pioglitazone), or a vehicle control daily for a specified period (e.g., 30 days).[1][4]

  • Monitoring: Blood glucose levels and other biochemical parameters (e.g., cholesterol, triglycerides) are monitored at regular intervals throughout the study.[4][7]

Visualizing the Workflow and Mechanism

The following diagrams illustrate the general workflow for evaluating anti-diabetic thiazolidine compounds and the signaling pathway they influence.

experimental_workflow_diabetes cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation in_vitro_start Novel Thiazolidine Compounds alpha_amylase α-Amylase Inhibition Assay in_vitro_start->alpha_amylase glucose_uptake Glucose Uptake Assay (e.g., C2C12 cells) in_vitro_start->glucose_uptake in_vitro_end Lead Compounds Identified alpha_amylase->in_vitro_end glucose_uptake->in_vitro_end in_vivo_start Lead Compounds in_vitro_end->in_vivo_start Transition to In Vivo animal_model Diabetic Animal Model (e.g., Alloxan-induced rats) in_vivo_start->animal_model treatment Oral Administration animal_model->treatment monitoring Blood Glucose & Lipid Profile Monitoring treatment->monitoring in_vivo_end Efficacy Confirmed monitoring->in_vivo_end

Workflow for Anti-Diabetic Thiazolidine Drug Discovery.

ppar_gamma_pathway TZD Thiazolidinedione (TZD) PPARg PPAR-γ TZD->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Proteins Proteins Involved in Glucose & Lipid Metabolism Gene_Transcription->Proteins Cellular_Response Increased Insulin Sensitivity Improved Glucose Uptake Proteins->Cellular_Response

Simplified PPAR-γ Signaling Pathway.

Anti-Cancer Thiazolidin-4-ones: From Cell Cytotoxicity to Tumor Growth Inhibition

While TZDs are known for their metabolic effects, the broader class of thiazolidin-4-ones has garnered significant attention for its anti-cancer properties.[8][9][10] In vitro studies typically assess the cytotoxicity of these compounds against various cancer cell lines. Successful in vivo validation demonstrates their potential to inhibit tumor growth in living organisms.

Comparative In Vitro and In Vivo Anti-Cancer Activity

The table below presents data for a promising thiazolidin-4-one derivative, showcasing its potent in vitro cytotoxicity and its translation to in vivo anti-tumor activity.

Compound IDIn Vitro Cytotoxicity (IC50 in µM)In Vivo ModelIn Vivo OutcomeReference
Compound 39 MDA-MB-231: 1.9HepG2: 5.4HT-29: 6.5Not explicitly detailed in the abstract, but in vivo tests were conducted.Promising anti-breast cancer activity[8]
TD-H2-A Not reported as IC50, but outperformed vancomycin in killing S. aureus biofilm cells.Mouse skin infection model with S. aureusSignificantly reduced the number of viable bacteria in the skin.[11]
Compound 28 HeLa: 3.2MCF-7: 2.1LNCaP: 2.9A549: 4.6Not explicitly detailed in the abstract, but in vivo tests were conducted.Impeded colony formation and metastasis of tumor cell lines.[10]
Etoposide (Standard) Varies by cell lineStandard chemotherapy agentStandard comparator[12]
Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, A549) are seeded in 96-well plates and allowed to adhere overnight.[12][13]

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[8][12]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

This model involves implanting human cancer cells into immunocompromised mice to study tumor growth.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231) is injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

Visualizing the Anti-Cancer Evaluation Workflow

The following diagram outlines the typical progression from in vitro screening to in vivo validation for anti-cancer thiazolidine compounds.

experimental_workflow_cancer cluster_in_vitro_cancer In Vitro Screening cluster_in_vivo_cancer In Vivo Validation invitro_start_cancer Novel Thiazolidin-4-ones mtt_assay Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines invitro_start_cancer->mtt_assay mechanism_study Mechanism of Action Studies (e.g., Apoptosis Assays) mtt_assay->mechanism_study invitro_end_cancer Potent Anti-Cancer Leads mechanism_study->invitro_end_cancer invivo_start_cancer Potent Leads invitro_end_cancer->invivo_start_cancer Transition to In Vivo xenograft_model Xenograft Mouse Model invivo_start_cancer->xenograft_model treatment_cancer Compound Administration xenograft_model->treatment_cancer tumor_monitoring Tumor Growth Measurement treatment_cancer->tumor_monitoring invivo_end_cancer Anti-Tumor Efficacy Established tumor_monitoring->invivo_end_cancer

Workflow for Anti-Cancer Thiazolidine Drug Discovery.

Conclusion

The successful translation of in vitro findings to in vivo efficacy is a critical milestone in the development of thiazolidine-based therapeutics. This guide highlights the importance of robust in vitro screening assays that are predictive of in vivo outcomes. For anti-diabetic TZDs, assays measuring α-amylase inhibition and cellular glucose uptake show good correlation with in vivo glycemic control. For anti-cancer thiazolidin-4-ones, in vitro cytotoxicity against relevant cancer cell lines is a primary indicator of potential in vivo anti-tumor activity. By carefully selecting and validating both in vitro and in vivo models, researchers can more effectively identify and advance promising thiazolidine compounds toward clinical development.

References

Rise of Thiadiazole Derivatives: Outperforming Standard Antibiotics in the Fight Against Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of synthetic compounds, thiadiazole derivatives, is demonstrating significant potential in the ongoing battle against antibiotic resistance. Recent comparative studies reveal that many of these novel molecules exhibit superior or comparable antimicrobial activity against a broad spectrum of pathogenic bacteria when benchmarked against conventional antibiotics. This development opens promising avenues for the discovery of next-generation antibacterial agents.

The escalating threat of multidrug-resistant bacteria has spurred intensive research into new chemical entities that can effectively combat these resilient pathogens. Among the various heterocyclic compounds explored, thiadiazole and its derivatives have emerged as a particularly promising class due to their diverse pharmacological activities.[1] The core 1,3,4-thiadiazole structure, in particular, has been a focal point of recent research, showing a remarkable ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[2]

Performance Against Standard Antibiotics: A Quantitative Comparison

Numerous studies have quantitatively assessed the in vitro antibacterial efficacy of newly synthesized thiadiazole derivatives, frequently using Minimum Inhibitory Concentration (MIC) and zone of inhibition assays. The MIC value, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparing antibacterial potency.

A comprehensive review of recent literature highlights several instances where thiadiazole derivatives have outperformed or shown activity comparable to standard antibiotics such as Ciprofloxacin, Ampicillin, and Gentamicin. For example, some novel 1,3,4-thiadiazole derivatives have exhibited superior inhibitory efficacy against a panel of ten Gram-negative and nine Gram-positive bacterial strains when compared to reference antibiotics.[2][3] In some cases, newly synthesized compounds demonstrated antibacterial activity that was more potent than both ampicillin and streptomycin against all bacteria tested.[4]

However, it is important to note that not all thiadiazole derivatives show superior activity. For instance, some synthesized compounds, while exhibiting notable antibacterial effects, were found to be weaker than chloramphenicol.[3] Similarly, another study reported that their synthesized derivatives did not demonstrate activity superior to Ciprofloxacin.[3]

Below is a summary table compiling representative data from various studies, showcasing the performance of different thiadiazole derivatives against common bacterial strains in comparison to standard antibiotics.

Thiadiazole Derivative ClassBacterial StrainMIC (µg/mL) - Thiadiazole DerivativeStandard AntibioticMIC (µg/mL) - Standard AntibioticReference
Tetranorlabdane with 1,3,4-thiadiazoleBacillus polymyxa2.5--[3]
Benzo[d]imidazole with 1,3,4-thiadiazolePseudomonas aeruginosa12.5--[3]
5-(4-methoxyphenyl)-1,3,4-thiadiazoleMicrococcus luteus15.63--[3]
5-(4-methoxyphenyl)-1,3,4-thiadiazoleStaphylococcus epidermidis31.25--[3]
2-amino-1,3,4-thiadiazole derivativesBacillus subtilis1000Ciprofloxacin25[3]
2-amino-1,3,4-thiadiazole derivativesEscherichia coli1000Ciprofloxacin25[3]
1,3,4-thiadiazole-thiazolidinone conjugatesVariousComparable to AmpicillinAmpicillin-[3]
Metal complexes of 2,5-dihydrazinyl-1,3,4-thiadiazoleE. coli, S. aureusComparable to CiprofloxacinCiprofloxacin-[3]
1,3,4-Thiadiazole with Amoxicillin scaffoldProteus mirabilis, E. coli, M. tuberculosisGreater than AmoxicillinAmoxicillin-[3]
Novel 1,3,4-thiadiazole derivativesXanthomonas oryzae pv. oryzicola2.1Thiodiazole copper99.6[5]
Novel 1,3,4-thiadiazole derivativesXanthomonas oryzae pv. oryzae1.8Thiodiazole copper92.5[5]
Novel 1,2,4-thiadiazole derivativesXanthomonas oryzae pv. oryzae0.32Bismerthiazol75.96[6]
Novel 1,2,4-thiadiazole derivativesXanthomonas oryzae pv. oryzicola0.43Bismerthiazol117.69[6]

Understanding the Experimental Approach

The evaluation of the antibacterial potential of thiadiazole derivatives typically follows a standardized set of in vitro assays. The methodologies are crucial for ensuring the reliability and reproducibility of the results.

Key Experimental Protocols:

1. Antimicrobial Susceptibility Testing - Broth Microdilution Method (for MIC determination):

  • Microorganism Preparation: Bacterial strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) overnight at 37°C. The turbidity of the bacterial suspension is then adjusted to a 0.5 McFarland standard, which corresponds to a concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Compound Preparation: The synthesized thiadiazole derivatives and standard antibiotics are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create stock solutions. A series of twofold dilutions are then prepared in the broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

2. Agar Well/Disc Diffusion Method (for Zone of Inhibition):

  • Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate (e.g., Mueller-Hinton Agar).

  • Application of Compounds: Sterile paper discs impregnated with known concentrations of the thiadiazole derivatives and standard antibiotics are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with the test solutions.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc or well where bacterial growth is inhibited) in millimeters.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the antimicrobial screening of novel thiadiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_microbiology Microbiological Procedures cluster_assay Antimicrobial Assays cluster_analysis Data Analysis synthesis Synthesis of Thiadiazole Derivatives dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution dilution Serial Dilutions dissolution->dilution mic Broth Microdilution (MIC Determination) dilution->mic diffusion Agar Well/Disc Diffusion (Zone of Inhibition) dilution->diffusion culture Bacterial Culture (e.g., Mueller-Hinton Broth) standardization Turbidity Adjustment (0.5 McFarland) culture->standardization inoculation Inoculation of Microtiter Plates / Agar Plates standardization->inoculation inoculation->mic inoculation->diffusion data_collection Data Collection (MIC values, Zone Diameters) mic->data_collection diffusion->data_collection comparison Comparison with Standard Antibiotics data_collection->comparison

Antimicrobial susceptibility testing workflow for thiadiazole derivatives.

The Path Forward

The promising results from these initial studies underscore the potential of thiadiazole derivatives as a valuable scaffold in the development of new antibacterial drugs. Further research, including in vivo efficacy studies, toxicity profiling, and elucidation of their mechanisms of action, is warranted to translate these findings into clinically effective treatments. The continued exploration of this chemical space may hold the key to overcoming the critical challenge of antimicrobial resistance.

References

The Synergy of Silicon and Solution: Comparing Computational and Experimental Data for Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Integrating Predictive and Empirical Data

Thiadiazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatile pharmacological profile, including anticancer, antimicrobial, and anti-inflammatory activities, makes them a subject of intense research.[3][4][5] The journey from a promising thiadiazole scaffold to a clinically approved drug is a complex interplay of experimental validation and, increasingly, computational prediction. This guide provides an objective comparison of experimental data with computational models for thiadiazole compounds, offering insights into how these two approaches synergize in modern drug discovery.

Quantitative Data Summary: A Side-by-Side Comparison

The true value of computational chemistry lies in its ability to predict and rationalize experimental findings. Below, we present a comparative summary of quantitative data for representative thiadiazole compounds, juxtaposing experimental measurements with their in silico counterparts.

Biological Activity: Anticancer Potency (IC50) vs. Molecular Docking Scores

A primary goal in drug discovery is to quantify a compound's ability to inhibit a specific biological target, often expressed as the half-maximal inhibitory concentration (IC50).[6] Computational molecular docking aims to predict the binding affinity of a ligand to a protein's active site, providing a theoretical correlate (docking score) to experimental potency.[7][8]

Compound/DerivativeTarget/Cell LineExperimental IC50 (µM)Computational Docking Score (kcal/mol)Reference
Thiadiazole Derivative 8a A549 (Lung Cancer)1.62 - 4.61Not Specified[3][9]
Thiadiazole Derivative 22d MCF-7 (Breast Cancer)1.52Not Specified[3][9]
Thiadiazole Derivative 4h HepG-2 (Liver Cancer)2.17 ± 0.83Not Specified[10]
Thiadiazole Hybrid 32a EGFR0.08Not Specified[9]
Compound L3 NUDT5 GeneNot Specified-8.9[8][11]

Note: Direct correlation between IC50 and docking score can be complex, as IC50 is a measure of functional inhibition in a biological system, while docking score is a calculated binding energy in a simplified model.

Physicochemical Properties: Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12] It is determined experimentally and can also be calculated (cLogP) using computational algorithms.[13][14]

Compound TypeExperimental MethodExperimental LogPComputational MethodCalculated LogP (cLogP)
Simple Organic Compounds Shake-Flask / HPLCVariesFragment-based algorithmsVaries
Crosslinker DSS Not SpecifiedNot SpecifiedDaylight ClogP Server-0.046
Sulfonated Crosslinker BS3 Not SpecifiedNot SpecifiedDaylight ClogP Server-4.34
Spectroscopic Data: Characterizing Molecular Structure

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation.[15] Computational methods, particularly Density Functional Theory (DFT), can predict these spectroscopic properties with increasing accuracy.[16][17]

¹H-NMR Chemical Shifts (ppm)

Functional GroupExperimental δ (ppm)Computational MethodTheoretical δ (ppm)Reference
NH Proton 9.41 - 11.28DFT (B3LYP)6.64 - 13.25[16][17]
Aromatic Protons 7.00 - 8.43DFTVaries[18]
Aliphatic Protons (-CH2-) 2.95 - 4.58DFTVaries[17]

IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental ν (cm⁻¹)Computational MethodTheoretical ν (cm⁻¹)Reference
N-H Stretch ~3100 - 3400DFT (B3LYP/B3PW91)Higher than experimental[17]
C=N (Thiadiazole ring) ~1600DFT (B3LYP/B3PW91)Correlates well[17]
C-S Stretch ~1190DFTCorrelates well[18]

Visualizing the Workflow and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize key processes in thiadiazole drug discovery.

G cluster_0 PI3K/Akt Signaling Pathway cluster_1 EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Thiadiazole Thiadiazole Compound (e.g., 8a) Thiadiazole->Akt Inhibition

Caption: PI3K/Akt pathway, a target for thiadiazole-based anticancer agents.[9]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_testing Biological Evaluation s1 Reactants s2 Chemical Synthesis s1->s2 s3 Purification (e.g., Chromatography) s2->s3 c1 NMR Spectroscopy s3->c1 c2 IR Spectroscopy s3->c2 c3 Mass Spectrometry s3->c3 b1 In Vitro Assays (e.g., MTT for IC50) c1->b1 c2->b1 c3->b1 b2 In Vivo Studies (Animal Models) b1->b2

Caption: A typical experimental workflow for thiadiazole drug discovery.

logical_relationship cluster_comp Computational Approach cluster_exp Experimental Approach comp_design In Silico Design of Thiadiazole Analogs comp_predict Predict Properties (Docking, QSAR, ADME) comp_design->comp_predict comp_select Select Promising Candidates comp_predict->comp_select exp_synth Synthesize Selected Candidates comp_select->exp_synth Guides Synthesis exp_test In Vitro / In Vivo Testing exp_synth->exp_test exp_validate Validate Predictions exp_test->exp_validate exp_validate->comp_design Refines Models

Caption: The iterative cycle of computational prediction and experimental validation.

Detailed Methodologies

A direct comparison between data types is only meaningful when the underlying methodologies are clearly understood.

Key Experimental Protocols
  • Determination of IC50 (MTT Assay) : The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[6]

    • Cell Culture : Cancer cell lines (e.g., A549, MCF-7) are cultured in an appropriate medium.[19]

    • Compound Treatment : Cells are treated with a series of concentrations of the thiadiazole compound for a specified period (e.g., 48 hours).

    • MTT Addition : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

    • Quantification : The formazan is dissolved, and the absorbance is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.

    • Calculation : The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6][20]

  • Determination of Lipophilicity (LogP) by Shake-Flask Method : This is the traditional and most reliable method for determining the partition coefficient.[21]

    • Phase Preparation : n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together and allowing the layers to separate.[22]

    • Partitioning : A small, accurately weighed amount of the thiadiazole compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase and shaken until equilibrium is reached.[23]

    • Phase Separation : The mixture is centrifuged to ensure complete separation of the two phases.

    • Concentration Analysis : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[22]

    • Calculation : LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

  • Spectroscopic Analysis (NMR & IR) :

    • NMR Spectroscopy : To determine the carbon-hydrogen framework, 5-10 mg of the purified thiadiazole derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15] Standard ¹H and ¹³C NMR spectra are then acquired.

    • IR Spectroscopy : To identify functional groups, a sample is prepared (e.g., as a KBr pellet or a thin film) and the spectrum is recorded, typically in the 4000-400 cm⁻¹ range.[15][24]

Key Computational Protocols
  • Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7]

    • Preparation : 3D structures of the protein target (e.g., from the Protein Data Bank) and the thiadiazole ligand are prepared. This includes adding hydrogens, assigning charges, and defining the binding site.

    • Docking Simulation : A docking algorithm systematically searches for the best binding poses of the ligand within the receptor's active site, scoring each pose based on a force field.

    • Analysis : The resulting poses are analyzed to identify the most likely binding mode and to estimate the binding affinity (docking score).[8][11] Lower scores typically indicate better binding affinity.

  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical models that relate the chemical structure of compounds to their biological activity.[25][26]

    • Data Collection : A dataset of thiadiazole derivatives with known biological activity (e.g., IC50 values) is compiled.

    • Descriptor Calculation : Molecular descriptors (numerical values that quantify molecular properties) are calculated for each compound.

    • Model Building : Statistical methods (e.g., multiple linear regression, machine learning) are used to build a mathematical equation correlating the descriptors with the biological activity.[25]

    • Validation : The model's predictive power is rigorously validated. Once validated, it can be used to predict the activity of new, untested compounds.

Conclusion: An Indispensable Partnership

The comparison between computational and experimental data for thiadiazole compounds reveals a complementary, rather than competitive, relationship. Computational methods provide rapid, cost-effective screening of vast chemical libraries and offer mechanistic insights that can be difficult to obtain experimentally.[7][27] They are powerful tools for prioritizing synthetic efforts and generating hypotheses.

However, computational models are simplifications of complex biological reality. Experimental data remains the gold standard for validating these predictions and providing definitive measures of a compound's activity, properties, and safety.[28] The most effective drug discovery programs leverage an iterative cycle of computational design and prediction followed by experimental synthesis and validation, allowing for the rapid optimization of lead compounds and accelerating the journey from concept to clinic.

References

Safety Operating Guide

Navigating the Disposal of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information on the recommended disposal procedures for 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS No. 144432-72-4), a compound utilized in various research applications.

Hazard Profile and Safety Recommendations

Based on the hazard classifications of similar chemical structures, this compound may present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.

Due to these potential hazards, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

  • Respiratory protection, if handling in a poorly ventilated area or if dust is generated.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to dispose of the contents and its container at an approved waste disposal plant . This ensures that the compound is managed in an environmentally responsible manner and in compliance with regulatory standards.

The following workflow outlines the general steps for the proper disposal of this compound:

cluster_0 Preparation Phase cluster_1 Handling & Storage Phase cluster_2 Disposal Phase A Identify Waste (Unused product, contaminated materials) B Segregate Waste (Keep separate from other chemical waste) A->B C Select Appropriate Container (Clearly labeled, leak-proof) B->C D Wear Full PPE (Gloves, goggles, lab coat) E Transfer Waste to Container (Avoid spills and dust generation) D->E F Store Securely (Designated, well-ventilated area) E->F G Contact Certified Waste Disposal Service H Provide Chemical Information (Name, CAS number, quantity) G->H I Arrange for Pickup and Disposal H->I

Caption: General workflow for the safe disposal of laboratory chemical waste.

Quantitative Data and Considerations

At present, there is no publicly available quantitative data regarding specific concentration limits for the disposal of this compound. The guiding principle is to treat the compound as a hazardous substance and to prevent its release into the environment.

ParameterRecommendationSource
Disposal Method Entrust to an approved waste disposal plant
Environmental Precaution Avoid release to the environment
Container Type Tightly closed, properly labeled

Experimental Protocols: Decontamination

In the event of a spill, the following general procedure for decontamination should be followed. It is crucial to have a spill kit readily available in the laboratory.

cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Certified Vendor Decontaminate->Dispose

Caption: Step-by-step protocol for responding to a chemical spill.

Important Note: The information provided here is based on general principles of chemical safety and data from related compounds. It is not a substitute for the specific guidance that would be provided in a manufacturer's Safety Data Sheet (SDS). Laboratories are strongly advised to obtain the SDS for this compound from their supplier and to consult with their institution's environmental health and safety (EHS) department for disposal procedures that are in full compliance with local, state, and federal regulations.

Personal protective equipment for handling 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS No. 144432-72-4).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling analogous sulfamide and thiadiazole derivatives, which may cause skin, eye, and respiratory irritation.[4][5] Adherence to these guidelines is paramount for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Eye Protection Safety glasses with side shields or chemical goggles.[4]To prevent eye contact with dust or splashes. Contact lenses should not be worn as they can absorb and concentrate irritants.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[4] Double gloving is recommended for handling hazardous drugs.
Body Protection Laboratory coat or protective disposable gown.Should be lint-free, low-permeability, with a solid front and long sleeves with tight-fitting cuffs.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A dust respirator may be necessary if dust is generated.To minimize the inhalation of particulates. If significant dust becomes airborne, an approved positive flow mask should be used.[4]

Operational Protocols

Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination.

2.1. General Handling

  • Work Area Preparation : Before handling, ensure a designated work area, such as a chemical fume hood, is clean and operational.[6] Confirm that an eye-wash station and safety shower are readily accessible.[6][7]

  • Avoid Contact : Avoid all personal contact with the chemical, including inhalation of dust.[4]

  • Personal Hygiene : Do not eat, drink, or smoke in the handling area.[4][8] Always wash hands thoroughly with soap and water after handling.[4] Work clothes should be laundered separately.[4]

2.2. Storage

  • Container : Keep the container tightly sealed when not in use.[6]

  • Conditions : Store in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities : Avoid contact with incompatible materials.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection : Collect waste material in a clearly labeled, sealed container.

  • Regulatory Compliance : Dispose of contents and container in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Contaminated PPE : Used gloves, gowns, and other disposable PPE should be disposed of as chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handling_weigh Weigh Compound prep_area->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disposal Dispose of Waste via EHS cleanup_ppe->disposal

Caption: Safe handling workflow diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.